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  • Product: 1-Ethylcyclopropanecarbonitrile
  • CAS: 1503844-62-9

Core Science & Biosynthesis

Foundational

Synthesis of 1-Ethylcyclopropanecarbonitrile: A Comprehensive Technical Guide

Executive Summary 1-Ethylcyclopropanecarbonitrile (CAS: 24300-36-5) is a highly valued building block in modern drug discovery and agrochemical development. The incorporation of an ethyl-substituted cyclopropyl group pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethylcyclopropanecarbonitrile (CAS: 24300-36-5) is a highly valued building block in modern drug discovery and agrochemical development. The incorporation of an ethyl-substituted cyclopropyl group provides a unique method for rigidifying pharmacophores, modulating lipophilicity, and improving the metabolic stability of active pharmaceutical ingredients (APIs).

This whitepaper provides an authoritative, in-depth methodology for the synthesis of 1-ethylcyclopropanecarbonitrile via the direct α -alkylation of cyclopropanecarbonitrile. Designed for research scientists and process chemists, this guide emphasizes the mechanistic causality, self-validating experimental protocols, and thermodynamic control required to execute this transformation with high fidelity and yield.

Mechanistic Rationale & Pathway

The synthesis relies on the α -deprotonation of cyclopropanecarbonitrile followed by a bimolecular nucleophilic substitution (S N​ 2) using an ethyl halide.

Base Selection and Anion Generation

The α -proton of cyclopropanecarbonitrile has a pK a​ of approximately 25. To achieve quantitative deprotonation without inducing nucleophilic attack on the electrophilic cyano carbon, a strong, sterically hindered, non-nucleophilic base is required. Lithium diisopropylamide (LDA, pK a​ ~36) is the industry standard for this transformation. Deprotonating cyclic nitriles with LDA generates a planar, N-lithiated ketenimine-like anion[1].

Thermodynamic Control

The deprotonation must be conducted at cryogenic temperatures (–78 °C). If the temperature rises before the electrophile is introduced, the highly reactive nitrile anion can attack unreacted starting material, leading to Thorpe-Ziegler self-condensation byproducts. The cyclopropane ring remains entirely stable under these anionic conditions because the negative charge resides in an orbital orthogonal to the strained C–C σ -bonds of the ring.

Electrophile Trajectory

Once the anion is formed, ethyl iodide is introduced. The lithium cation acts as a Lewis acid, coordinating with the leaving group to lower the activation energy of the S N​ 2 transition state. Ethyl iodide is preferred over ethyl bromide due to the superior polarizability and leaving-group ability of iodine, which allows the alkylation to proceed smoothly as the reaction warms to room temperature[2].

ReactionWorkflow A Cyclopropanecarbonitrile (Starting Material) B LDA in THF (-78 °C, 1 h) A->B Deprotonation C Lithiated Nitrile Anion (Reactive Intermediate) B->C Li+ coordination D Ethyl Iodide (Electrophile Addition) C->D Nucleophilic attack E SN2 Alkylation (Warming to RT) D->E C-C bond formation F Aqueous Workup (NH4Cl quench) E->F Quench excess base G 1-Ethylcyclopropanecarbonitrile (Target Product) F->G Isolation

Caption: Workflow for the α-alkylation of cyclopropanecarbonitrile using LDA and ethyl iodide.

Quantitative Data & Optimization

The choice of the ethylating agent profoundly impacts the reaction kinetics and overall yield. The S N​ 2 reaction rate is heavily dependent on the carbon-halogen bond dissociation energy. Table 1 summarizes the empirical data comparing different electrophiles for this specific transformation.

Table 1: Comparison of Electrophiles for the α -Ethylation of Cyclopropanecarbonitrile

ElectrophileLeaving Group AbilityOptimal Reaction TempIsolated Yield (%)Primary Byproducts
Ethyl Iodide Excellent–78 °C to 20 °C85 – 92%Trace unreacted SM
Ethyl Bromide Good–78 °C to 40 °C60 – 70%Unreacted SM, dialkylation
Ethyl Chloride PoorReflux (65 °C)< 20%Thorpe-Ziegler condensation

Note: While ethyl bromide is cheaper, the extended reaction times and higher temperatures required often lead to a reduction in yield due to competing side reactions. Ethyl iodide is the optimal choice for laboratory-scale synthesis[3].

Experimental Methodology

This protocol is designed as a self-validating system. Intermediate checks are embedded to ensure causality and reaction completion before proceeding to the next phase.

Reagents and Equipment
  • Substrate: Cyclopropanecarbonitrile (1.0 equiv, rigorously dried over molecular sieves).

  • Base: Diisopropylamine (1.1 equiv) and n-Butyllithium (2.5 M in hexanes, 1.05 equiv).

  • Electrophile: Ethyl iodide (1.2 equiv, passed through a basic alumina plug to remove I 2​ ).

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over Na/benzophenone.

  • Equipment: Flame-dried 3-neck round-bottom flask, argon line, low-temperature thermometer, magnetic stirrer.

Step-by-Step Protocol

Step 1: In Situ Generation of LDA

  • Charge the flame-dried flask with anhydrous THF (10 mL per gram of substrate) and diisopropylamine (1.1 equiv) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add n-Butyllithium (1.05 equiv) dropwise via syringe over 15 minutes. Causality: The dropwise addition prevents localized heating, ensuring the quantitative formation of LDA without degrading the THF solvent.

  • Stir at 0 °C for 30 minutes to validate complete deprotonation of the amine.

Step 2: Anion Formation 5. Cool the LDA solution to –78 °C using a dry ice/acetone bath. 6. Add cyclopropanecarbonitrile (1.0 equiv) dropwise over 20 minutes. Maintain the internal temperature below –70 °C. 7. Stir the mixture at –78 °C for 1 hour. Validation Check: The solution may develop a pale yellow tint, indicative of the lithiated ketenimine species.

Step 3: Alkylation 8. Add ethyl iodide (1.2 equiv) neat, dropwise over 15 minutes at –78 °C[2]. 9. Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (approx. 20 °C) over 3–4 hours[3]. 10. Validation Check: Remove a 0.1 mL aliquot, quench in aqueous NH 4​ Cl, extract with ethyl acetate, and analyze via GC-MS or TLC (Hexanes:EtOAc 9:1). The starting material peak should be <2%.

Step 4: Workup and Purification 11. Quench the reaction by slowly adding saturated aqueous NH 4​ Cl solution (equal volume to THF) at 0 °C. Causality: This neutralizes any unreacted LDA and protonates trace unreacted nitrile anion. 12. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 20 mL). 13. Wash the combined organic layers with 10% aqueous sodium thiosulfate (to remove trace iodine), followed by brine. 14. Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (careful: product is volatile). 15. Purify the crude oil via vacuum distillation to yield 1-ethylcyclopropanecarbonitrile as a colorless liquid.

Troubleshooting & Analytical Characterization

If yields fall below the expected 85% threshold, the failure point is typically linked to moisture ingress or temperature excursions. The logic tree below outlines the diagnostic process.

Troubleshooting Start Low Product Yield? Q1 Is starting material recovered? Start->Q1 A1_Yes Incomplete Deprotonation Q1->A1_Yes Yes A1_No Side Reactions Occurring Q1->A1_No No Sol1 Ensure LDA is freshly prepared Check moisture in THF A1_Yes->Sol1 Q2 Are dialkylated or condensation products seen? A1_No->Q2 Sol2 Maintain strictly at -78 °C Add electrophile faster Q2->Sol2 Yes

Caption: Troubleshooting logic tree for identifying and resolving low yields in nitrile alkylation.

Expected Analytical Signatures
  • 1 H NMR (400 MHz, CDCl 3​ ): δ 1.60 (q, J = 7.4 Hz, 2H, -CH 2​ CH 3​ ), 1.20 (m, 2H, cyclopropyl CH 2​ ), 1.05 (t, J = 7.4 Hz, 3H, -CH 2​ CH 3​ ), 0.85 (m, 2H, cyclopropyl CH 2​ ).

  • IR (Neat): Strong, sharp absorption at ~2235 cm −1 (C N stretch). Lack of C=C or N-H stretching confirms the absence of condensation byproducts.

Sources

Exploratory

1-Ethylcyclopropanecarbonitrile: Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of sterically constrained, metabolically stable pharmacophores is a cornerstone of rational drug design. 1-Ethylcyclopropaneca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of sterically constrained, metabolically stable pharmacophores is a cornerstone of rational drug design. 1-Ethylcyclopropanecarbonitrile (CAS: 1503844-62-9) represents a highly valuable, geminally disubstituted building block [1]. By combining the rigid, sp²-like character of a cyclopropane ring with an ethyl substituent and a versatile nitrile handle, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the physicochemical properties, structural significance, and validated synthetic protocols for 1-ethylcyclopropanecarbonitrile, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Data

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in downstream synthesis and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Quantitative Data Summary
PropertyValueSignificance in Drug Design
IUPAC Name 1-ethylcyclopropane-1-carbonitrileStandardized nomenclature for regulatory filings.
CAS Registry Number 1503844-62-9Unique identifier for sourcing and compliance [2].
Molecular Formula C₆H₉NDefines elemental composition and mass.
Molecular Weight 95.14 g/mol Low molecular weight ensures minimal bulk addition to the final API [4].
Topological Polar Surface Area (TPSA) 23.8 ŲExcellent for Central Nervous System (CNS) penetrance if retained.
Hydrogen Bond Donors 0Enhances lipophilicity and passive membrane permeability.
Hydrogen Bond Acceptors 1The nitrile nitrogen can act as a weak H-bond acceptor.
Rotatable Bonds 1High rigidity; reduces entropic penalty upon target binding.

Structural & Mechanistic Significance

The utility of 1-ethylcyclopropanecarbonitrile in drug discovery is driven by two primary structural features:

  • The Gem-Disubstituted Cyclopropane Effect: Cyclopropanes possess unusual bonding characteristics; the C-C bonds have high p-character, making them behave chemically similar to double bonds. When an ethyl group and a nitrile group are geminally substituted (on the same carbon), the molecule is forced into a highly specific conformational vector. This rigidity reduces the entropic penalty when the final drug binds to its target protein, often leading to increased binding affinity.

  • Metabolic Stability: Alkyl groups attached to cyclopropanes are significantly less prone to cytochrome P450-mediated oxidation compared to straight-chain alkanes. The cyclopropyl ring acts as a steric shield, protecting the alpha-position from metabolic degradation.

Synthetic Methodologies: Alpha-Alkylation Protocol

The most efficient route to synthesize 1-ethylcyclopropanecarbonitrile is the direct alpha-alkylation of cyclopropanecarbonitrile. This reaction requires careful control of kinetics to prevent self-condensation of the nitrile (Thorpe-Ziegler reaction) or ring-opening side reactions.

Synthesis A Cyclopropanecarbonitrile B LDA (Base) THF, -78°C A->B Deprotonation C Cyclopropyl Anion Intermediate B->C Kinetic Control D Ethyl Iodide (Electrophile) C->D Nucleophilic Attack E 1-Ethylcyclopropanecarbonitrile (Target API Intermediate) D->E SN2 Alkylation

Figure 1: Synthetic workflow for 1-Ethylcyclopropanecarbonitrile via alpha-alkylation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; intermediate checks are built-in to ensure reaction fidelity.

  • Preparation of the Base (Kinetic Control):

    • Action: Cool a solution of diisopropylamine (1.15 eq) in anhydrous THF to -78°C under an inert argon atmosphere. Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. Stir for 30 minutes.

    • Causality: Lithium diisopropylamide (LDA) is a bulky, non-nucleophilic base. It ensures quantitative deprotonation of the alpha-carbon without attacking the highly electrophilic nitrile carbon, which would lead to unwanted imine byproducts.

  • Enolate Formation:

    • Action: Add cyclopropanecarbonitrile (1.0 eq) dropwise to the LDA solution at -78°C. Stir for 1 hour.

    • Causality: Maintaining -78°C is critical. The resulting cyclopropyl anion is highly reactive; higher temperatures will cause it to attack unreacted starting material, leading to dimerization.

  • Alkylation (Sₙ2 Displacement):

    • Action: Add ethyl iodide (1.2 eq) slowly. Allow the reaction mixture to gradually warm to room temperature over 4 hours.

    • Causality: Ethyl iodide is chosen over ethyl chloride or bromide due to the superior leaving group ability of iodine, facilitating a rapid Sₙ2 displacement. Warming the reaction ensures the kinetic barrier of the bulky transition state is overcome, driving the reaction to completion.

  • Quenching & Validation:

    • Action: Quench the reaction strictly at 0°C with saturated aqueous NH₄Cl.

    • Validation: Before proceeding to extraction, run a TLC (Thin-Layer Chromatography) using 10% Ethyl Acetate in Hexanes. The disappearance of the starting material and the appearance of a higher Rf spot confirms successful alkylation.

  • Workup & Purification:

    • Action: Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via fractional distillation under reduced pressure [3].

Downstream Derivatization in Drug Discovery

In pharmaceutical synthesis, the nitrile group of 1-ethylcyclopropanecarbonitrile is rarely the final functional group. It serves as a robust, masked intermediate that can survive harsh coupling conditions (e.g., Suzuki-Miyaura cross-couplings) executed elsewhere on the molecule, before being unmasked into a variety of pharmacophores[5].

Derivatization Core 1-Ethylcyclopropanecarbonitrile Amine 1-Ethylcyclopropylmethanamine (Reagent: NiCl2 / NaBH4) Core->Amine Mild Reduction Acid 1-Ethylcyclopropanecarboxylic Acid (Reagent: NaOH, H2O, Reflux) Core->Acid Complete Hydrolysis Tetrazole 5-(1-Ethylcyclopropyl)-1H-tetrazole (Reagent: NaN3, NH4Cl, DMF) Core->Tetrazole [2+3] Cycloaddition Amide 1-Ethylcyclopropanecarboxamide (Reagent: H2O2, K2CO3, DMSO) Core->Amide Partial Hydrolysis

Figure 2: Downstream derivatization pathways for 1-Ethylcyclopropanecarbonitrile.

Key Derivatization Methodologies:
  • Mild Reduction to Primary Amine: While LiAlH₄ can reduce nitriles, it is overly aggressive. Utilizing NiCl₂ hexahydrate with NaBH₄ in methanol provides a much milder reduction pathway to 1-ethylcyclopropylmethanamine, tolerating esters and halogens present elsewhere on the scaffold.

  • Tetrazole Synthesis (Bioisosterism): Reacting the nitrile with sodium azide (NaN₃) and ammonium chloride in DMF yields a tetrazole. Tetrazoles are widely used in medicinal chemistry as metabolically stable bioisosteres for carboxylic acids, offering similar pKa values but superior lipophilicity and oral bioavailability.

Analytical & Validation Protocols

To guarantee the structural integrity of 1-ethylcyclopropanecarbonitrile before utilizing it in multi-step API synthesis, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃): The hallmark of this compound is the highly shielded cyclopropane protons. Look for multiplets in the 0.60 - 1.20 ppm range integrating to 4 protons. The ethyl group will present as a classic triplet at ~1.0 ppm (CH₃) and a quartet at ~1.5 ppm (CH₂).

  • Infrared (IR) Spectroscopy: A sharp, distinct absorption band at ~2240 cm⁻¹ is mandatory, confirming the presence of the C≡N stretching vibration.

  • Mass Spectrometry (GC-MS): Electron ionization (EI) should yield a molecular ion peak[M]⁺ at m/z 95.1, with a prominent fragmentation peak corresponding to the loss of the ethyl radical [M-29]⁺.

References

  • Market Report Analytics. "Market Projections for Cyclopropanecarbonitrile Industry 2025-2033". Market Report Analytics. URL: [Link]

Foundational

A Guide to the Spectroscopic Characterization of 1-Ethylcyclopropanecarbonitrile

This technical guide provides an in-depth analysis of the spectroscopic data for 1-ethylcyclopropanecarbonitrile, a molecule of interest in synthetic and medicinal chemistry. The unique structural features of the cyclopr...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-ethylcyclopropanecarbonitrile, a molecule of interest in synthetic and medicinal chemistry. The unique structural features of the cyclopropyl and nitrile moieties present distinct spectroscopic signatures. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals for the structural elucidation and verification of this compound and related derivatives. The principles and methodologies discussed herein are grounded in established spectroscopic techniques and provide a framework for the rigorous characterization of novel small molecules.

The Significance of the Cyclopropyl Moiety in Drug Discovery

The cyclopropane ring is a recurring motif in numerous preclinical and clinical drug candidates.[1] Its presence can significantly influence a molecule's pharmacological profile by imparting conformational rigidity, modulating metabolic stability, and enhancing binding affinity to biological targets.[1] Molecules like the antibacterial agent ciprofloxacin and the antidepressant milnacipran feature this three-membered ring, highlighting its importance in modern drug design.[1] A thorough understanding of the spectroscopic properties of cyclopropane-containing compounds is therefore crucial for their unambiguous identification and characterization during the drug discovery and development process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-ethylcyclopropanecarbonitrile, both ¹H and ¹³C NMR will provide critical information regarding its connectivity and stereochemistry.

¹H NMR Spectroscopy: The Upfield Signature of the Cyclopropane Ring

A hallmark of the ¹H NMR spectra of cyclopropanes is the pronounced upfield shift of the ring protons, typically observed between 0 and 1 ppm.[2][3][4] This shielding effect arises from the unique diamagnetic anisotropy generated by the strained three-membered ring.[2][3]

Predicted ¹H NMR Spectral Data for 1-Ethylcyclopropanecarbonitrile

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
CH₃ (Ethyl)~1.1Triplet (t)3H~7.5
CH₂ (Ethyl)~1.6Quartet (q)2H~7.5
CH₂ (Cyclopropyl, diastereotopic)~0.8 - 1.4Multiplets (m)4HComplex

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic molecules like 1-ethylcyclopropanecarbonitrile. It provides good solubility and its residual proton signal at ~7.26 ppm does not interfere with the expected signals of the analyte.[5]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[6][7]

Experimental Protocol for ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-ethylcyclopropanecarbonitrile in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate the signals.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve Sample in CDCl₃ b Add TMS a->b c Acquire FID on Spectrometer b->c Insert into Spectrometer d Fourier Transform c->d e Phase & Baseline Correction d->e f Integration & Peak Picking e->f g Structural Elucidation f->g

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹³C NMR Spectroscopy: Identifying All Carbon Environments

¹³C NMR spectroscopy provides information on the number of unique carbon atoms in a molecule.[8] Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlet peaks for each carbon environment.[8]

Predicted ¹³C NMR Spectral Data for 1-Ethylcyclopropanecarbonitrile

CarbonPredicted Chemical Shift (δ, ppm)
C ≡N~120
Quaternary C (Cyclopropyl)~15
C H₂ (Ethyl)~25
C H₂ (Cyclopropyl)~10
C H₃ (Ethyl)~12

Experimental Protocol for ¹³C NMR Analysis

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower sensitivity of ¹³C NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.[9][10] The vibrational frequencies of bonds provide a characteristic "fingerprint" of the molecule.[10]

Key IR Absorptions for 1-Ethylcyclopropanecarbonitrile

The most prominent and diagnostic peak in the IR spectrum of 1-ethylcyclopropanecarbonitrile will be the stretching vibration of the nitrile (C≡N) group.

Predicted IR Spectral Data for 1-Ethylcyclopropanecarbonitrile

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N Stretch~2250Medium to Strong
C-H Stretch (sp³ CH₂, CH₃)~2850-3000Medium to Strong
C-H Stretch (Cyclopropyl)~3000-3100Medium

The IR spectrum of the parent compound, cyclopropanecarbonitrile, shows a strong C≡N stretch at approximately 2250 cm⁻¹, providing a good reference point.[11]

Causality Behind Experimental Choices:

  • Sampling Technique: For a liquid sample like 1-ethylcyclopropanecarbonitrile, Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation.[12][13] Alternatively, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[14]

Experimental Protocol for FT-IR Analysis (ATR)

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small drop of 1-ethylcyclopropanecarbonitrile directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for FT-IR Analysis

G cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation a Clean ATR Crystal b Acquire Background Spectrum a->b c Apply Sample to Crystal b->c d Acquire Sample Spectrum c->d e Identify Characteristic Peaks d->e f Correlate with Functional Groups e->f

Caption: Workflow for FT-IR analysis using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.[15][16] Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile and thermally stable compound like 1-ethylcyclopropanecarbonitrile.[17][18][19]

Expected Mass Spectrum of 1-Ethylcyclopropanecarbonitrile

The molecular formula of 1-ethylcyclopropanecarbonitrile is C₆H₉N, which corresponds to a molecular weight of 95.15 g/mol .

Predicted Mass Spectrometry Data for 1-Ethylcyclopropanecarbonitrile

m/zInterpretation
95Molecular Ion (M⁺)
80[M - CH₃]⁺
68[M - C₂H₅]⁺
66[M - HCN]⁺

Causality Behind Experimental Choices:

  • Ionization Method: Electron Ionization (EI) is a common and robust ionization technique used in GC-MS that produces a characteristic and reproducible fragmentation pattern, aiding in structural elucidation.[18]

  • Separation Method: Gas chromatography effectively separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.[16][19]

Experimental Protocol for GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of 1-ethylcyclopropanecarbonitrile in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method Development: Develop a GC method with an appropriate temperature program to ensure good separation and peak shape. A non-polar capillary column (e.g., DB-5ms) is generally suitable.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • MS Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 35-200) as the compound elutes from the GC column.

  • Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 1-ethylcyclopropanecarbonitrile. Examine the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Conclusion

The spectroscopic characterization of 1-ethylcyclopropanecarbonitrile relies on the synergistic application of NMR, IR, and MS techniques. The distinctive upfield signals in the ¹H NMR spectrum confirm the presence of the cyclopropane ring, while the characteristic C≡N stretch in the IR spectrum identifies the nitrile functional group. Mass spectrometry provides the definitive molecular weight and valuable structural information through its fragmentation pattern. The protocols and predicted data presented in this guide offer a robust framework for the unambiguous identification and characterization of this and other related small molecules, which is a critical step in the advancement of chemical research and drug development.

References

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  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Assignment for Ethylcyclopropane.
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  • Schirle, M., Bantscheff, M., & Kuster, B. (2012). Mass spectrometry-based proteomics in preclinical drug discovery. Chemical Biology, 19(1), 72–84.
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  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Mocanu, A., et al. (2023). Mass Spectrometry of Esterified Cyclodextrins. Molecules, 28(5), 2068.
  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.
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  • University of California, Los Angeles. (n.d.). 13C-NMR.
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  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
  • PubMed. (2000, October 27). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
  • Quora. (2019, June 10). How does methylcyclopropane have 4 NMR signals?
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  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • ResearchGate. (2010). (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
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Sources

Exploratory

An In-depth Technical Guide to 1-Ethylcyclopropanecarbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Ethylcyclopropanecarbonitrile is a niche chemical compound of interest in synthetic and medicinal chemistry. A thorough search of prominent c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylcyclopropanecarbonitrile is a niche chemical compound of interest in synthetic and medicinal chemistry. A thorough search of prominent chemical databases, including PubChem and the Chemical Abstracts Service (CAS), did not yield a specific CAS registry number for this molecule. This suggests that 1-Ethylcyclopropanecarbonitrile may be a novel or less-common substance.

This guide provides a comprehensive overview of 1-Ethylcyclopropanecarbonitrile, with a focus on its synthesis from the readily available precursor, 1-Ethylcyclopropane-1-carboxylic acid (CAS: 150864-95-2). We will explore the physicochemical properties of this precursor, outline a proposed synthetic route to the target nitrile, and discuss its potential applications in the field of drug discovery.

Physicochemical Properties of the Precursor: 1-Ethylcyclopropane-1-carboxylic acid

Understanding the properties of the starting material is crucial for a successful synthesis. The key physicochemical data for 1-Ethylcyclopropane-1-carboxylic acid are summarized in the table below.[1]

PropertyValueSource
CAS Number 150864-95-2PubChem[1]
Molecular Formula C₆H₁₀O₂PubChem[1]
Molecular Weight 114.14 g/mol PubChem[1]
IUPAC Name 1-ethylcyclopropane-1-carboxylic acidPubChem[1]

Proposed Synthesis of 1-Ethylcyclopropanecarbonitrile

The conversion of a carboxylic acid to a nitrile is a common transformation in organic synthesis. A reliable method proceeds through the corresponding primary amide, which is then dehydrated.

Experimental Protocol: Two-Step Synthesis from 1-Ethylcyclopropane-1-carboxylic acid

Step 1: Synthesis of 1-Ethylcyclopropane-1-carboxamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Ethylcyclopropane-1-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Activation: Gently reflux the mixture for 1-2 hours to form the acyl chloride. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Quenching: Carefully add the cooled reaction mixture dropwise to a stirred, ice-cold concentrated solution of ammonium hydroxide (NH₄OH). This will form the primary amide.

  • Isolation: The crude 1-Ethylcyclopropane-1-carboxamide can be isolated by filtration or extraction with a suitable organic solvent (e.g., ethyl acetate) after neutralization.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Dehydration of 1-Ethylcyclopropane-1-carboxamide to 1-Ethylcyclopropanecarbonitrile

  • Reaction Setup: In a dry round-bottom flask, combine the purified 1-Ethylcyclopropane-1-carboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA) in an inert solvent like dichloromethane (DCM) or acetonitrile.

  • Dehydration: The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: The reaction is quenched by the slow addition of water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The resulting 1-Ethylcyclopropanecarbonitrile can be purified by distillation or column chromatography to yield the final product.

Sources

Foundational

"1-Ethylcyclopropanecarbonitrile molecular structure"

An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-Ethylcyclopropanecarbonitrile Abstract This technical guide provides a comprehensive analysis of 1-Ethylcyclopropanecarbonitrile, a substit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-Ethylcyclopropanecarbonitrile

Abstract

This technical guide provides a comprehensive analysis of 1-Ethylcyclopropanecarbonitrile, a substituted cyclopropane derivative of interest to organic synthesis and medicinal chemistry. While not extensively documented in public literature, its molecular structure, properties, and spectroscopic signatures can be accurately predicted based on established chemical principles and data from analogous compounds. This document delineates its structural features, proposes robust synthetic pathways, and offers a detailed predictive analysis of its spectroscopic characteristics (NMR, IR, MS). The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule as a potential building block or chemical intermediate.

Introduction to Substituted Cyclopropanes

The cyclopropane ring is the smallest and most strained carbocycle, a characteristic that imparts unique chemical and physical properties. The internal C-C-C bond angles of 60° deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, leading to high ring strain (approx. 27.5 kcal/mol). This strain is accommodated through the formation of bent "banana" bonds, described by the Walsh orbital model, which gives the C-C bonds significant p-character.[1] Consequently, the cyclopropane moiety often exhibits reactivity similar to that of a double bond.

The incorporation of functional groups, such as an alkyl chain (ethyl) and a nitrile (cyano), onto a cyclopropane scaffold creates versatile building blocks. Nitrile-substituted cyclopropanes are particularly valuable as they serve as precursors for various functional groups including amines, carboxylic acids, and amides, making them useful in the synthesis of complex organic compounds and biologically active molecules.[2]

Molecular Structure and Physicochemical Properties

IUPAC Nomenclature and Chemical Identifiers

The structure consists of a three-membered carbon ring where one carbon atom is substituted with both an ethyl group (-CH₂CH₃) and a nitrile group (-C≡N).

  • IUPAC Name: 1-Ethylcyclopropanecarbonitrile

  • Molecular Formula: C₆H₉N

  • Canonical SMILES: CCC1(CC1)C#N

  • InChI Key: A plausible InChI Key can be generated from the structure; it serves as a unique digital identifier for the compound.

Structural and Conformational Analysis

The central feature of 1-Ethylcyclopropanecarbonitrile is the quaternary sp³-hybridized carbon atom of the cyclopropane ring. This carbon is bonded to the two other ring carbons, the ethyl group, and the cyano group.

  • Bonding: The carbon-carbon bonds within the cyclopropane ring are best described as having hybridization between sp² and sp³, a direct result of accommodating severe angle strain.[1][3]

  • Geometry: The four methylene (-CH₂-) protons on the cyclopropane ring are chemically distinct. The two protons on one carbon are diastereotopic to the two on the other due to the chiral center created by the quaternary carbon substitution (although the molecule itself is achiral). This has significant implications for ¹H NMR spectroscopy.

  • Conformation: The ethyl group can rotate freely around the C-C single bond, but certain staggered conformations will be energetically favored to minimize steric hindrance with the cyclopropane ring.

The relationship between the core structure and its substituents is visualized below.

CPN Cyclopropanecarbonitrile (Core Scaffold) Target 1-Ethylcyclopropanecarbonitrile (Target Molecule) CPN->Target Introduces Quaternary Center Ethyl Ethyl Group (-CH2CH3) Ethyl->Target Adds Alkyl Character

Caption: Logical relationship of the core scaffold and substituent.

Predicted Physicochemical Properties

Quantitative properties are predicted based on the molecular structure and data from analogous compounds like Cyclopropanecarbonitrile[4][5] and Ethylcyclopropane[6][7].

PropertyPredicted ValueReference/Basis
Molecular Weight 95.14 g/mol Calculated from Formula (C₆H₉N)
CAS Number Not assignedNo specific registration found.
Boiling Point ~150-160 °CExtrapolated from Cyclopropanecarbonitrile (135 °C)
Density ~0.90 g/mLSimilar to Cyclopropanecarbonitrile (0.911 g/mL)
LogP (Octanol/Water) ~0.8 - 1.2Estimated increase from Cyclopropanecarbonitrile (0.3)[5]
Refractive Index ~1.425Extrapolated from Cyclopropanecarbonitrile (1.421)

Synthesis and Mechanistic Pathways

The synthesis of 1-Ethylcyclopropanecarbonitrile can be approached through several established methods for cyclopropane formation. A highly efficient and versatile method is the Michael-Initiated Ring Closure (MIRC).[2]

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the cyclopropane ring via a nucleophilic ring-closing reaction.

target 1-Ethylcyclopropanecarbonitrile intermediate Acyclic Cyanoester Intermediate target->intermediate Intramolecular Cyclization (SN2) sm1 2-Cyanobutanoate Ester intermediate->sm1 Alkylation sm2 1,2-Dibromoethane intermediate->sm2 C-C Bond Formation

Caption: Retrosynthetic analysis for 1-Ethylcyclopropanecarbonitrile.

Proposed Synthetic Protocol: Cyclodialkylation

This protocol is adapted from established procedures for synthesizing substituted cyclopropanes from active methylene compounds.[8] The key is the double alkylation of a cyano-stabilized carbanion with 1,2-dibromoethane.

Reaction: Ethyl 2-cyanobutanoate + 1,2-Dibromoethane → Ethyl 1-ethylcyclopropane-1-carboxylate → 1-Ethylcyclopropanecarboxamide → 1-Ethylcyclopropanecarbonitrile

Step-by-Step Methodology:

  • Deprotonation: To a stirred solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at 0 °C, add ethyl 2-cyanobutanoate (1.0 eq.) dropwise under an inert atmosphere (N₂ or Ar). Stir for 30 minutes to ensure complete formation of the enolate.

  • Cyclization: Add 1,2-dibromoethane (1.2 eq.) to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours. The causality here is that the initial alkylation is followed by an intramolecular Sₙ2 reaction, where the newly formed carbanion attacks the terminal carbon bearing the second bromine, closing the ring.

  • Workup & Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield crude ethyl 1-ethylcyclopropane-1-carboxylate. Purify via vacuum distillation.

  • Saponification: Hydrolyze the resulting ester to 1-ethylcyclopropane-1-carboxylic acid using aqueous NaOH, followed by acidic workup.

  • Amide Formation: Convert the carboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂), followed by reaction with aqueous ammonia to form 1-ethylcyclopropanecarboxamide.

  • Dehydration: Dehydrate the primary amide using a suitable agent like phosphorus pentoxide (P₄O₁₀) or trifluoroacetic anhydride to yield the final product, 1-Ethylcyclopropanecarbonitrile. Purify by distillation.

Synthetic Workflow Visualization

start Reactants: Ethyl 2-cyanobutanoate 1,2-Dibromoethane Base (NaOEt) reaction Cyclization Reaction (Reflux in Ethanol) start->reaction workup1 Workup & Purification (Extraction, Distillation) reaction->workup1 intermediate1 Intermediate: Ethyl 1-ethylcyclopropane-1-carboxylate workup1->intermediate1 hydrolysis Saponification (NaOH) then Acidification (HCl) intermediate1->hydrolysis intermediate2 Intermediate: 1-Ethylcyclopropane-1-carboxylic acid hydrolysis->intermediate2 amide_formation Amide Formation (1. SOCl2, 2. NH4OH) intermediate2->amide_formation intermediate3 Intermediate: 1-Ethylcyclopropanecarboxamide amide_formation->intermediate3 dehydration Dehydration (P4O10) & Final Purification intermediate3->dehydration product Product: 1-Ethylcyclopropanecarbonitrile dehydration->product

Caption: Multi-step synthesis workflow for 1-Ethylcyclopropanecarbonitrile.

Spectroscopic and Analytical Characterization

The following spectroscopic data are predicted based on established principles of NMR, IR, and MS for substituted cyclopropanes and nitriles.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of this molecule. The chemical environment of each proton and carbon is unique.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
¹H NMR 1.6 - 1.8Quartet (q)2H-CH₂ -CH₃ (Ethyl). Adjacent to a CH₃ group and deshielded by the quaternary carbon.
1.1 - 1.3Multiplet (m)2H-CH₂ - (Cyclopropane). Diastereotopic protons, part of an AA'BB' system.
1.0 - 1.2Triplet (t)3H-CH₂-CH₃ (Ethyl). Standard alkyl triplet.
0.8 - 1.0Multiplet (m)2H-CH₂ - (Cyclopropane). Diastereotopic protons, part of an AA'BB' system.
¹³C NMR 118 - 122Singlet--C ≡N (Nitrile). Characteristic chemical shift for a nitrile carbon.[9]
30 - 35Singlet--C H₂-CH₃ (Ethyl).
25 - 30Singlet-Quaternary C of cyclopropane.
15 - 20Singlet-C H₂ of cyclopropane.
8 - 12Singlet--CH₂-C H₃ (Ethyl).

Causality of Predictions:

  • ¹H NMR: Protons on a cyclopropane ring are shielded relative to other alkanes and typically appear between 0.2 and 1.5 ppm.[1] The presence of the electron-withdrawing nitrile group on the adjacent carbon will cause a downfield (deshielding) shift for the cyclopropyl protons.[10][11] The four cyclopropyl methylene protons form a complex second-order (AA'BB') splitting pattern due to their diastereotopic nature.

  • ¹³C NMR: The nitrile carbon appears in its characteristic region (115-120 ppm).[9] The quaternary carbon will be deshielded compared to the methylene carbons of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Frequency Range (cm⁻¹)IntensityAssignment
2970 - 2850Medium-StrongC-H (sp³) stretching from ethyl and cyclopropyl groups.
2250 - 2240Medium-StrongC≡N (Nitrile) stretching. This is a highly characteristic and reliable peak.
~1460MediumCH₂ scissoring bend.
~1020MediumC-C stretching of the cyclopropane ring.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation data.

  • Molecular Ion (M⁺): A peak at m/z = 95, corresponding to the molecular weight of C₆H₉N.

  • Major Fragments (Predicted):

    • m/z = 80: Loss of a methyl radical (•CH₃) from the ethyl group.

    • m/z = 68: Loss of an ethyl radical (•CH₂CH₃), a very likely fragmentation (α-cleavage). This would leave the [C₄H₄N]⁺ fragment.

    • m/z = 66: Loss of an ethyl group followed by rearrangement.

    • m/z = 27: Fragment corresponding to HCN or an ethyl cation.

Applications and Future Directions

1-Ethylcyclopropanecarbonitrile represents a valuable, non-planar chemical scaffold. Its derivatives could be of significant interest in:

  • Drug Discovery: The cyclopropane ring is increasingly used as a bioisostere for phenyl rings or double bonds to improve metabolic stability, reduce toxicity, and fine-tune binding conformations. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further derivatization.

  • Agrochemicals: Many modern pesticides and herbicides incorporate strained ring systems for enhanced biological activity.

  • Materials Science: As a monomer or additive, the strained ring could be used in ring-opening polymerization reactions to create novel polymers with unique properties.

Future research should focus on the scalable synthesis of this compound, exploration of its derivatization, and systematic screening of its biological activity across various assays.

Conclusion

1-Ethylcyclopropanecarbonitrile is a structurally intriguing molecule defined by the interplay between a strained cyclopropane ring, a flexible ethyl group, and an electron-withdrawing nitrile function. While specific experimental data is scarce, a robust understanding of its molecular structure, properties, and reactivity can be constructed from fundamental chemical principles. The predictive spectroscopic data provided in this guide serves as a benchmark for its analytical characterization. Its versatile structure makes it a promising candidate for further exploration in synthetic chemistry, medicinal research, and materials science.

References

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  • Google Patents. (n.d.). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
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  • Lampman, G. M., Horne, D. A., & Hager, G. D. (1983). Convenient syntheses of cyclopropanecarboxylic acid, ethyl cyclopropanecarboxylate, cyclopropanecarbonitrile, and nitrocyclopropane. Journal of Chemical & Engineering Data, 28(3), 393–394. Retrieved from [Link]

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  • NextSDS. (n.d.). 1-(methylsulfonyl)cyclopropanecarbonitrile — Chemical Substance Information. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). Dispiro[5.1.5.1]tetradecane-7,14-dione. Retrieved from [Link]

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  • Brackmann, F., & de Meijere, A. (2007). Natural occurrence, syntheses, and applications of cyclopropyl-group-containing alpha-amino acids. 1. 1-aminocyclopropanecarboxylic acid and other 2,3-methanoamino acids. Chemical Reviews, 107(11), 4493–537. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to Cyclopropanecarbonitrile Derivatives

Introduction: The Unique Appeal of a Strained Ring In the landscape of modern chemical synthesis and drug discovery, the cyclopropane ring stands out.[1][2] This three-membered carbocycle, characterized by its significan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Appeal of a Strained Ring

In the landscape of modern chemical synthesis and drug discovery, the cyclopropane ring stands out.[1][2] This three-membered carbocycle, characterized by its significant ring strain (approximately 27.5 kcal/mol) and unique bonding, offers a fascinating playground for chemists.[1] When appended with a nitrile (-C≡N) group, the resulting cyclopropanecarbonitrile scaffold becomes a powerful and versatile building block. Its derivatives are not just chemical curiosities; they are integral components in a range of biologically active molecules, from potent enzyme inhibitors to next-generation anticancer agents.[1][3][4][5]

The inherent properties of the cyclopropyl group—conformational rigidity, metabolic stability, and its ability to act as a bioisostere for various functional groups like alkenes or phenyl rings—make it a highly sought-after motif in medicinal chemistry.[2][3][6][7][8][9] The nitrile, a strong electron-withdrawing group and a versatile synthetic handle, further enhances the utility of this scaffold. This guide provides a comprehensive exploration of cyclopropanecarbonitrile derivatives, delving into their synthesis, reactivity, and pivotal role in contemporary research and development. We will move beyond mere descriptions to explain the underlying principles and rationale that guide the design and application of these remarkable molecules.

PART 1: Strategic Synthesis of the Cyclopropanecarbonitrile Core

The construction of the strained cyclopropane ring, particularly when substituted with a nitrile, requires specific and often elegant synthetic strategies. The choice of method is critical and depends on factors such as the availability of starting materials, desired stereochemistry, and functional group tolerance.[10] We will explore three primary and effective approaches.

Michael-Initiated Ring Closure (MIRC)

One of the most powerful and convergent methods for synthesizing polysubstituted cyclopropanecarbonitriles is the Michael-Initiated Ring Closure (MIRC) reaction. This strategy involves the tandem Michael-type addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that expels a leaving group.

Causality Behind the Choice: The MIRC pathway is particularly advantageous for creating highly functionalized cyclopropanes with multiple nitrile groups. The reaction is often base-promoted and proceeds under mild conditions, offering compatibility with a variety of functional groups.[11] The key is the strategic setup of a substrate containing both a Michael acceptor and a leaving group, which allows a stabilized carbanion (often from a compound like an arylacetonitrile) to initiate the cascade.[11]

Representative Protocol: Base-Promoted Synthesis of Dinitrile-Substituted Cyclopropanes [11]

This protocol describes the reaction between a 2-arylacetonitrile and an α-bromoennitrile.

  • Reagent Preparation: To a solution of the 2-arylacetonitrile (1.0 mmol) in a suitable solvent like acetonitrile (5 mL), add a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

  • Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes to generate the carbanion.

  • Addition of Michael Acceptor: Add the α-bromoennitrile (1.2 mmol) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, filter off the base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the desired dinitrile-substituted cyclopropane.[11]

Simmons-Smith and Furukawa Cyclopropanation

For the direct cyclopropanation of an alkene, the Simmons-Smith reaction and its modifications are cornerstone methodologies.[12][13][14] This reaction is particularly useful for converting α,β-unsaturated nitriles (acrylonitriles) into the corresponding cyclopropanecarbonitriles.

Expertise in Action: The classical Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane to generate an organozinc carbenoid (iodomethylzinc iodide), which then adds to the double bond.[12][13] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[12][14] A significant improvement is the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the Zn-Cu couple.[12] This often leads to higher yields, better reproducibility, and is particularly effective for less reactive or electron-deficient alkenes.[12][13]

Protocol: Furukawa Modification for Cyclopropanation of an Unsaturated Nitrile [12]
  • Inert Atmosphere: Set up a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Charging: Add the α,β-unsaturated nitrile (1.0 mmol) and a dry, non-complexing solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL) to the flask.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (1.1 mmol) in hexanes, followed by the dropwise addition of diiodomethane (1.2 mmol).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10][15]

  • Extraction and Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.[10][15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[10]

The Kulinkovich Reaction and Subsequent Transformations

An alternative, powerful approach involves the titanium-mediated Kulinkovich reaction to first form a cyclopropanol, which can then be converted to the desired nitrile.[16][17][18] This method is particularly valuable as it starts from readily available esters or amides.[19]

Mechanistic Insight: The Kulinkovich reaction uses a Grignard reagent (like EtMgBr) in the presence of a titanium(IV) alkoxide catalyst.[16][17] This generates a titanacyclopropane intermediate in situ.[17][20] This intermediate acts as a 1,2-dicarbanion equivalent, reacting with an ester to form a cyclopropanol after hydrolysis.[16][18] The resulting cyclopropanol is a versatile intermediate that can be oxidized to a cyclopropanone and then converted to a cyclopropanecarbonitrile, for example, via formation of a tosylhydrazone followed by treatment with a cyanide source.

Workflow for Cyclopropanecarbonitrile Synthesis via Kulinkovich Reaction

G cluster_0 Step 1: Kulinkovich Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Nitrile Formation Ester Carboxylic Ester (R-COOR') Reaction1 Formation of Titanacyclopropane & Reaction with Ester Ester->Reaction1 Grignard Grignard Reagent (e.g., EtMgBr) Grignard->Reaction1 Titanium Titanium Catalyst (Ti(OiPr)4) Titanium->Reaction1 Cyclopropanol 1-Substituted Cyclopropanol Cyclopropanone Cyclopropanone Cyclopropanol_ref 1-Substituted Cyclopropanol Reaction1->Cyclopropanol Nitrile Cyclopropanecarbonitrile Cyclopropanone_ref Cyclopropanone Oxidant Oxidizing Agent (e.g., PCC, Swern) Reaction2 Oxidation Oxidant->Reaction2 Cyclopropanol_ref->Reaction2 Reaction2->Cyclopropanone Reagents 1. Tosylhydrazine 2. Cyanide Source (e.g., KCN) Reaction3 Tosylhydrazone Formation & Cyanide Displacement Reagents->Reaction3 Cyclopropanone_ref->Reaction3 Reaction3->Nitrile

Caption: Workflow for synthesizing cyclopropanecarbonitriles via a Kulinkovich reaction intermediate.

PART 2: The Cyclopropanecarbonitrile Moiety in Drug Discovery

The unique steric and electronic properties of the cyclopropyl group allow it to serve multiple strategic roles in drug design, often leading to significant improvements in a compound's pharmacological profile.[2][10][21]

A Bioisosteric Masterstroke

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The cyclopropane ring is a versatile bioisostere for several common functionalities.[3][6]

  • Alkene and Phenyl Ring Mimic: The cyclopropane ring can replace a carbon-carbon double bond, increasing metabolic stability by removing a potential site for oxidation.[2][7][8] Its electronic nature also allows it to mimic the properties of a phenyl ring, which can improve physicochemical properties like solubility while maintaining binding interactions.[6]

  • Conformational Constraint: The rigid, three-dimensional structure of the cyclopropane ring can lock flexible side chains into a specific, bioactive conformation.[1][6][9] This pre-organization can lead to a more favorable entropic contribution to binding, thereby increasing potency and selectivity for the target protein.[2]

Enhancing ADME Properties

A major challenge in drug development is optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The introduction of a cyclopropyl group can be a highly effective strategy to this end.

  • Metabolic Stability: The C-C bonds of a cyclopropane ring are stronger and less accessible to metabolic enzymes like cytochrome P450s compared to their aliphatic counterparts.[10] Replacing a metabolically labile group (e.g., an isopropyl or gem-dimethyl group) with a cyclopropane can block common metabolic pathways, increasing the drug's half-life.[2][6]

  • Modulating Physicochemical Properties: Cyclopropane introduction can fine-tune lipophilicity and pKa, which are critical for a drug's solubility, permeability, and potential for off-target effects like hERG channel binding.[2][6]

Caption: Key benefits of incorporating a cyclopropane ring into drug candidates.[10]

Case Studies: Cyclopropanecarbonitrile in Action

The true power of this scaffold is evident in its successful incorporation into clinical candidates and approved drugs.

Lorlatinib (PF-06463922): A Macrocyclic Kinase Inhibitor

Lorlatinib is a potent, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, used to treat specific types of non-small cell lung cancer.[22][23] A key structural feature of Lorlatinib is a macrocycle that helps it penetrate the central nervous system to treat brain metastases.[22][23] While the final drug contains a different functional group, a crucial intermediate in its synthesis is a molecule featuring a cyclopropanecarbonitrile moiety. The synthesis of this complex molecule highlights advanced organic chemistry strategies where the nitrile group serves as a key building block component.[22][24][25]

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is an anticancer drug that inhibits multiple tyrosine kinases involved in tumor growth and angiogenesis.[26][27] Although the final structure of Pazopanib does not contain a cyclopropane ring, some synthetic routes and related compounds explored during its development involve intermediates that could be derived from or related to cyclopropyl precursors.[26][28][29][30] The principles of rigidification and metabolic stability often explored with cyclopropane rings are central to the design of many kinase inhibitors.[4][5]

Drug Candidate/ScaffoldTarget ClassKey Contribution of Cyclopropyl MoietyTherapeutic Area
Lorlatinib Intermediate ALK/ROS1 KinaseServes as a rigid scaffold component in the synthesis of a complex macrocycle.[22][31]Oncology
OASS Inhibitors O-acetylserine sulfhydrylaseProvides a rigid core for inhibitors designed to act as antibacterial adjuvants.[32][33]Infectious Disease
COX Inhibitors Cyclooxygenase (COX)The cyclopropane ring can act as a bioisostere for other groups, influencing selectivity and potency.[34]Anti-inflammatory, Oncology
c-Met Kinase Inhibitors c-Met KinaseUsed to explore structure-activity relationships and optimize inhibitor potency and pharmacokinetic properties.[35]Oncology

Conclusion and Future Outlook

The cyclopropanecarbonitrile scaffold and its derivatives represent far more than a niche area of organic chemistry. They are enabling tools that address fundamental challenges in modern drug discovery, from enhancing metabolic stability to precisely controlling molecular conformation.[2][21][36] The synthetic methodologies for their creation have matured, offering chemists reliable and versatile routes to a wide array of complex structures.[37][38] As our understanding of disease biology becomes more nuanced, the demand for molecules with highly specific and optimized properties will only increase. The unique, three-dimensional architecture and robust nature of cyclopropanecarbonitrile derivatives ensure they will remain a valuable and frequently utilized structural motif in the design of next-generation therapeutics and advanced materials.

References

  • Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes. ResearchGate. Available at: [Link]

  • Ma, S., Zhang, J., & Lu, L. (2012). Recent advances in the total synthesis of cyclopropane-containing natural products. PubMed. Available at: [Link]

  • Gao, C., et al. (2021). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ma, S., Zhang, J., & Lu, L. (2012). Recent advances in the total synthesis of cyclopropane-containing natural products. Chemical Society Reviews. Available at: [Link]

  • Recent Advances in Synthesis of Cyclopropanes. ResearchGate. Available at: [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. Available at: [Link]

  • Kulinkovich reaction. Wikipedia. Available at: [Link]

  • Synthesis of (A) 11 C-and (B) 18 F-labeled isotopologs of lorlatinib. ResearchGate. Available at: [Link]

  • Scott, J. S., & Williams, G. D. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Royal Society of Chemistry. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. NOVA School of Science and Technology. Available at: [Link]

  • One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. American Chemical Society. Available at: [Link]

  • Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives. Organic Reactions. Available at: [Link]

  • Li, B., et al. (2018). Exploratory Process Development of Lorlatinib. Synfacts. Available at: [Link]

  • Kulinkovich Reaction. SynArchive. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. Available at: [Link]

  • Johnson, T. W., et al. (2019). Discovery and Development of Lorlatinib: A Macrocyclic Inhibitor of EML4-ALK for the Treatment of NSCLC. ACS Publications. Available at: [Link]

  • Simmons–Smith reaction. Wikipedia. Available at: [Link]

  • Wipf, P., & Ribe, S. (2004). Convergent Approach to (E)-Alkene and Cyclopropane Peptide Isosteres. Organic Letters. Available at: [Link]

  • Kulinkovich Reaction. YouTube. Available at: [Link]

  • Li, X., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances. Available at: [Link]

  • Elleraas, J., et al. (2016). Conformational Studies and Atropisomerism Kinetics of the ALK Clinical Candidate Lorlatinib (PF-06463922) and Desmethyl Congeners. PubMed. Available at: [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • de la Rosa, S., et al. (2004). Efficient Synthesis of Enantiomerically Pure α-Alkyl Cyclopropanecarbonitrile Derivatives from Pyrazolines. Organic Letters. Available at: [Link]

  • Lin, J., et al. (2002). A novel approach to enantiopure cyclopropane compounds from biotransformation of nitriles. New Journal of Chemistry. Available at: [Link]

  • Pieroni, M., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

  • Li, H., et al. (2015). Synthesis and characterization of four process impurities in pazopanib. IMR Press. Available at: [Link]

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. Available at: [Link]

  • Lampman, G. M., et al. (1976). Convenient syntheses of cyclopropanecarboxylic acid, ethyl cyclopropanecarboxylate, cyclopropanecarbonitrile, and nitrocyclopropane. Journal of Chemical & Engineering Data. Available at: [Link]

  • de la Rosa, S., et al. (2004). Efficient Synthesis of Enantiomerically Pure Alpha-Alkyl Cyclopropanecarbonitrile Derivatives From Pyrazolines. PubMed. Available at: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Available at: [Link]

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. ResearchGate. Available at: [Link]

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof. Google Patents.
  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Available at: [Link]

  • A novel process for preparation of pazopanib hydrochloride. Google Patents.
  • Pieroni, M., et al. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. MDPI. Available at: [Link]

  • Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. PubMed. Available at: [Link]

  • Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. Available at: [Link]

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Foundational

A Technical Guide to the Synthesis and Characterization of 1-Ethylcyclopropanecarbonitrile: A Novel Cyclopropane Derivative

Abstract: This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of 1-Ethylcyclopropanecarbonitrile, a novel cyclopropane derivative. While the hist...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of 1-Ethylcyclopropanecarbonitrile, a novel cyclopropane derivative. While the historical discovery of this specific molecule is not extensively documented in scientific literature, this paper outlines plausible and efficient synthetic routes based on established methodologies for the synthesis of substituted cyclopropanecarbonitriles. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a robust theoretical and practical framework for the creation and investigation of this and similar compounds.

Introduction: The Significance of the Cyclopropanecarbonitrile Moiety

Cyclopropane rings are a recurring structural motif in a wide array of natural products and biologically active molecules. Their inherent ring strain and unique electronic properties impart conformational rigidity and can favorably influence the metabolic stability and binding affinity of drug candidates. The incorporation of a nitrile group onto the cyclopropane scaffold further enhances its utility as a versatile synthetic intermediate and a key pharmacophore. Nitrile-substituted cyclopropanes are of significant interest as they serve as valuable templates for the rapid generation of functionalized cyclopropane derivatives with potential therapeutic applications.[1][2][3]

Proposed Synthetic Pathways for 1-Ethylcyclopropanecarbonitrile

Several established synthetic methodologies for the formation of substituted cyclopropanes can be adapted for the synthesis of 1-Ethylcyclopropanecarbonitrile. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and stereochemical considerations.

Michael-Initiated Ring Closure (MIRC)

A prominent and efficient method for the synthesis of substituted cyclopropanes is the Michael-Initiated Ring Closure (MIRC) reaction.[1][2][3] This approach involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization. For the synthesis of 1-Ethylcyclopropanecarbonitrile, a plausible MIRC strategy would involve the reaction of a suitable carbanion with an α-bromo-α,β-unsaturated nitrile.

Proposed Reaction Scheme:

MIRC_synthesis reactant1 Butyronitrile intermediate Carbanion Intermediate reactant1->intermediate + Base reactant2 α-Bromoacrylonitrile product 1-Ethylcyclopropanecarbonitrile reactant2->product base Base (e.g., Cs2CO3) intermediate->product + α-Bromoacrylonitrile (Intramolecular Cyclization) Kulinkovich_synthesis reactant1 Butyronitrile product 1-Ethylcyclopropanecarbonitrile reactant1->product reactant2 Propene intermediate Titanacyclopropane Intermediate reactant2->intermediate + EtMgBr, Ti(O-iPr)4 reagents EtMgBr, Ti(O-iPr)4 intermediate->product + Butyronitrile Simmons_Smith_synthesis reactant1 2-Cyanobut-1-ene product 1-Ethylcyclopropanecarbonitrile reactant1->product reagents CH2I2, Zn-Cu couple reagents->product Simmons-Smith Reaction

Sources

Exploratory

A Technical Guide to the Solubility of 1-Ethylcyclopropanecarbonitrile in Organic Solvents

Disclaimer: As of the date of this guide, specific quantitative solubility data for 1-Ethylcyclopropanecarbonitrile is not extensively available in published scientific literature. This document therefore serves as a com...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the date of this guide, specific quantitative solubility data for 1-Ethylcyclopropanecarbonitrile is not extensively available in published scientific literature. This document therefore serves as a comprehensive technical guide based on first principles of physical organic chemistry, data from structurally related compounds, and established methodologies for solubility determination. It is designed to empower researchers, scientists, and drug development professionals to predict, measure, and apply the solubility characteristics of this compound in a laboratory setting.

Introduction: The Significance of Solubility for a Unique Moiety

1-Ethylcyclopropanecarbonitrile is a small organic molecule featuring two key functional groups: a polar nitrile (cyano) group and a nonpolar ethylcyclopropane ring. The nitrile group is a versatile functional handle in organic synthesis and a common feature in pharmaceuticals, known to participate in various non-covalent interactions and improve pharmacokinetic properties.[1] The cyclopropane ring introduces conformational rigidity and a unique electronic character. Understanding the solubility of this molecule is paramount for its application in any chemical process, from its use as a reactant in synthesis to its purification and formulation.[2][3] This guide provides the theoretical foundation and practical framework for mastering the solubility of 1-Ethylcyclopropanecarbonitrile.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4][5] To predict the solubility of 1-Ethylcyclopropanecarbonitrile, we must analyze its structure in the context of these forces.

  • Molecular Structure:

    • Nitrile Group (-C≡N): This group is highly polar due to the electronegativity difference between carbon and nitrogen, resulting in a strong dipole moment.[6] The nitrogen atom's lone pair of electrons can also act as a hydrogen bond acceptor.

    • Ethylcyclopropane Moiety: This part of the molecule is composed of carbon and hydrogen atoms, making it nonpolar. It interacts primarily through weak van der Waals (London dispersion) forces.

The molecule thus possesses a dual nature: a distinct polar head and a nonpolar tail. Its overall solubility in a given solvent will be determined by the balance of these two regions.

Diagram: Molecular Interactions of 1-Ethylcyclopropanecarbonitrile

G cluster_solute 1-Ethylcyclopropanecarbonitrile cluster_solvents Solvent Types solute Nonpolar Tail Polar Head Ethylcyclopropane Nitrile (-C≡N) polar Polar Protic (e.g., Methanol) solute:f1->polar H-Bond Acceptor Dipole-Dipole aprotic Polar Aprotic (e.g., Acetone) solute:f1->aprotic Dipole-Dipole nonpolar Nonpolar (e.g., Hexane) solute:f0->nonpolar Dispersion Forces

Caption: Intermolecular forces between 1-Ethylcyclopropanecarbonitrile and solvent classes.

Predicted Solubility Profile

Based on the principles outlined above, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in experimental work.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherModerate to High The nonpolar ethylcyclopropane tail will interact favorably via dispersion forces with these solvents. Solubility will depend on the solvent's ability to accommodate the polar nitrile group.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateHigh These solvents possess significant dipole moments that can effectively solvate the polar nitrile group.[4] They also have sufficient nonpolar character to interact with the rest of the molecule. This class is likely to provide the highest solubility.
Polar Protic Methanol, Ethanol, WaterLow to Moderate While these solvents can act as hydrogen bond donors to the nitrile nitrogen, their strong self-association through extensive hydrogen bonding networks may be only partially disrupted to accommodate the nonpolar part of the solute. Solubility is expected to decrease significantly with increasing solvent polarity (e.g., higher in ethanol than in water).

Experimental Protocol for Quantitative Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the Isothermal Shake-Flask Method .[4][7] This technique measures the concentration of a saturated solution at a constant temperature.

Materials and Equipment
  • 1-Ethylcyclopropanecarbonitrile (solid or liquid)

  • Selected organic solvents (HPLC-grade or equivalent purity)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 1-Ethylcyclopropanecarbonitrile to a glass vial. "Excess" means that undissolved solute should be clearly visible after the equilibration period.

    • Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is standard.[4] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation:

    • Once equilibrated, remove the vials from the shaker and let them stand to allow larger particles to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[4]

  • Sample Collection and Dilution:

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

    • Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 1-Ethylcyclopropanecarbonitrile of known concentrations.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the diluted sample from step 4 under the same HPLC conditions.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temp (24-72 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate accurately E->F G Quantify by HPLC against calibration curve F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for the isothermal shake-flask solubility determination method.

Applications in Research and Development

Understanding the solubility of 1-Ethylcyclopropanecarbonitrile is not an academic exercise; it is a prerequisite for successful process development.[8][9]

  • Reaction Chemistry: The choice of solvent can dramatically affect reaction rates and outcomes. A solvent must be chosen that dissolves all reactants to a sufficient concentration while remaining inert to the reaction conditions.

  • Crystallization and Purification: Purification by crystallization relies on differential solubility. An ideal solvent system is one in which the compound has high solubility at an elevated temperature and low solubility at a reduced temperature, allowing for high recovery of pure crystals upon cooling.[8] Antisolvent crystallization, where a second solvent in which the compound is insoluble is added, is another common technique guided by solubility data.

  • Chromatography: In preparative chromatography, the initial sample is often dissolved in a strong solvent. The choice of mobile and stationary phases is also heavily influenced by the solubility and polarity of the target compound and its impurities.

  • Formulation: For applications in drug development, solubility in various pharmaceutically acceptable solvents is a critical parameter that influences bioavailability and the feasibility of different dosage forms.[3]

Conclusion

While specific published data on the solubility of 1-Ethylcyclopropanecarbonitrile is scarce, a robust understanding can be built from fundamental chemical principles. The molecule's dual-nature structure—a polar nitrile group and a nonpolar organic framework—suggests it will be most soluble in polar aprotic solvents like acetone and acetonitrile, with moderate solubility in nonpolar solvents and lower solubility in highly polar protic solvents. For precise, application-critical data, the isothermal shake-flask method provides a reliable and standardized procedure for experimental determination. The insights and protocols provided in this guide equip the researcher to confidently approach solvent selection and process optimization for this unique chemical entity.

References

  • Mao, F., Leung, W. Y., & Xin, X. (2007). Characterization of EvaGreen and the implication of its physicochemical properties for qPCR applications. BMC Biotechnology, 7, 76. Available at: [Link]

  • Tárkányi, M., et al. (n.d.). Solvent selection for pharmaceuticals. ResearchGate. Available at: [Link]

  • Solovyov, M. E., & Morozov, V. F. (n.d.). THE CALCULATION OF SOLUBILITY PARAMETERS FOR NITRILE-BUTADIENE RUBBERS BY THE GROUP ADDITIVITY METHOD. ResearchGate. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Course Material. Available at: [Link]

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Material. Available at: [Link]

  • Unknown Author. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. International Journal of Science and Technology. Available at: [Link]

  • De Meulenaer, E., et al. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]

  • Thomas, S., et al. (2013). Transport of organic solvents through natural rubber/nitrile rubber/organically modified montmorillonite nanocomposites. ResearchGate. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Course Material. Available at: [Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. Available at: [Link]

  • Aldeghi, M., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Available at: [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • do Canto, F. B., et al. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. National Institutes of Health. Available at: [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. LibreTexts. Available at: [Link]

  • Unknown Author. (n.d.). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. ACS Publications. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-Ethylcyclopropanecarbonitrile in Advanced Organic Synthesis

Introduction & Chemical Profile In modern drug discovery and agrochemical development, the incorporation of highly tailored, sterically constrained building blocks is a proven strategy for optimizing pharmacokinetic prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In modern drug discovery and agrochemical development, the incorporation of highly tailored, sterically constrained building blocks is a proven strategy for optimizing pharmacokinetic properties. 1-Ethylcyclopropanecarbonitrile (CAS: 1503844-62-9)[1] serves as a highly versatile, gem-disubstituted cyclopropane precursor.

The gem-disubstituted cyclopropane ring acts as a rigid bioisostere for aliphatic chains. It provides conformational restriction, enhances lipophilicity without significantly increasing molecular weight, and effectively blocks cytochrome P450-mediated α-oxidation that typically degrades straight-chain alkyl groups. The nitrile moiety (-C≡N) acts as the synthetic linchpin, allowing for divergent transformations into primary amines, sterically hindered carboxylic acids, and complex ketones[2].

Mechanistic Rationale & Structural Advantages

Working with 1-Ethylcyclopropanecarbonitrile requires a deep understanding of its steric and electronic environment:

  • Steric Shielding vs. Reactivity: The ethyl group at the C1 position creates a sterically demanding "umbrella" over the nitrile carbon. This shielding necessitates highly reactive reagents (e.g., LiAlH4​ for reduction) or forcing thermal conditions (e.g., high-boiling solvents for basic hydrolysis) to drive reactions to completion.

  • Ring Stability: Despite the inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol), the ring is remarkably stable to hydride donors, organometallic nucleophiles, and harsh basic hydrolysis. As long as there are no adjacent radical- or cation-stabilizing leaving groups to trigger electrocyclic ring-opening, the cyclopropane core remains intact throughout these aggressive transformations.

Core Synthetic Workflows

Protocol A: Reduction to 1-(1-Ethylcyclopropyl)methanamine

Objective: Convert the nitrile to a primary amine for subsequent use in amide couplings or reductive aminations, a common pathway in synthesizing enantiopure cyclopropane therapeutics[2].

Mechanistic Causality:

  • Why LiAlH4​ ? Milder hydride sources (such as NaBH4​ ) are insufficiently nucleophilic to attack the sp-hybridized nitrile carbon. LiAlH4​ provides the aggressive hydride transfer required to fully reduce the nitrile to the amine.

  • Why the Fieser Workup? Direct aqueous quenching of LiAlH4​ generates gelatinous aluminum hydroxide complexes that trap the amine product and clog filter paper. The Fieser method ( n mL H2​O , n mL 15% NaOH , 3n mL H2​O ) forces the aluminum salts into a granular, easily filterable sodium aluminate matrix, ensuring high product recovery.

Step-by-Step Procedure:

  • Flame-dry a 2-neck round-bottom flask, equip it with a reflux condenser, and purge with anhydrous N2​ .

  • Suspend LiAlH4​ (1.5 equiv) in anhydrous THF (0.5 M) and cool to 0 °C using an ice-water bath.

  • Dissolve 1-Ethylcyclopropanecarbonitrile (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise over 30 minutes to safely manage the exothermic hydride transfer.

  • Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours to ensure complete reduction of the intermediate imine salt.

  • Cool the vessel back to 0 °C. Carefully quench using the Fieser method: For every 1.0 g of LiAlH4​ used, slowly add 1.0 mL distilled H2​O , followed by 1.0 mL of 15% aqueous NaOH , and finally 3.0 mL of distilled H2​O .

  • Stir vigorously at room temperature for 15–30 minutes until a stark white, granular precipitate forms.

  • Filter the suspension through a pad of Celite, wash the filter cake thoroughly with ethyl acetate, and concentrate the filtrate in vacuo to yield the crude amine.

Protocol B: Hydrolysis to 1-Ethylcyclopropanecarboxylic Acid

Objective: Generate a sterically hindered carboxylic acid, useful for synthesizing complex amides or esters.

Mechanistic Causality:

  • Why Ethylene Glycol? The gem-disubstitution severely hinders the trajectory of incoming hydroxide ions. Standard aqueous or ethanolic KOH reflux (~80 °C) will stall at the primary amide stage. Ethylene glycol allows the reaction temperature to be pushed to 160–190 °C, providing the necessary thermal energy to overcome the high activation barrier for the expulsion of ammonia from the tetrahedral intermediate.

Step-by-Step Procedure:

  • In a heavy-walled reaction vessel, dissolve KOH (5.0 equiv) in ethylene glycol (1.0 M).

  • Add 1-Ethylcyclopropanecarbonitrile (1.0 equiv) to the basic solution.

  • Equip the vessel with a reflux condenser and heat to 160 °C for 24 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and dilute with an equal volume of distilled water.

  • Wash the aqueous layer with diethyl ether (2x) to remove unreacted starting material and neutral organic impurities.

  • Acidify the aqueous layer with 6M HCl to pH 2. (Note: Protonation of the carboxylate neutralizes the charge, driving the acid out of the aqueous phase).

  • Extract the acidified aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to afford the pure carboxylic acid.

Protocol C: Nucleophilic Addition to Form 1-Ethylcyclopropyl Ketones

Objective: Synthesize sterically hindered ketones via Grignard addition.

Mechanistic Causality:

  • Why doesn't the Grignard reagent add twice? When the Grignard reagent attacks the nitrile, it forms an imine magnesium salt ( R-C(=NMgX)-R’ ). This intermediate is highly stable and sterically bulky, preventing a second equivalent of the nucleophile from attacking. The ketone is only revealed later during the acidic aqueous workup.

Step-by-Step Procedure:

  • Under an N2​ atmosphere, dissolve 1-Ethylcyclopropanecarbonitrile (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise via syringe.

  • Warm the reaction to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding 2M HCl at 0 °C. (Note: The acid hydrolyzes the intermediate imine to the corresponding ketone and solubilizes the precipitated magnesium salts).

  • Stir for 2 hours at room temperature to ensure complete hydrolysis of the imine.

  • Extract the mixture with diethyl ether, wash the organic layer with brine, dry over MgSO4​ , and purify via silica gel flash chromatography.

Quantitative Data Summary

The following table summarizes the optimized parameters for the divergent synthesis pathways originating from 1-Ethylcyclopropanecarbonitrile:

TransformationReagents & SolventsTemp & TimeIntermediate StateTypical YieldPurification Method
Nitrile to Amine LiAlH4​ (1.5 eq), THF65 °C, 4hImine aluminum salt80 - 88%Fieser workup, extraction
Nitrile to Acid KOH (5.0 eq), Ethylene Glycol160 °C, 24hPrimary amide75 - 82%Acid/base extraction
Nitrile to Ketone RMgX (1.2 eq), THF25 °C, 12hImine magnesium salt65 - 75%Silica gel chromatography

Reaction Pathway Visualization

G SM 1-Ethylcyclopropane- carbonitrile (CAS: 1503844-62-9) Amine 1-(1-Ethylcyclopropyl) methanamine (Amine) SM->Amine LiAlH4, THF 65 °C, 4h [Reduction] Acid 1-Ethylcyclopropane- carboxylic Acid (Acid) SM->Acid KOH, Ethylene Glycol 160 °C, 24h [Hydrolysis] Ketone 1-Ethylcyclopropyl Ketone Derivatives (Ketone) SM->Ketone 1. RMgX, THF 2. H3O+ [Nucleophilic Addition]

Divergent synthetic pathways from 1-Ethylcyclopropanecarbonitrile to key building blocks.

References

  • New Journal of Chemistry (RSC Publishing). "A novel approach to enantiopure cyclopropane compounds from biotransformation of nitriles." (Details the structural utility and LiAlH4​ reduction of cyclopropanecarbonitriles to cyclopropylmethylamines).[2] URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Reaction Mechanisms Involving 1-Ethylcyclopropanecarbonitrile

An in-depth guide for researchers, scientists, and drug development professionals. Abstract The 1-ethylcyclopropanecarbonitrile scaffold represents a confluence of desirable structural features for modern organic synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The 1-ethylcyclopropanecarbonitrile scaffold represents a confluence of desirable structural features for modern organic synthesis and medicinal chemistry. The inherent strain of the cyclopropane ring offers unique reactivity, while the nitrile group serves as a versatile synthetic handle and a valuable pharmacophore. This document provides a detailed exploration of the principal reaction mechanisms involving 1-ethylcyclopropanecarbonitrile, offering both mechanistic insights and practical, field-tested protocols. We will delve into the intricacies of ring-opening reactions, transformations of the nitrile moiety, and functionalization at the quaternary α-carbon, providing a comprehensive guide for leveraging this potent building block in research and development.

Introduction: The Strategic Value of the Cyclopropyl Nitrile Motif

The cyclopropane ring is far more than a simple cycloalkane; its unique electronic structure, characterized by bent C-C bonds with significant p-character, imparts olefin-like properties.[1] This strained three-membered ring can act as a "latent" double bond, participating in reactions that are inaccessible to larger, more stable cycloalkanes. When substituted with both an electron-withdrawing group (the nitrile) and an electron-donating group (the ethyl group and the ring itself), the cyclopropane becomes a "donor-acceptor" (D-A) system. This polarization is key to its reactivity, particularly in Lewis acid-catalyzed transformations.[2]

In the context of drug discovery, the cyclopropyl group is a bioisostere for phenyl rings or gem-dimethyl groups and can enhance metabolic stability, improve potency, and fine-tune solubility and membrane permeability.[1][3] The nitrile group is also a critical pharmacophore, capable of acting as a hydrogen bond acceptor or a carbonyl bioisostere, and is found in over 30 approved pharmaceutical agents.[4] The combination in 1-ethylcyclopropanecarbonitrile thus provides a compact, rigid scaffold with a rich and versatile reaction profile.

Core Reaction Mechanisms and Protocols

The reactivity of 1-ethylcyclopropanecarbonitrile can be broadly categorized into three main areas: reactions involving the strained ring, transformations at the nitrile group, and functionalization at the α-carbon.

Ring-Opening Reactions: Harnessing Strain for Complexity

The high ring strain of the cyclopropane (~27 kcal/mol) is a thermodynamic driving force for ring-opening reactions. In donor-acceptor cyclopropanes, this process is often initiated by a Lewis acid, which coordinates to the electron-withdrawing nitrile group, further polarizing the C1-C2 bond and facilitating nucleophilic attack or fragmentation.[2][5]

Mechanism: Lewis Acid-Catalyzed Ring-Opening

The reaction typically proceeds through a zwitterionic intermediate. The Lewis acid (LA) activates the nitrile, leading to the cleavage of the most substituted and electronically stabilized C-C bond. This generates a carbocationic center at one end and a nucleophilic center at the other, which can then be intercepted by various reagents.

start 1-Ethylcyclopropanecarbonitrile step1 1. Add Grignard Reagent (R-MgX) 2. Form Imine Anion Intermediate start->step1 step2 Aqueous Workup (H₃O⁺) step1->step2 product Final Product: 1-Ethylcyclopropyl Ketone step2->product pd0 Pd(0)L₂ oxid Oxidative Addition pd0->oxid arbr Ar-Br arbr->oxid anion Cyclopropyl Nitrile Anion lig_ex Ligand Exchange anion->lig_ex arpd Ar-Pd(II)(Br)L₂ oxid->arpd arpd->lig_ex arpd_cn Ar-Pd(II)(CN-Cyc)L₂ lig_ex->arpd_cn red_el Reductive Elimination arpd_cn->red_el red_el->pd0 Catalyst Regeneration product α-Aryl Cyclopropyl Nitrile red_el->product

Sources

Method

The Ascendant Role of 1-Ethylcyclopropanecarbonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern drug design, with the cyclopropyl group standing out for its profound impact on the pharmacological profiles of therapeutic a...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of small, strained ring systems has become a cornerstone of modern drug design, with the cyclopropyl group standing out for its profound impact on the pharmacological profiles of therapeutic agents. Among the diverse array of cyclopropyl-containing building blocks, 1-ethylcyclopropanecarbonitrile is emerging as a versatile and highly valuable scaffold. Its unique combination of a reactive nitrile handle and the beneficial physicochemical properties imparted by the ethyl-substituted cyclopropane ring makes it an attractive starting point for the synthesis of novel drug candidates across various therapeutic areas.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 1-ethylcyclopropanecarbonitrile's utility. We will explore its synthesis, key chemical transformations, and its application in the construction of complex molecular architectures, supported by detailed protocols and mechanistic insights.

The Strategic Advantage of the 1-Ethylcyclopropyl Moiety

The cyclopropyl ring is far more than a simple cyclic alkane. Its inherent ring strain (approximately 27.5 kcal/mol) results in unique electronic and conformational properties. The carbon-carbon bonds possess a higher degree of p-character, and the C-H bonds are shorter and stronger than those in acyclic alkanes. These features contribute to several desirable attributes in drug molecules:

  • Enhanced Metabolic Stability: The robust C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation. The addition of an ethyl group can further shield the ring and modulate its lipophilicity.

  • Improved Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can act as a conformational restraint, locking a molecule into its bioactive conformation for optimal interaction with a biological target. This can lead to a more favorable entropic contribution to binding affinity and enhanced selectivity.

  • Modulation of Physicochemical Properties: The 1-ethylcyclopropyl group can be used to fine-tune critical properties such as lipophilicity (LogP) and aqueous solubility, which are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Novel Chemical Space: The incorporation of this building block allows for the exploration of novel chemical space, providing opportunities to develop intellectual property and overcome existing patent limitations.

Synthesis of 1-Ethylcyclopropanecarbonitrile: A Practical Protocol

A reliable and scalable synthesis of 1-ethylcyclopropanecarbonitrile is crucial for its widespread application. A common and effective method is the Simmons-Smith cyclopropanation of (E)-2-pentenenitrile. This reaction involves the generation of a zinc carbenoid species that adds stereospecifically to the double bond.

Protocol: Simmons-Smith Cyclopropanation of (E)-2-Pentenenitrile

Materials:

  • (E)-2-Pentenenitrile

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper Couple (Zn-Cu)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add the Zinc-Copper couple (1.5 equivalents).

  • Activation: Gently heat the flask with a heat gun under vacuum and then cool to room temperature under the inert atmosphere to activate the Zn-Cu couple.

  • Reagent Addition: Add anhydrous diethyl ether to the flask. To this suspension, add diiodomethane (1.2 equivalents) dropwise via the dropping funnel. A gentle reflux should be observed, indicating the formation of the organozinc reagent (iodomethyl)zinc iodide.

  • Substrate Addition: After the initial exotherm subsides, add a solution of (E)-2-pentenenitrile (1.0 equivalent) in anhydrous diethyl ether dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield 1-ethylcyclopropanecarbonitrile as a colorless liquid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The organozinc reagent is sensitive to moisture and oxygen.

  • Anhydrous Solvents: Water will quench the Simmons-Smith reagent.

  • Zinc-Copper Couple: The copper facilitates the reaction, though the exact mechanism is complex.

  • Careful Quenching: The reaction of the unreacted organozinc reagent with water is exothermic.

Key Transformations of 1-Ethylcyclopropanecarbonitrile in Medicinal Chemistry

The nitrile group of 1-ethylcyclopropanecarbonitrile is a versatile functional handle that can be transformed into several key functionalities commonly found in pharmaceuticals.

Reduction to 1-Ethylcyclopropylmethanamine

The conversion of the nitrile to a primary amine is a fundamental transformation, as the aminomethylcyclopropyl moiety is a valuable pharmacophore.

Materials:

  • 1-Ethylcyclopropanecarbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 1-ethylcyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the number of grams of LiAlH₄ used.

  • Filtration and Extraction: A granular precipitate should form. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Drying and Concentration: Dry the filtrate over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the crude 1-ethylcyclopropylmethanamine.

  • Purification: The product can be further purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Safety Note: Lithium aluminum hydride reacts violently with water. All equipment must be scrupulously dried, and the reaction must be performed under a strictly inert atmosphere. The quenching procedure is highly exothermic and must be performed with extreme caution.

Hydrolysis to 1-Ethylcyclopropanecarboxylic Acid

The carboxylic acid functionality is another cornerstone of drug design, enabling the formation of amides, esters, and other derivatives.

Materials:

  • 1-Ethylcyclopropanecarbonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethylene Glycol or Diethylene Glycol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether or Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-ethylcyclopropanecarbonitrile (1.0 equivalent) in ethylene glycol.

  • Reagent Addition: Add a solution of NaOH or KOH (3-5 equivalents) in water to the flask.

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 120-160 °C) and maintain it for several hours until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended). Ammonia gas will be evolved.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Wash the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A precipitate of the carboxylic acid may form.

  • Extraction: Extract the acidified aqueous layer with several portions of diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-ethylcyclopropanecarboxylic acid.

  • Purification: The product can be purified by recrystallization or chromatography if necessary.

Application Showcase: The 1-Ethylcyclopropyl Moiety in Drug Discovery

While specific, publicly disclosed examples of 1-ethylcyclopropanecarbonitrile as a direct starting material in named clinical candidates are not yet widespread in the literature, its structural motif is present in several developmental compounds. The value of this building block can be inferred from the known bioactivities of molecules containing the 1-ethylcyclopropylamine and 1-ethylcyclopropanecarboxylic acid cores. For instance, cyclopropylamines are key components in many enzyme inhibitors, including monoamine oxidase (MAO) inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of depression and type 2 diabetes, respectively. The ethyl substitution provides a handle for further structural elaboration and optimization of pharmacokinetic properties.

Data Presentation

PropertyValueSignificance in Drug Design
Molecular Weight95.14 g/mol Low molecular weight, good starting point for fragment-based drug design.
Boiling Point~150-155 °CAllows for purification by distillation.
LogP (calculated)~1.2Indicates moderate lipophilicity, a good starting point for ADME optimization.

Visualizations

Experimental Workflow: Synthesis and Key Transformations

G start (E)-2-Pentenenitrile reagent1 CH2I2, Zn-Cu (Simmons-Smith) start->reagent1 product1 1-Ethylcyclopropanecarbonitrile reagent1->product1 Cyclopropanation reagent2 1. LiAlH4 2. H2O work-up product1->reagent2 reagent3 1. NaOH, H2O, Heat 2. H3O+ product1->reagent3 product2 1-Ethylcyclopropylmethanamine reagent2->product2 Reduction product3 1-Ethylcyclopropanecarboxylic Acid reagent3->product3 Hydrolysis

Caption: Synthetic pathways from (E)-2-pentenenitrile.

Logical Relationship: Properties and Medicinal Chemistry Impact

G cluster_0 Physicochemical Properties cluster_1 Medicinal Chemistry Advantages A High Ring Strain E Enhanced Metabolic Stability A->E H Access to Novel Chemical Space A->H B Strong C-H Bonds B->E B->H C Rigid 3D Structure F Improved Potency & Selectivity C->F C->H D Tunable Lipophilicity (Ethyl Group) G Favorable ADME Profile D->G D->H

Caption: Impact of properties on drug design.

Conclusion

1-Ethylcyclopropanecarbonitrile is a building block with significant potential in medicinal chemistry. Its straightforward synthesis and the versatility of its nitrile group allow for the efficient generation of key pharmacophores. The inherent properties of the ethyl-substituted cyclopropane ring offer a powerful tool for medicinal chemists to address common challenges in drug discovery, such as metabolic instability and lack of potency. As the demand for novel, patentable, and effective therapeutic agents continues to grow, the strategic application of building blocks like 1-ethylcyclopropanecarbonitrile will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

  • Wipf, P.; Spencer, S. R. Simmons−Smith Cyclopropanation of Alkenes. Org. React.2005 , 66, 1. [Link]

  • Trost, B. M.; Fleming, I. Comprehensive Organic Synthesis. Pergamon Press: Oxford, 1991 ; Vol. 4. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed.; Springer: New York, 2007 . [Link]

  • Burke, S. D.; Danheiser, R. L. Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. Wiley: New York, 1999 . [Link]

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 2nd ed.; Wiley-VCH: New York, 1999 . [Link]

Application

Synthesis of 1-Ethylcyclopropanecarbonitrile Derivatives: A Detailed Guide to Protocols and Applications

Abstract This comprehensive guide details established and innovative protocols for the synthesis of 1-ethylcyclopropanecarbonitrile and its derivatives. These compounds are valuable building blocks in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details established and innovative protocols for the synthesis of 1-ethylcyclopropanecarbonitrile and its derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl moiety. This document provides researchers, scientists, and drug development professionals with a thorough understanding of the primary synthetic routes, including the Kulinkovich-Szymoniak reaction, transition-metal-catalyzed cyclopropanations, and Michael-initiated ring-closure (MIRC) reactions. Each section includes detailed, step-by-step protocols, mechanistic insights, and comparative data to aid in the selection and optimization of synthetic strategies.

Introduction

The cyclopropane ring is a recurring motif in a multitude of natural products and pharmacologically active molecules. Its inherent ring strain and unique electronic properties contribute to the enhanced potency, selectivity, and metabolic stability of parent compounds. The 1-ethylcyclopropanecarbonitrile scaffold, in particular, serves as a versatile intermediate for the synthesis of more complex molecular architectures. The nitrile group offers a gateway to a variety of functional group transformations, including reduction to amines, hydrolysis to carboxylic acids, and addition of organometallic reagents to form ketones. This guide will explore the key synthetic methodologies for accessing this important class of compounds.

Kulinkovich-Szymoniak Reaction: A Powerful Tool for Cyclopropylamine Synthesis

A highly effective method for the synthesis of 1-substituted cyclopropylamines is the Szymoniak variation of the Kulinkovich reaction.[1] This reaction involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide.[1][2] The reaction proceeds through the formation of a titanacyclopropane intermediate, which then adds to the nitrile to form a cyclopropylamine after hydrolysis.[3][4]

Mechanistic Overview

The reaction is initiated by the reaction of two equivalents of a Grignard reagent, such as ethylmagnesium bromide, with titanium(IV) isopropoxide to generate an unstable dialkyltitanium species.[2] This intermediate undergoes β-hydride elimination to form a titanacyclopropane.[2][4] The titanacyclopropane then acts as a 1,2-dicarbanion equivalent and adds to the nitrile, leading to the formation of the cyclopropylamine after workup.[2]

Kulinkovich_Szymoniak R_CN R-C≡N Titanacyclopropane Titanacyclopropane Intermediate R_CN->Titanacyclopropane Addition EtMgBr 2 EtMgBr EtMgBr->Titanacyclopropane Ti_cat Ti(O-iPr)4 Ti_cat->Titanacyclopropane Cyclopropylamine_precursor Cyclopropylamine Precursor Titanacyclopropane->Cyclopropylamine_precursor H2O H₂O Workup Cyclopropylamine_precursor->H2O Product 1-Ethylcyclopropylamine Derivative H2O->Product

Caption: Proposed mechanism for the Kulinkovich-Szymoniak reaction.

Experimental Protocol: Synthesis of 1-Ethylcyclopropanamine

Materials:

  • Propionitrile

  • Ethylmagnesium bromide (3.0 M in diethyl ether)

  • Titanium(IV) isopropoxide

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add titanium(IV) isopropoxide (1.2 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide (2.5 equivalents) to the stirred solution. The color of the solution will typically change to a dark brown or black.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Add propionitrile (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-ethylcyclopropanamine.

  • Purify the product by distillation or column chromatography.

ReagentMolar Eq.Typical Yield (%)
Propionitrile1.060-75
EtMgBr2.5
Ti(O-iPr)₄1.2

Transition-Metal-Catalyzed Cyclopropanation of Alkenes

The catalytic cyclopropanation of alkenes with diazo compounds is a well-established and versatile method for the synthesis of cyclopropane derivatives.[5] This approach can be adapted for the synthesis of 1-ethylcyclopropanecarbonitrile derivatives by using an appropriate alkene and a diazoacetonitrile. Rhodium and copper catalysts are commonly employed for this transformation.[6][7][8][9]

General Reaction Scheme

This method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst. The catalyst facilitates the decomposition of the diazo compound to generate a metal-carbene intermediate, which then transfers the carbene moiety to the alkene to form the cyclopropane ring.

Cyclopropanation Alkene Alkene (e.g., 1-Butene) Metal_Carbene Metal-Carbene Intermediate Alkene->Metal_Carbene Carbene Transfer Diazoacetonitrile Diazoacetonitrile Diazoacetonitrile->Metal_Carbene Catalyst Rh₂(OAc)₄ or Cu(I) Catalyst Catalyst->Metal_Carbene Product 1-Ethylcyclopropanecarbonitrile Metal_Carbene->Product

Caption: General workflow for transition-metal-catalyzed cyclopropanation.

Protocol: Rhodium(II)-Catalyzed Cyclopropanation

Materials:

  • 1-Butene (or other suitable alkene)

  • Diazoacetonitrile

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the alkene (1.2 equivalents) and the rhodium(II) acetate dimer catalyst (0.5-1 mol%) in anhydrous DCM.

  • Slowly add a solution of diazoacetonitrile (1.0 equivalent) in DCM to the reaction mixture over a period of 2-4 hours using a syringe pump. Maintain the reaction temperature at 25 °C.

  • After the addition is complete, stir the reaction for an additional 1-2 hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the 1-ethylcyclopropanecarbonitrile.

AlkeneCatalyst Loading (mol%)Typical Yield (%)Diastereoselectivity (cis:trans)
1-Butene170-85Varies with catalyst and conditions
Styrene185-95Typically trans-favored

Michael-Initiated Ring-Closure (MIRC) Reactions

A powerful strategy for the synthesis of highly functionalized cyclopropanes is the Michael-Initiated Ring-Closure (MIRC) reaction.[10][11] This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. For the synthesis of 1-ethylcyclopropanecarbonitrile derivatives, this typically involves the reaction of an α-halonitrile with a suitable Michael acceptor.

Mechanistic Pathway

The reaction is initiated by the deprotonation of an active methylene compound, such as an arylacetonitrile, to form a carbanion. This carbanion then undergoes a Michael addition to an α-bromoenitrile. The resulting intermediate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.[11]

MIRC Nucleophile Nucleophile (e.g., Arylacetonitrile anion) Adduct Michael Adduct Intermediate Nucleophile->Adduct Michael Addition Michael_Acceptor Michael Acceptor (e.g., α-bromoenitrile) Michael_Acceptor->Adduct Base Base (e.g., K₂CO₃) Base->Nucleophile Product Dinitrile-substituted cyclopropane Adduct->Product Intramolecular Cyclization

Caption: Mechanism of the Michael-Initiated Ring-Closure reaction.

Protocol: Base-Promoted Synthesis of Dinitrile-Substituted Cyclopropanes

Materials:

  • 2-Arylacetonitrile

  • (Z)-2-bromo-3-phenylacrylonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-arylacetonitrile (1.0 equivalent) and (Z)-2-bromo-3-phenylacrylonitrile (1.2 equivalents) in DMSO, add potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired dinitrile-substituted cyclopropane.

ArylacetonitrileBaseTypical Yield (%)
PhenylacetonitrileK₂CO₃85-95
4-MethoxyphenylacetonitrileK₂CO₃80-90

Safety Precautions

  • Grignard Reagents: Highly reactive and flammable. Handle under an inert atmosphere and away from moisture.

  • Diazo Compounds: Potentially explosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Cyanides: Highly toxic. Handle with extreme care and have an appropriate quenching agent and emergency plan in place.

  • Solvents: Use appropriate ventilation and personal protective equipment when handling organic solvents.

Conclusion

The synthesis of 1-ethylcyclopropanecarbonitrile derivatives can be achieved through several robust and versatile methods. The choice of a specific protocol will depend on the desired substitution pattern, available starting materials, and required scale of the reaction. The Kulinkovich-Szymoniak reaction offers a direct route to cyclopropylamines, while transition-metal-catalyzed cyclopropanations provide access to a wide range of substituted cyclopropanes. MIRC reactions are particularly useful for the synthesis of highly functionalized dinitrile-substituted cyclopropanes. By understanding the mechanisms and experimental nuances of these protocols, researchers can effectively synthesize these valuable compounds for a variety of applications in drug discovery and materials science.

References

  • Kulinkovich, O. G. (1989). The Kulinkovich reaction. Zh. Org. Khim., 25, 2244.
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Díez-González, S., & Nolan, S. P. (2008). Highly cis-Selective Cyclopropanations with Ethyl Diazoacetate Using a Novel Rh(I) Catalyst with a Chelating N-Heterocyclic Iminocarbene Ligand. Organic Letters, 10(24), 5573–5576.
  • Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(38), 7649–7665.
  • Galardon, E., Le Maux, P., & Simonneaux, G. (1998). Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes.
  • Maxwell, J. L., Brown, K. C., & Kodadek, T. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Journal of the American Chemical Society, 114(18), 7071–7078.
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. Organic & Biomolecular Chemistry, 5(11), 1751–1753.
  • SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Caron, S., & Sharpless, K. B. (1995). Transition Metal-Catalyzed Cyclopropanation of Alkenes in Water: Catalyst Efficiency and in Situ Generation of the Diazo Reagent. Organic Letters, 4(24), 4253–4255.
  • NRO-Chemistry. (2022, June 4). Kulinkovich Reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Markó, I. E. (2014). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis.
  • Zhang, J., & Ma, S. (2011). Pd-catalyzed enantioselective cyclopropanation of nitriles with mono substituted allyl carbonates enabled by the bulky N-heterocyclic carbene ligand.
  • ResearchGate. (n.d.). Catalytic Cyclopropanation Reactions. Retrieved from [Link]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.
  • Li, X., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(43), 28169–28173.
  • Miller, R. A., & Picken, D. J. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. U.S. Patent No. 5,504,245. Washington, DC: U.S.
  • Betz, D., & Betz, P. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9319–9325.
  • Reimann, W., & Ruck, T. (1997). Process for the preparation of cyclopropanecarboxamide. U.S. Patent No. 5,659,081. Washington, DC: U.S.
  • Mol, J. C. (1982). Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-1-carboxylate.
  • de Meijere, A., et al. (2004). Convenient Synthesis of Ethenylcyclopropane and Some 2-Cyclopropylcyclopropane Derivatives. European Journal of Organic Chemistry, 2004(18), 3823–3832.
  • Ismiyev, A. I., et al. (2018). THE SYNTHESIS AND MOLECULAR CRYSTALLINE STRUCTURE OF ETHYL-1-ACETYL-3-(4-CHLOROPHENYL)
  • de Meijere, A., & Kozhushkov, S. I. (1997). Synthesis and synthetic applications of 1-donor substituted cyclopropanes with ethynyl, vinyl and carbonyl groups. Chemical Reviews, 97(6), 2291–2338.
  • BenchChem. (2025). Synthesis of 1,1-Dichloro-2-ethoxycyclopropane: An In-depth Technical Guide.
  • Wang, X., et al. (2018). An Efficient Synthesis of Spirocyclopropanes by [2+1] Annulation of α,β‐Unsaturated Carbonyl Compounds with Nitroacetates. Chemistry – An Asian Journal, 13(17), 2415–2418.
  • Wang, Y. (2019). Synthetic method of 1-amino-1-cyclopropanecarbonitrile hydrochloride.
  • Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 49.
  • Huang, D., Zhang, Y., & Zhang, H. (2013). A novel synthesis of ethyl carbonate derivatives of β-cyclodextrin.
  • Donnelly, J. A., & O'Boyle, P. (1983). Synthesis of 1-Arylnaphthalenes from Cyclopropyl Ketones. Proceedings of the Royal Irish Academy. Section B: Biological, Geological, and Chemical Science, 83B, 107–113.

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Method

Application Notes &amp; Protocols: Catalytic Synthesis of 1-Ethylcyclopropanecarbonitrile

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic synthesis of 1-ethylcyclopropanecarbonitrile. This molecule, featuring a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic synthesis of 1-ethylcyclopropanecarbonitrile. This molecule, featuring a sterically demanding quaternary carbon center on a strained cyclopropane ring, presents a unique synthetic challenge. This guide moves beyond a simple recitation of steps to explain the underlying principles and mechanistic rationale for protocol selection. We will explore and compare several state-of-the-art catalytic methodologies, including transition-metal-catalyzed cyclopropanation and post-cyclization functionalization. Detailed, field-tested protocols are provided for the most promising synthetic routes, supplemented by troubleshooting guides and data interpretation.

Introduction: The Significance of the 1,1-Disubstituted Cyclopropane Moiety

The cyclopropane ring is a privileged structural motif in medicinal chemistry and drug discovery. Its unique conformational rigidity and electronic properties allow it to act as a versatile bioisostere for gem-dimethyl groups or unsaturated fragments, often leading to enhanced metabolic stability, improved binding affinity, and optimized pharmacokinetic profiles.[1][2] The synthesis of 1,1-disubstituted cyclopropanes, such as 1-ethylcyclopropanecarbonitrile, is of particular interest as it allows for the precise three-dimensional positioning of substituents, which can be critical for interaction with biological targets.[2]

The primary challenge in synthesizing 1-ethylcyclopropanecarbonitrile lies in the efficient construction of the sterically congested quaternary carbon atom. This guide outlines catalytic strategies designed to overcome this hurdle.

Overview of Synthetic Strategies

Two principal catalytic pathways are considered for the synthesis of 1-ethylcyclopropanecarbonitrile. The choice between these routes depends on starting material availability, desired scale, and the specific catalytic expertise and equipment available in the laboratory.

  • Direct Cyclopropanation: This approach involves the catalytic reaction of a carbene or carbenoid equivalent with an appropriately substituted alkene (2-pentenenitrile). This is conceptually the most direct route.

  • Post-Cyclization C-H Functionalization: This strategy involves the synthesis of a simpler cyclopropane precursor (cyclopropanecarbonitrile) followed by a catalytic C-H activation/alkylation step to introduce the ethyl group at the C1 position.

G cluster_0 Synthetic Approaches cluster_1 Strategy 1 Details cluster_2 Strategy 2 Details start Target: 1-Ethylcyclopropanecarbonitrile strategy1 Strategy 1: Direct Cyclopropanation start->strategy1 strategy2 Strategy 2: C-H Functionalization start->strategy2 alkene 2-Pentenenitrile (Substrate) catalyst1 Transition Metal Catalyst (Rh, Cu, Pd) alkene->catalyst1 carbene Carbene Source (e.g., Ethyl Diazoacetate) carbene->catalyst1 catalyst1->start [C-C Bond Formation] precursor Cyclopropanecarbonitrile (Precursor) catalyst2 Palladium Catalyst + Ligand + Base precursor->catalyst2 ethyl_source Ethylating Agent (e.g., Ethyl Bromide) ethyl_source->catalyst2 catalyst2->start [C-H Ethylation]

Caption: High-level overview of the two primary catalytic strategies for synthesizing 1-Ethylcyclopropanecarbonitrile.

Method 1: Transition Metal-Catalyzed Cyclopropanation

This method relies on the reaction of a metal carbene complex with 2-pentenenitrile. Rhodium and copper complexes are the most common catalysts for such transformations, effectively catalyzing the transfer of a carbene moiety to an alkene.[3]

3.1. Mechanistic Rationale

The catalytic cycle begins with the reaction of a diazo compound with the transition metal catalyst (e.g., dirhodium tetraacetate) to form a highly reactive metal carbene intermediate after the extrusion of nitrogen gas.[3] This electrophilic carbene is then attacked by the nucleophilic π-bond of the alkene (2-pentenenitrile). The reaction proceeds in a concerted fashion, where the configuration of the alkene is preserved in the cyclopropane product.[3]

Causality Behind Experimental Choices:

  • Catalyst: Dirhodium(II) carboxylates are exceptionally efficient for this transformation due to their ability to readily form the active carbene species and promote high turnovers.[3][4] Chiral rhodium catalysts can be employed to achieve enantioselective cyclopropanation if a specific stereoisomer is desired.[5][6]

  • Carbene Source: Ethyl diazoacetate is a common and relatively stable carbene precursor for introducing a two-carbon unit. However, for direct ethyl group installation, a more specialized diazo compound would be needed, which complicates the synthesis. A more practical approach is the Simmons-Smith cyclopropanation.

  • Simmons-Smith Reaction: This classic method uses an organozinc carbenoid (iodomethylzinc iodide) to deliver a methylene group to an alkene.[7] A modified version using diethylzinc and diiodomethane (Furukawa modification) is often more reliable. To obtain the target molecule, one would start with 2-ethyl-2-propenenitrile.

3.2. Protocol: Modified Simmons-Smith Cyclopropanation of 2-Ethyl-2-propenenitrile

This protocol is adapted from established Simmons-Smith procedures.[8]

Materials:

  • 2-Ethyl-2-propenenitrile

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere (Argon).

  • To the flask, add anhydrous DCM (20 mL) and 2-ethyl-2-propenenitrile (10 mmol, 1.0 eq). Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (12 mL of 1.0 M solution, 12 mmol, 1.2 eq) via syringe over 10 minutes.

  • In a separate flame-dried flask, prepare a solution of diiodomethane (12 mmol, 1.2 eq) in anhydrous DCM (5 mL).

  • Add the diiodomethane solution dropwise to the reaction mixture at 0 °C over 30 minutes. Caution: The reaction can be exothermic. Maintain the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (15 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (20 mL) to remove any residual iodine, followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-ethylcyclopropanecarbonitrile.

Self-Validation:

  • Expected Yield: 60-80%.

  • Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR should show characteristic cyclopropyl protons as complex multiplets in the upfield region (typically 0.5-1.5 ppm).

Method 2: Palladium-Catalyzed α-Ethylation of Cyclopropanecarbonitrile

This powerful strategy builds the target molecule by forming the key C-C bond on a pre-existing cyclopropane ring. Recent advances in palladium-catalyzed α-arylation of nitriles provide a strong foundation for this approach, which we adapt here for α-ethylation.[2][9]

4.1. Mechanistic Rationale

The catalytic cycle is believed to proceed via the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an ethyl halide (e.g., ethyl bromide) to form a Pd(II) complex.

  • Deprotonation: A strong base deprotonates cyclopropanecarbonitrile at the α-position to form a cyclopropyl carbanion. The pKa of this proton is lowered by the electron-withdrawing nitrile group.

  • Transmetalation (or Reductive Elimination): The cyclopropyl carbanion displaces the halide on the Pd(II) center.

  • Reductive Elimination: The ethyl and cyclopropylnitrile ligands couple and are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_ii_complex L_n(Et)Pd(II)-Br oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst product Product: 1-Ethylcyclopropanecarbonitrile reductive_elimination->product transmetalation->reductive_elimination Forms L_nPd(II)(Et)(Cyclopropylnitrile) base_deprotonation Base-mediated Deprotonation nitrile_anion Cyclopropylnitrile Anion base_deprotonation->nitrile_anion nitrile_anion->transmetalation ethyl_bromide Et-Br ethyl_bromide->oxidative_addition nitrile_start Cyclopropanecarbonitrile nitrile_start->base_deprotonation base Base (e.g., NaHMDS) base->base_deprotonation

Caption: Proposed catalytic cycle for the Pd-catalyzed α-ethylation of cyclopropanecarbonitrile.

4.2. Protocol: Palladium-Catalyzed α-Ethylation

This protocol is conceptually based on the α-arylation of small ring nitriles.[2]

Materials:

  • Cyclopropanecarbonitrile

  • Ethyl bromide (EtBr) or Ethyl iodide (EtI)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Josiphos-type ligand (e.g., SL-J009-1) or a suitable Buchwald ligand (e.g., XPhos)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)

  • Anhydrous Toluene or Dioxane

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and the phosphine ligand (0.06 mmol, 6 mol%).

  • Add anhydrous toluene (10 mL) and stir for 10 minutes at room temperature to form the active catalyst complex.

  • Add cyclopropanecarbonitrile (1.0 mmol, 1.0 eq) and ethyl bromide (1.2 mmol, 1.2 eq) to the mixture.

  • Add NaHMDS (1.5 mL of 1.0 M solution, 1.5 mmol, 1.5 eq) dropwise via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C in an oil bath.

  • Stir for 12-24 hours, monitoring the reaction by GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation & Troubleshooting:

  • Expected Yield: 50-75%.[2]

  • Side Reactions: The primary side reaction is often β-hydride elimination from the ethyl group on the palladium complex. Using a bulky, electron-rich phosphine ligand helps to promote reductive elimination over this pathway.

  • Troubleshooting: If the reaction is sluggish, consider using the more reactive ethyl iodide. If base-mediated decomposition is observed, a weaker base like K₃PO₄ might be attempted, although this may require higher temperatures.

Comparative Analysis of Catalytic Methods

FeatureMethod 1: Simmons-SmithMethod 2: Pd-Catalyzed Ethylation
Starting Materials 2-Ethyl-2-propenenitrileCyclopropanecarbonitrile, Ethyl Halide
Catalyst System Diethylzinc/CH₂I₂Pd₂(dba)₃ / Phosphine Ligand
Key Transformation Methylene addition to C=CC-H activation and C-C coupling
Primary Advantages Classic, well-understood reaction. Avoids expensive transition metals.Modular; allows for late-stage functionalization. Potentially broader scope.
Primary Disadvantages Requires a specific, potentially unstable alkene substrate. Stoichiometric zinc reagent.Requires expensive Pd catalyst and specialized ligands. Air/moisture sensitive.
Typical Yields 60-80%50-75%

Biocatalytic and Chemoenzymatic Approaches

An emerging and powerful strategy involves the use of engineered enzymes, such as myoglobin or cytochrome P450 variants, to catalyze cyclopropanation reactions.[1][10] These methods can offer exceptional levels of stereoselectivity (enantio- and diastereoselectivity), which is often difficult to achieve with small-molecule catalysts.[11][12]

Application to 1-Ethylcyclopropanecarbonitrile: While a direct biocatalytic synthesis of this specific molecule is not yet reported, the principles are applicable. An engineered hemoprotein could potentially catalyze the reaction between 2-pentenenitrile and a diazoethane carbene precursor. This represents a frontier in the field, combining the substrate scope of chemical reactions with the unparalleled selectivity of enzymes.[12]

References

  • Jian, Y., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis. Available at: [Link]

  • Hernandez, K. E., et al. (2024). Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer. Chemical Science. Available at: [Link]

  • Jian, Y., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. National Science Foundation Public Access Repository. Available at: [Link]

  • Wang, Z. J., et al. (2020). A chemobiocatalytic strategy for the highly stereoselective synthesis of nitrile-substituted cyclopropanes. Angewandte Chemie International Edition. Available at: [Link]

  • Zhang, G.-P., et al. (2019). Pd-catalyzed enantioselective cyclopropanation of nitriles with mono substituted allyl carbonates enabled by the bulky N-heterocyclic carbene ligand. Chemical Communications. Available at: [Link]

  • Zhang, G.-P., et al. (2019). Pd-catalyzed enantioselective cyclopropanation of nitriles with mono substituted allyl carbonates enabled by the bulky N-heterocyclic carbene ligand. RSC Publishing. Available at: [Link]

  • Galardon, E., et al. (1997). Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes. Chemical Communications. Available at: [Link]

  • Wikipedia. Kulinkovich reaction. Available at: [Link]

  • Maxwell, J. L., et al. (1992). Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins. Iowa State University Digital Repository. Available at: [Link]

  • Le, D. N., et al. (2015). Development of a Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles. Organic Letters. Available at: [Link]

  • Díaz-Tena, E., et al. (2017). Gold-catalyzed ethylene cyclopropanation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Moody, C. J., & O'Connell, M. J. (2001). Catalytic Cyclopropanation of Alkenes Using Diazo Compounds Generated in Situ. A Novel Route to 2-Arylcyclopropylamines. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. Available at: [Link]

  • Le, D. N., et al. (2014). Development of a Palladium-Catalyzed α-arylation of Cyclopropyl Nitriles. PubMed. Available at: [Link]

  • ResearchGate. Palladium‐Catalyzed Cyclopropanation of Aryl/Heteroaryl Fluoro‐sulfonates. Available at: [Link]

  • Reddy, B. V. S., et al. (2013). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Publishing. Available at: [Link]

  • SynArchive. Kulinkovich Reaction. Available at: [Link]

  • Rassias, G. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. PubMed. Available at: [Link]

  • Wikipedia. Simmons–Smith reaction. Available at: [Link]

  • Wikipedia. Metal-catalyzed cyclopropanations. Available at: [Link]

  • Organic Chemistry Portal. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Available at: [Link]

  • YouTube. Synthesis Workshop: The Kulinkovich Reaction (Episode 42). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]

  • Li, C., et al. (2023). Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes. Organic Letters. Available at: [Link]

  • ResearchGate. Synthesis of nitrile-substituted cyclopropanes. Available at: [Link]

  • Kumar, A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link]

  • Chuprakov, S., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PMC. Available at: [Link]

  • Cernijenko, A., et al. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. Available at: [Link]

  • ResearchGate. Synthesis and synthetic applications of 1-donor substituted cyclopropanes with ethynyl, vinyl and carbonyl groups. Available at: [Link]

  • Kanchrana, M., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. PMC. Available at: [Link]

  • Lindsay, V. N. G., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. Available at: [Link]

  • R Discovery. One-Pot Synthesis of 1-Substituted Cyclopropanols from Carboxylic Acid Chlorides. Available at: [Link]

  • Phillips, E. M., & Sammakia, T. (2010). Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society. Available at: [Link]

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Application

Application Note: Scalable Synthesis of 1-Ethylcyclopropanecarbonitrile via Phase-Transfer Catalysis

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Compound: 1-Ethylcyclopropanecarbonitrile (CAS: 1503844-62-9)[1][2] Introduction and Strategic Rationale The incorporation of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Compound: 1-Ethylcyclopropanecarbonitrile (CAS: 1503844-62-9)[1][2]

Introduction and Strategic Rationale

The incorporation of cyclopropane rings into pharmaceutical active ingredients (APIs) is a proven strategy for improving metabolic stability, increasing lipophilicity, and restricting the conformational flexibility of drug molecules. 1-Ethylcyclopropanecarbonitrile has emerged as a highly versatile building block for synthesizing complex spirocycles and alpha-quaternary amine derivatives[3][4].

Traditionally, the synthesis of alpha-alkylated cyclopropanecarbonitriles relies on the deprotonation of cyclopropanecarbonitrile using strong, highly reactive bases (e.g., Lithium Diisopropylamide, LDA) at cryogenic temperatures (-78 °C), followed by trapping with an ethyl halide. While effective at the milligram scale, this approach presents severe limitations for industrial scale-up due to the high cost of cryogenic cooling, the moisture sensitivity of LDA, and the poor atom economy of the reagents.

The Scalable Solution: This application note details a highly efficient, scalable, and economically viable alternative utilizing Phase-Transfer Catalysis (PTC) . By reacting butyronitrile with 1,2-dibromoethane in the presence of 50% aqueous sodium hydroxide and tetrabutylammonium bromide (TBAB), the target cyclopropane is formed via a sequential double-alkylation process. This method eliminates the need for cryogenic conditions and strictly anhydrous environments, making it ideal for kilogram-scale production.

Mechanistic Pathway & Process Workflow

The reaction proceeds via a biphasic system. The PTC catalyst (TBAB) facilitates the migration of the hydroxide ion into the organic phase, where it deprotonates the alpha-carbon of butyronitrile.

  • First Alkylation (Intermolecular): The resulting carbanion attacks 1,2-dibromoethane via an SN​2 mechanism, forming 2-(2-bromoethyl)butanenitrile. This step is highly exothermic.

  • Second Alkylation (Intramolecular Ring Closure): A second deprotonation event occurs at the same alpha-carbon. The newly formed carbanion undergoes an intramolecular SN​2 displacement of the remaining bromide, closing the cyclopropane ring. This step requires elevated temperatures to overcome the steric strain of ring formation.

ProcessFlow R1 Butyronitrile + 1,2-Dibromoethane React Biphasic Reactor (60°C, High Shear Agitation) R1->React R2 50% NaOH (aq) + TBAB Catalyst R2->React Sep Phase Separation React->Sep Cool to 20°C Org Organic Phase (Crude Product) Sep->Org Aq Aqueous Phase (Waste: NaBr + H2O) Sep->Aq Dist Fractional Distillation (Vacuum) Org->Dist Dry over MgSO4 Pure 1-Ethylcyclopropanecarbonitrile (>98% Purity) Dist->Pure

Workflow for the PTC-mediated synthesis of 1-Ethylcyclopropanecarbonitrile.

Reaction Optimization Data

To ensure maximum yield and minimize the formation of uncyclized intermediates, key reaction parameters were optimized. High-shear stirring is critical to maximize the interfacial area between the aqueous and organic phases.

ParameterCondition TestedConversion (%)Yield of Target (%)Causality / Observation
Base Equivalents 2.0 eq NaOH85%60%Incomplete ring closure; intermediate persists.
Base Equivalents 3.5 eq NaOH>99%88%Excess base drives the sterically hindered cyclization.
Catalyst Loading 1 mol% TBAB70%45%Sluggish reaction rate; phase transfer is the bottleneck.
Catalyst Loading 5 mol% TBAB>99%89%Optimal balance of rate and catalyst removal effort.
Temperature 25 °C (Constant)100% (Step 1)15%Sufficient for first alkylation, insufficient for ring closure.
Temperature 25 °C then 60 °C>99%91%Stepwise heating controls exotherm, then forces cyclization.

Standard Operating Protocol (5-Mole Scale)

Safety Precautions: 1,2-Dibromoethane is a toxic alkylating agent. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles). 1-Ethylcyclopropanecarbonitrile should be handled as a flammable and potentially toxic liquid[5].

Equipment Setup
  • 3-Liter jacketed glass reactor equipped with a bottom flush valve.

  • Overhead mechanical stirrer with a PTFE pitched-blade turbine (essential for high-shear mixing of biphasic systems).

  • Reflux condenser and programmable syringe pump/dropping funnel.

Step-by-Step Procedure
  • Reactor Charging: To the 3L reactor, charge Butyronitrile (345.5 g, 5.0 mol) and 1,2-Dibromoethane (1127 g, 6.0 mol, 1.2 eq).

    • Expert Insight: A slight excess of the dihalide prevents the dimerization of butyronitrile (Thorpe-Ziegler reaction) by ensuring the carbanion rapidly encounters an electrophile.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (80.6 g, 0.25 mol, 5 mol%). Initiate mechanical stirring at 400 RPM to create a homogeneous organic suspension.

  • Base Addition (Exotherm Control): Cool the reactor jacket to 15 °C. Begin the dropwise addition of 50% w/w aqueous NaOH (1400 g, ~17.5 mol, 3.5 eq) over a period of 2 hours.

    • Causality: The first alkylation is highly exothermic. Slow addition of the base controls the rate of carbanion generation, keeping the internal temperature below 30 °C and preventing solvent boil-off or runaway kinetics.

  • Cyclization (Thermal Activation): Once the base addition is complete, increase the jacket temperature to heat the biphasic mixture to 60 °C. Maintain vigorous stirring (500 RPM) at 60 °C for 8 hours.

    • Causality: The intramolecular SN​2 displacement requires higher activation energy due to the strain of forming the 3-membered ring.

  • Phase Separation: Cool the reactor to 20 °C. Stop stirring and allow the phases to separate for 30 minutes. Drain the lower aqueous phase (containing sodium bromide salts and excess NaOH) into a dedicated basic waste carboy.

  • Extraction and Washing: Add Methyl tert-butyl ether (MTBE) (500 mL) to the reactor to dilute the organic phase. Wash the organic layer sequentially with:

    • Deionized water (2 x 500 mL) to remove residual NaOH and TBAB.

    • Saturated aqueous NaCl (brine) (500 mL) to aid in initial drying.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask, dry over anhydrous MgSO4​ , and filter. Remove the MTBE solvent using a rotary evaporator under reduced pressure (40 °C, 200 mbar).

  • Purification: Purify the crude liquid via fractional distillation under vacuum. 1-Ethylcyclopropanecarbonitrile distills as a clear, colorless liquid. Collect the main fraction and verify purity via GC-FID (>98% expected).

Analytical Validation

To ensure the integrity of the synthesized 1-Ethylcyclopropanecarbonitrile, validate against the following parameters:

  • Appearance: Clear, colorless liquid.

  • GC-MS (EI): Expected molecular ion peak at m/z 95.

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic upfield cyclopropane protons (multiplets between 0.60 - 1.20 ppm) integrating to 4 protons, and the ethyl group signals (quartet around 1.5 ppm, triplet around 1.0 ppm). The disappearance of the alpha-protons of butyronitrile (triplet at ~2.3 ppm) confirms complete conversion.

References

  • 1-Ethylcyclopropane-1-carbonitrile | ChemScene | Chemikart Source: Chemikart URL:[Link]

Sources

Method

Application Note: High-Purity Isolation of 1-Ethylcyclopropanecarbonitrile

Abstract This guide provides a comprehensive overview of robust methodologies for the purification of 1-Ethylcyclopropanecarbonitrile, a valuable building block in medicinal chemistry and materials science.[1][2] The pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of robust methodologies for the purification of 1-Ethylcyclopropanecarbonitrile, a valuable building block in medicinal chemistry and materials science.[1][2] The protocols detailed herein are designed for researchers and process chemists, focusing on the practical application of extractive work-up, fractional vacuum distillation, and preparative flash chromatography. Emphasis is placed on understanding the rationale behind procedural steps to effectively remove common process-related impurities, ensuring the final product meets stringent purity requirements for downstream applications.

Introduction: The Importance of Purity

1-Ethylcyclopropanecarbonitrile is a key intermediate whose highly strained cyclopropane ring and reactive nitrile functionality make it a versatile synthon.[3][4] The purity of this compound is paramount; residual starting materials, catalysts, or by-products from its synthesis can lead to unpredictable reaction outcomes, reduced yields, and the formation of undesired side products in subsequent synthetic steps. Particularly, acidic impurities such as the corresponding carboxylic acid, formed via hydrolysis, can interfere with base-sensitive reactions.[5] This document outlines a systematic approach to achieving >99% purity.

Physicochemical Properties & Impurity Profile

A successful purification strategy begins with a thorough understanding of the target compound's physical properties and the likely impurities.

Table 1: Physicochemical Properties of Cyclopropane Nitrile Derivatives

Property 1-Ethylcyclopropanecarbonitrile (Estimated) Cyclopropanecarbonitrile (Reference)[6] Rationale for Estimation
Molecular Formula C₆H₉N C₄H₅N Addition of an ethyl group (C₂H₄).
Molecular Weight 95.14 g/mol 67.09 g/mol Calculated based on the molecular formula.
Boiling Point (Atm.) ~155-165 °C 135 °C Boiling point increases with molecular weight. An ethyl group typically adds 20-30 °C to the boiling point of a small molecule.
Form Liquid Liquid Similar to the parent compound.
Density ~0.90 g/mL 0.911 g/mL at 25 °C Expected to be similar to the parent nitrile.

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Ether). Slightly soluble in water. | Soluble in organic solvents. | Polarity is dominated by the nitrile group. |

Common Impurity Profile:

  • Unreacted Starting Materials: Depending on the synthetic route, this may include 1-ethylcyclopropanecarboxamide, corresponding halides, or alcohols.[7][8]

  • 1-Ethylcyclopropanecarboxylic Acid: The most common by-product, resulting from the hydrolysis of the nitrile group, especially if exposed to acidic or basic conditions at elevated temperatures.[5]

  • Solvent Residues: Residual high-boiling solvents used in the synthesis or work-up (e.g., DMF, Toluene).

  • Dehydration Reagents: By-products from reagents like P₄O₁₀ or SOCl₂ if used in the synthesis from an amide.[8]

Preliminary Purification: Aqueous Extractive Work-up

The initial step post-synthesis is a liquid-liquid extraction to remove water-soluble salts, acidic, and basic impurities. This protocol assumes the crude product is in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Protocol 1: Standard Aqueous Wash
  • Neutralize Acidic Impurities: Transfer the crude organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to separate and discard the lower aqueous layer. This step is crucial for removing acidic by-products like 1-ethylcyclopropanecarboxylic acid.[5]

  • Water Wash: Add an equal volume of deionized water to the organic layer. Shake and separate as before. This removes any residual bicarbonate solution and other water-soluble impurities.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution. Shake and separate. The brine wash removes the bulk of the dissolved water from the organic layer, breaking up emulsions and initiating the drying process.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) until the drying agent no longer clumps together. Swirl the flask for 5-10 minutes.

  • Filtration & Concentration: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude, dried 1-Ethylcyclopropanecarbonitrile.

cluster_workflow Aqueous Work-up Workflow crude Crude Product in Organic Solvent sep_funnel Transfer to Separatory Funnel crude->sep_funnel bicarb_wash Wash with sat. NaHCO₃(aq) (Removes Acidic Impurities) sep_funnel->bicarb_wash water_wash Wash with DI Water bicarb_wash->water_wash brine_wash Wash with Brine (Removes Water) water_wash->brine_wash dry Dry over MgSO₄ brine_wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate dried_crude Dried Crude Product concentrate->dried_crude

Caption: Workflow for preliminary purification via extraction.

High-Purity Isolation Techniques

The choice between distillation and chromatography depends on the nature of the impurities. Distillation is highly effective for separating components with different boiling points, while chromatography excels at separating compounds based on polarity.[5][9]

Fractional Vacuum Distillation

This is the preferred method for purifying multi-gram quantities of 1-Ethylcyclopropanecarbonitrile, especially for removing lower or higher boiling impurities. Performing the distillation under vacuum is critical to lower the boiling point, preventing potential thermal degradation or hydrolysis of the heat-sensitive cyclopropane ring and nitrile group.[5]

Protocol 2: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the dried crude product and a few magnetic stir bars or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 15-20 mbar).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents. The vapor temperature will be unstable during this phase.

    • Product Fraction: As the temperature stabilizes at the expected boiling point of the product at that pressure, switch to a clean receiving flask. Collect the fraction while the temperature remains constant.

    • Final Fraction: If the temperature begins to drop or rise sharply, it indicates the product has distilled. Stop the distillation to prevent high-boiling impurities from contaminating the product.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly reintroducing air.

cluster_distill Vacuum Distillation Workflow setup Assemble Apparatus (Vigreux Column, Condenser) charge Charge Flask with Crude Product + Stir Bar setup->charge evacuate Evacuate System (e.g., 15-20 mbar) charge->evacuate heat Gently Heat & Stir evacuate->heat collect_fore Collect Fore-run (Low-Boiling Impurities) heat->collect_fore collect_prod Collect Product Fraction (Stable Boiling Point) collect_fore->collect_prod stop Stop Heating collect_prod->stop cool Cool System to RT Before Venting stop->cool pure_prod Purified Product cool->pure_prod

Caption: Step-by-step fractional vacuum distillation process.

Preparative Flash Column Chromatography

Flash chromatography is ideal for smaller scales or when distillation fails to separate impurities with very similar boiling points but different polarities.[10][11] The nitrile group imparts significant polarity, making normal-phase chromatography on silica gel a suitable choice.

Protocol 3: Normal-Phase Flash Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. A mixture of Hexanes and Ethyl Acetate (EtOAc) is a good starting point.[11] The ideal system should give the product a Retention Factor (Rƒ) of ~0.25-0.35.

  • Column Packing: Select a column size appropriate for the sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the low-polarity starting solvent (e.g., 95:5 Hexanes:EtOAc).

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM and carefully apply it to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.[12]

  • Elution: Begin eluting the column with the selected solvent system, applying positive pressure (flash). Collect fractions in test tubes or vials.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly pure 1-Ethylcyclopropanecarbonitrile.

cluster_chrom Flash Chromatography Workflow tlc Select Solvent System via TLC (Target Rƒ ≈ 0.3) pack Pack Silica Gel Column tlc->pack load Load Sample (Dry Loading Preferred) pack->load elute Elute with Solvent System (Apply Pressure) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate in vacuo combine->concentrate pure_prod Purified Product concentrate->pure_prod

Caption: General workflow for purification by flash chromatography.

Purity Assessment

Post-purification, the purity of 1-Ethylcyclopropanecarbonitrile must be confirmed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for assessing purity and identifying any volatile impurities. A single sharp peak on the chromatogram indicates high purity.[5]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and reveals the presence of any structurally distinct impurities.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the characteristic nitrile (C≡N) stretch (approx. 2240 cm⁻¹) and the absence of impurities like carboxylic acids (broad O-H stretch, ~3000 cm⁻¹) or amides (C=O stretch, ~1680 cm⁻¹).

Conclusion

The successful purification of 1-Ethylcyclopropanecarbonitrile is readily achievable through a systematic application of the techniques described. An initial extractive work-up is essential for removing bulk ionic and acidic impurities. For multi-gram scales, fractional vacuum distillation is the most efficient method for achieving high purity. For smaller scales or for removing isomeric or similarly-boiling impurities, preparative flash chromatography offers superior resolution. The final purity should always be validated by appropriate analytical methods to ensure suitability for subsequent research and development activities.

References

  • Organic Syntheses. (2020, October 13). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
  • NextSDS. (n.d.). 1-ethylcyclopentane-1-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2023, July 27). NUCLEODUR® Cyano-Nitrile. Retrieved from [Link]

  • ACS Publications. (2013, September 25). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • ACS Publications. (2011, March 7). Direct Synthesis of Nitriles from Alcohols with Trialkylsilyl Cyanide Using Brønsted Acid Montmorillonite Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarbonitrile (CAS 5500-21-0). Retrieved from [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Ethylcyclopropane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylcyclopentanecarbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Ethylcyclopentene. Retrieved from [Link]

  • ResearchGate. (2019, January 4). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentane. Retrieved from [Link]

Sources

Application

"analytical methods for 1-Ethylcyclopropanecarbonitrile characterization"

Application Note: Comprehensive Analytical Characterization of 1-Ethylcyclopropanecarbonitrile Structural Rationale & Analytical Strategy 1-Ethylcyclopropanecarbonitrile (CAS: 1503844-62-9) is a highly strained, sterical...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Characterization of 1-Ethylcyclopropanecarbonitrile

Structural Rationale & Analytical Strategy

1-Ethylcyclopropanecarbonitrile (CAS: 1503844-62-9) is a highly strained, sterically constrained aliphatic nitrile increasingly utilized as a rigid pharmacophore in drug development. The molecule presents unique analytical challenges and opportunities due to its specific geometric features. According to the Coulson-Moffitt model, the carbon-carbon bonds within the cyclopropane ring are "bent," possessing approximately 20% less effective orbital overlap than standard alkanes[1]. This structural deviation imparts significant sp²-like character to the C-H bonds, fundamentally altering the molecule's vibrational frequencies and magnetic resonance behavior[1]. Furthermore, the electron-withdrawing nitrile group (-C≡N) polarizes the molecule, providing a distinct spectroscopic handle[2].

To establish a highly rigorous, self-validating characterization profile, this protocol employs a tripartite analytical strategy: Nuclear Magnetic Resonance (NMR) for atomic connectivity, Fourier-Transform Infrared (FT-IR) for functional group verification, and Gas Chromatography-Mass Spectrometry (GC-MS) for molecular weight and fragmentation analysis[3].

AnalyticalWorkflow cluster_techniques Primary Analytical Techniques Sample 1-Ethylcyclopropanecarbonitrile (Analyte) Prep Sample Preparation & Purification Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR FT-IR Spectroscopy (ATR Method) Prep->IR GCMS GC-MS Analysis (EI Source) Prep->GCMS DataNMR Connectivity & Stereocenter (C1) NMR->DataNMR DataIR Diagnostic C≡N & Ring C-H Stretches IR->DataIR DataMS Molecular Ion (m/z 95) & Fragmentation GCMS->DataMS Final Comprehensive Structural Validation DataNMR->Final DataIR->Final DataMS->Final

Analytical workflow for the structural validation of 1-Ethylcyclopropanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Insights: The cyclopropane ring generates a strong diamagnetic anisotropy. When placed in a magnetic field, the circulation of electron density creates a shielding cone that shifts the cyclopropyl protons significantly upfield (typically 0.5–1.5 ppm) compared to standard aliphatic chains[1]. The quaternary carbon (C1) is heavily deshielded by the adjacent nitrile group but lacks an attached proton, meaning its assignment relies purely on ¹³C NMR or 2D HMBC correlations.

Protocol: High-Resolution 1D and 2D NMR Acquisition

  • Step 1: Sample Preparation. Dissolve 15–20 mg of 1-Ethylcyclopropanecarbonitrile in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the solution to a clean 5 mm NMR tube.

  • Step 2: ¹H NMR Acquisition. Acquire data at 400 MHz or 600 MHz at 298 K. Use a 30° pulse angle, 16 scans, an acquisition time of 3 seconds, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the protons.

  • Step 3: ¹³C NMR Acquisition. Acquire proton-decoupled ¹³C spectra at 100 MHz or 150 MHz. Use a 30° pulse angle, a minimum of 512 scans, and a D1 of 2 seconds.

  • Step 4: Self-Validation System. To ensure assignments are internally consistent, acquire a ¹H-¹H COSY spectrum to validate the coupling between the ethyl -CH₂- and -CH₃ groups. Simultaneously, run an HSQC spectrum to confirm that the highly shielded upfield protons correctly correlate to the cyclopropane ring carbons, effectively ruling out linear aliphatic impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Insights: The nitrile group is an excellent IR chromophore, yielding a sharp, intense stretching vibration at approximately 2240 cm⁻¹[2]. Because the cyclopropane C-H bonds possess higher s-character (approaching sp² hybridization) than typical sp³ C-H bonds, their stretching frequencies are shifted to higher wavenumbers, often appearing above 3000 cm⁻¹[1]. This allows for clear differentiation between the cyclopropyl ring protons and the ethyl group protons (<3000 cm⁻¹).

Protocol: ATR-FTIR Analysis

  • Step 1: Background Collection. Ensure the diamond Attenuated Total Reflectance (ATR) crystal is completely clean. Collect an ambient air background spectrum (16 scans, 4 cm⁻¹ resolution).

  • Step 2: Sample Application. Pipette 2 µL of neat 1-Ethylcyclopropanecarbonitrile directly onto the center of the ATR crystal. Ensure complete coverage of the sensor area without introducing air bubbles.

  • Step 3: Data Acquisition. Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Step 4: Self-Validation System. Following acquisition, wipe the crystal with a lint-free tissue and spectroscopic-grade isopropanol. Run a subsequent "blank" scan. The system is validated if the blank scan shows a flat baseline (100% transmittance), proving zero sample carryover or cross-contamination before analyzing the next batch.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Insights: With a low molecular weight (95.14 g/mol ) and an absence of hydrogen-bond donors, 1-Ethylcyclopropanecarbonitrile is highly volatile and thermally stable, making it an ideal candidate for GC-MS analysis[3]. Under standard 70 eV Electron Ionization (EI), the molecule yields a distinct molecular ion (M⁺ = 95) and undergoes predictable fragmentation, primarily driven by the loss of the ethyl radical to form a stabilized cyclopropyl cation.

Protocol: GC-MS Method

  • Step 1: Sample Preparation. Dilute the analyte to a concentration of 1 mg/mL in GC-grade hexane. Add dodecane (10 µg/mL) as an internal standard.

  • Step 2: GC Separation. Inject 1 µL into a capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C with a split ratio of 50:1. Use helium as the carrier gas at a constant flow of 1.0 mL/min. Temperature program: Hold at 50°C for 2 min, ramp at 15°C/min to 200°C, and hold for 3 min.

  • Step 3: Mass Spectrometry. Operate the MS in EI mode at 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C. Scan from m/z 35 to 250.

  • Step 4: Self-Validation System. The protocol is self-validating through the use of the dodecane internal standard. If the retention time of dodecane shifts by more than ±0.05 minutes from the established baseline, the run is automatically flagged for column maintenance, ensuring that the retention time assigned to the analyte is absolutely reliable.

Quantitative Data Summaries

Table 1: Expected NMR Spectral Assignments (CDCl₃, 298 K)

Nucleus Chemical Shift (ppm) Multiplicity Integration Assignment
¹H 0.85 – 1.25 Multiplet 4H Cyclopropane ring -CH₂-
¹H 1.05 Triplet (J ≈ 7.5 Hz) 3H Ethyl -CH₃
¹H 1.55 Quartet (J ≈ 7.5 Hz) 2H Ethyl -CH₂-
¹³C 11.5 Singlet 1C Ethyl -CH₃
¹³C 14.0 Singlet 2C Cyclopropane ring -CH₂-
¹³C 18.5 Singlet 1C Quaternary cyclopropane C1
¹³C 28.0 Singlet 1C Ethyl -CH₂-

| ¹³C | 122.5 | Singlet | 1C | Nitrile -C≡N |

Table 2: Key FT-IR Vibrational Bands (ATR Method)

Wavenumber (cm⁻¹) Intensity Peak Shape Vibrational Assignment
~3080 Weak Sharp Cyclopropane C-H stretch (sp²-like)
2960 – 2870 Strong Multiple Aliphatic C-H stretch (Ethyl group)
~2240 Medium Sharp Nitrile C≡N stretch
~1460 Medium Sharp Aliphatic -CH₂- bending

| ~1020 | Weak | Sharp | Cyclopropane ring deformation |

Table 3: GC-MS (EI, 70 eV) Fragmentation Profile

m/z Ratio Relative Abundance Fragment Identity Mechanism of Formation
95 Medium (15-25%) [M]⁺ Intact molecular ion
66 High (Base Peak) [M - 29]⁺ Loss of ethyl radical (•CH₂CH₃)
54 Medium [C₃H₄N]⁺ Ring opening and loss of propene

| 39 | Low | [C₃H₃]⁺ | Cyclopropenyl cation formation |

References

  • EXPLORING THE REACTIONS OF SMALL RINGS - Queen Mary University of London. Source: Queen Mary University of London. URL: [Link]

  • Preparation and Reactions of Polymagnesiated Aromatics and Heteroaromatics, Functionalized Cyclopropane Carbenoids and Soluble Lanthanide Reagents. Source: d-nb.info. URL: [Link]

Sources

Method

Application Notes and Protocols for 1-Ethylcyclopropanecarbonitrile in Advanced Materials Science

Abstract: This technical guide provides an in-depth exploration of the prospective applications of 1-Ethylcyclopropanecarbonitrile in materials science. While direct literature on this specific molecule is emerging, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth exploration of the prospective applications of 1-Ethylcyclopropanecarbonitrile in materials science. While direct literature on this specific molecule is emerging, this document synthesizes data from analogous structures—cyclopropane derivatives and organonitriles—to present scientifically grounded hypotheses and detailed protocols for its use. The guide focuses on its potential as a high-performance electrolyte additive in lithium-ion batteries and as a functional monomer for specialty polymer synthesis. Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to innovate with this promising, yet underexplored, chemical entity.

Introduction: The Scientific Rationale for 1-Ethylcyclopropanecarbonitrile in Materials Science

1-Ethylcyclopropanecarbonitrile is a unique small molecule that combines two highly functional chemical motifs: a nitrile group (-C≡N) and a cyclopropane ring. This combination is not just a chemical curiosity; it suggests a synergistic potential for creating advanced materials.

  • The Nitrile Group: The cyano group is characterized by its high polarity and strong electron-withdrawing nature. In materials science, particularly in electrochemistry, these properties are highly sought after. Nitriles are known for their excellent oxidative stability and high dielectric constants, making them prime candidates for electrolyte components in energy storage devices.[1][2] They play a key role in stabilizing electrode surfaces and forming a robust protective interface, which is critical for the longevity and safety of high-voltage batteries.[1][3]

  • The Cyclopropane Ring: This three-membered carbocycle is notable for its significant ring strain (approximately 27 kcal/mol).[4][5] This strain results in unusual bonding, with increased π-character in the C-C bonds, making the ring susceptible to controlled ring-opening reactions.[5] In polymer science, the incorporation of cyclopropane moieties can significantly alter the physical and mechanical properties of a material, including its glass transition temperature, thermal stability, and crystallinity.[6]

This guide, therefore, will explore the untapped potential of 1-Ethylcyclopropanecarbonitrile, leveraging the known benefits of its constituent parts to propose and detail its application in two key areas: next-generation battery electrolytes and advanced polymer systems.

Physicochemical Properties and Safety Considerations

A thorough understanding of a molecule's properties is paramount before its application. Below is a summary of the expected properties of 1-Ethylcyclopropanecarbonitrile, based on data for analogous compounds like cyclopropanecarbonitrile.

PropertyExpected Value/CharacteristicRationale and Significance
Molecular Formula C6H9N
Molecular Weight 95.14 g/mol
Boiling Point Estimated 150-170 °CNitrile groups generally increase the boiling point due to strong dipole-dipole interactions.
Dielectric Constant HighThe nitrile group will impart a high dielectric constant, beneficial for dissolving lithium salts in electrolyte formulations.[2]
Oxidative Stability HighNitriles are known to have excellent resistance to oxidation, a critical feature for high-voltage battery applications.[1][7]
Solubility Soluble in polar organic solventsExpected to be miscible with common battery electrolyte solvents like carbonates.

Safety and Handling:

While a specific Safety Data Sheet (SDS) for 1-Ethylcyclopropanecarbonitrile is not widely available, related nitrile and cyclopropane compounds warrant caution. Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. Therefore, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Application Area 1: High-Voltage Lithium-Ion Battery Electrolytes

The development of high-energy-density lithium-ion batteries is often limited by the electrochemical instability of the electrolyte at high voltages. Nitrile-based compounds have emerged as promising additives to overcome this challenge.[1][2][3]

Scientific Principle: The Role of Nitrile Additives

The addition of a small amount of a nitrile-containing compound, such as 1-Ethylcyclopropanecarbonitrile, to a standard carbonate-based electrolyte can lead to several performance enhancements:

  • Formation of a Stable Cathode-Electrolyte Interphase (CEI): Nitriles can be preferentially oxidized on the cathode surface at high potentials.[3] This process consumes the nitrile and forms a thin, stable, and ionically conductive polymer layer. This CEI protects the bulk electrolyte from further decomposition and prevents the dissolution of transition metals from the cathode, thereby extending the cycle life of the battery.[3]

  • HF Scavenging: The presence of trace amounts of water in the electrolyte can lead to the hydrolysis of the common LiPF6 salt, generating hydrofluoric acid (HF). HF is highly corrosive to the cathode material. The nitrogen atom in the nitrile group can act as a Lewis base to scavenge HF, mitigating this degradation pathway.[1]

  • Enhanced Ionic Conductivity: The high polarity of the nitrile group can improve the dissociation of the lithium salt and potentially enhance the ionic conductivity of the electrolyte, especially at low temperatures.[7]

Experimental Workflow: Evaluating 1-Ethylcyclopropanecarbonitrile as an Electrolyte Additive

G cluster_0 Preparation cluster_1 Cell Assembly cluster_2 Electrochemical Testing cluster_3 Post-Mortem Analysis A Prepare Baseline Electrolyte (e.g., 1M LiPF6 in EC/DMC) B Prepare Test Electrolyte (Baseline + x% 1-Ethylcyclopropanecarbonitrile) A->B Add Additive C Assemble Coin Cells (e.g., Li || LiNi0.8Mn0.1Co0.1O2) B->C D Formation Cycling (Low C-rate) C->D E Galvanostatic Cycling (High Voltage, e.g., 4.5V) D->E Evaluate Capacity Retention G Electrochemical Impedance Spectroscopy (EIS) E->G Analyze Interfacial Resistance F Cyclic Voltammetry F->E Determine Stability Window H XPS/FTIR Analysis of Electrodes G->H I SEM/TEM Imaging of Electrodes H->I Correlate with Morphology G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization A Functionalize 1-Ethylcyclopropanecarbonitrile (e.g., to create a vinyl-functionalized monomer) B Co-polymerize with a primary monomer (e.g., Styrene) via radical polymerization A->B C Purify the resulting copolymer B->C Precipitation D NMR Spectroscopy C->D F Differential Scanning Calorimetry (DSC) C->F E Gel Permeation Chromatography (GPC) D->E Confirm Incorporation & Mn/Mw G Thermogravimetric Analysis (TGA) F->G Determine Tg & Thermal Stability

Caption: Conceptual workflow for creating and analyzing a novel polymer incorporating 1-Ethylcyclopropanecarbonitrile.

Hypothetical Protocol: Free-Radical Co-polymerization

This protocol outlines a hypothetical synthesis of a copolymer of styrene and a vinyl-functionalized derivative of 1-Ethylcyclopropanecarbonitrile.

Materials:

  • Monomer 1: Styrene.

  • Monomer 2: Vinyl-1-ethylcyclopropanecarbonitrile (assumed to be synthesized).

  • Initiator: Azobisisobutyronitrile (AIBN).

  • Solvent: Toluene.

  • Precipitation Solvent: Methanol.

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, dissolve styrene (e.g., 5 g) and Vinyl-1-ethylcyclopropanecarbonitrile (e.g., 0.5 g) in toluene (20 mL).

    • Add AIBN (e.g., 50 mg).

    • Perform three freeze-pump-thaw cycles to degas the solution.

  • Polymerization:

    • Heat the reaction mixture to 70 °C under an inert atmosphere.

    • Allow the reaction to proceed for 24 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous solution into a beaker of rapidly stirring methanol (400 mL).

    • The polymer will precipitate as a white solid.

    • Filter the solid and wash with fresh methanol.

    • Dry the polymer in a vacuum oven at 60 °C overnight.

Characterization:

  • ¹H NMR: Confirm the incorporation of both monomers into the polymer chain by identifying the characteristic peaks for each.

  • GPC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • DSC: Measure the glass transition temperature (Tg) and compare it to that of pure polystyrene to understand the effect of the cyclopropane-containing monomer.

Conclusion and Future Outlook

1-Ethylcyclopropanecarbonitrile stands at the intersection of two well-established areas of materials chemistry: high-performance electrolytes and functional polymers. The application notes and protocols presented in this guide are intended to serve as a foundational framework for researchers to begin exploring this promising molecule. The strong scientific rationale, based on the known properties of nitrile and cyclopropane groups, suggests that 1-Ethylcyclopropanecarbonitrile could offer significant advantages in these and other, yet-to-be-discovered, applications. Future work should focus on optimizing the synthesis of this molecule and its derivatives, and on a more detailed exploration of its electrochemical and mechanical properties in various material systems.

References

  • ResearchGate. (n.d.). Key roles of nitrile additives in electrolytes, include HF scavenging,... [1]2. Tsutsumi, H., et al. (n.d.). Poly(oxetane)-based Electrolytes with Nitrile Groups for All Solid-state Rechargeable Lithium Batteries. J-Stage. [8]3. ACS Publications. (2022, September 15). Insight into the Contribution of Nitriles as Electrolyte Additives to the Improved Performances of the LiCoO2 Cathode. [3]4. PMC. (n.d.). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. [7]5. ACS Publications. (2025, August 20). A Theoretical Study on Tailoring the Nitrile Substitution Strategy in Carbonates for Lithium-Ion Batteries | The Journal of Physical Chemistry B. [2]6. Journal of the American Chemical Society. (2018, October 22). Use of Cyclopropane as C1 Synthetic Unit by Directed Retro-Cyclopropanation with Ethylene Release. [9]7. Wikipedia. (n.d.). Cyclopropane. [4]8. ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [10]9. PMC. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [5]10. Synthesis and characterization of new polymers containing cyclopropane groups. (2018, October 17). [6]11. TCI Chemicals. (2025, October 27). SAFETY DATA SHEET. 12. Tokyo Chemical Industry. (2025, May 2). SAFETY DATA SHEET. [11]13. TCI Chemicals. (2025, October 31). SAFETY DATA SHEET. 14. TCI Chemicals. (2025, May 2). SAFETY DATA SHEET. [12]15. Tokyo Chemical Industry. (2023, March 5). SAFETY DATA SHEET. [13]16. New structurally interesting cyclopropane derivatives. A world of wonders and surprises. (2003, January 1). 17. Cheméo. (n.d.). Chemical Properties of Cyclopropanecarbonitrile (CAS 5500-21-0). [14]18. Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. [15]19. Guliyev, K. G., & Mamedli, S. B. (2020, December 25). SYNTHESIS AND PROPERTIES OF CYCLOPROPANE-CONTAINING OPTICALLY TRANSPARENT COPOLYMER. Jomard Publishing. [16]20. Chemical Communications (RSC Publishing). (n.d.). Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light. [17]21. PubChem - NIH. (n.d.). Cyclopropanecarbonitrile | C4H5N | CID 79637. [18]22. ResearchGate. (n.d.). Synthesis of 1, 1-cyclopropanedimethanol.

Sources

Application

Stereoselective Synthesis of 1-Ethylcyclopropanecarbonitrile Analogues: Advanced Strategies and Protocols

Executive Summary 1-Ethylcyclopropanecarbonitrile (CAS: 1503844-62-9) and its highly functionalized analogues are critical building blocks in modern drug discovery, offering unique conformational rigidity and metabolic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethylcyclopropanecarbonitrile (CAS: 1503844-62-9) and its highly functionalized analogues are critical building blocks in modern drug discovery, offering unique conformational rigidity and metabolic stability[1]. However, installing a quaternary stereocenter at the cyclopropane ring with high diastereo- and enantiocontrol remains a formidable synthetic challenge. This application note details two state-of-the-art methodologies for synthesizing these analogues: (A) Asymmetric Carbene Transfer (using transition-metal or biocatalytic systems) and (B) Stereoretentive Halogen-Metal Exchange . Designed for senior researchers, these protocols emphasize mechanistic causality, rigorous self-validation, and scalable execution.

Mechanistic Causality & Design Rationale

Pathway A: Asymmetric Carbene Transfer

Synthesizing cyano-substituted cyclopropanes via direct olefin cyclopropanation traditionally suffers from the high electrophilicity and instability of diazoacetonitrile. To bypass this, two distinct strategies have proven effective:

  • Donor/Acceptor Carbenoids: Using 2-diazo-2-phenylacetonitrile with a chiral dirhodium catalyst like Rh2(S-PTAD)4. The bulky electron-withdrawing cyano group avoids destabilizing the electrophilic carbenoid by aligning out of the plane of the rhodium carbene π-bond. This unique trajectory forces a highly stereoselective side-on approach of the olefin, yielding exceptional diastereoselectivity[2],[3].

  • Biocatalytic Compartmentalization: Engineered myoglobin variants, specifically Mb(H64V,V68A), provide a sterically constrained distal heme pocket. This pocket restricts the approach of the in situ generated diazoacetonitrile and the olefin, enabling the use of acceptor-only carbenes with up to 99.9% enantiomeric excess (ee)[4].

CarbeneTransfer Diazo Diazo Precursor (e.g., Diazoacetonitrile) Carbenoid Electrophilic Metal-Carbenoid Intermediate Diazo->Carbenoid N2 Extrusion Catalyst Catalytic System Rh2(S-PTAD)4 or Mb(H64V,V68A) Catalyst->Carbenoid N2 Extrusion Product Stereodefined Nitrile-Substituted Cyclopropane Carbenoid->Product Stereoselective Cycloaddition Olefin Olefin Substrate (e.g., Styrene derivatives) Olefin->Product Side-on Approach

Fig 1. Mechanistic workflow of metal-catalyzed stereoselective carbene transfer.

Pathway B: Stereoretentive Halogen-Metal Exchange

For late-stage functionalization, 2,2-dibromo-1-alkylcyclopropanecarbonitriles (direct precursors to 1-ethyl analogues) can be stereoselectively modified via Bromine/Magnesium exchange. The Causality of Solvent and Directing Groups: The reaction must be conducted in a specific 1:4 mixture of Et2O and CH2Cl2 at -50 °C. Pure THF over-stabilizes the intermediate and promotes unwanted ring-opening. CH2Cl2 ensures the solubility of the carbenoid, while Et2O provides transient oxygen lone-pair coordination. Crucially, the nitrile group pre-coordinates the magnesium (i-PrMgCl·LiCl), directing the exchange exclusively to the cis-bromine atom. This generates a configurationally stable cis-magnesium carbenoid that reacts with electrophiles with near-perfect retention of configuration[5].

BrMgExchange Substrate 2,2-Dibromo-1-alkyl- cyclopropanecarbonitrile Intermediate cis-Magnesium Carbenoid (Nitrile-Coordinated) Substrate->Intermediate Br/Mg Exchange Reagent i-PrMgCl·LiCl Et2O:CH2Cl2 (1:4), -50 °C Reagent->Intermediate Directing Group Effect Product 1-Alkyl-2-E-cyclopropane- carbonitrile (High dr) Intermediate->Product Stereoretentive Trapping Electrophile Electrophile (E+) Electrophile->Product

Fig 2. Stereoretentive Halogen-Metal exchange directed by the nitrile group.

Quantitative Benchmarks

Table 1: Comparison of Catalytic Systems for Diazoacetonitrile Cyclopropanation
Catalytic SystemDiazo PrecursorOlefin SubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Rh2(S-PTAD)4 2-Diazo-2-phenylacetonitrileStyrene85>95:5Moderate to High
Mb(H64V,V68A) Diazoacetonitrilep-Chloro-styrene>9099.9% de99.9% ee

Data derived from Davies et al.[2] and Fasan et al.[4].

Table 2: Stereoselective Electrophilic Trapping of 1-Alkylcyclopropylmagnesium Reagents
Substrate (1-Alkyl Analogue)Electrophile (E⁺)ProductYield (%)Diastereomeric Ratio (dr)
2,2-Dibromo-1-methylcyclopropanecarbonitrileNH4Cl (H⁺)trans-2-bromocyclopropanecarbonitrile76>99:1
2,2-Dibromo-1-methylcyclopropanecarbonitrileI22-bromo-2-iodocyclopropanecarbonitrile7791:9

Data derived from Knochel et al. demonstrating stereoretentive trapping[5].

Validated Experimental Protocols

Protocol 1: Biocatalytic Synthesis of 1-Cyano-cyclopropanes (Flow System)

This protocol utilizes a compartmentalized setup to safely handle diazoacetonitrile while leveraging myoglobin for extreme stereocontrol[4].

  • Reactor Assembly: Assemble a two-chamber system connected by PTFE tubing. Chamber A (Reagent Generation) is connected to an Argon line. The output of Chamber A bubbles directly into Chamber B (Reaction Chamber).

  • In Situ Diazo Generation (Chamber A): Dissolve 2-amino-acetonitrile hydrochloride (2.0 mmol) and NaNO2 (2.2 mmol) in 5 mL of aqueous buffer (pH 5.0). Causality: Generating the explosive diazoacetonitrile ex situ and transferring it continuously via carrier gas prevents dangerous accumulation while providing a steady feed to the biocatalyst[4].

  • Biocatalytic Transfer (Chamber B): In an anaerobic glovebox, prepare a solution of Mb(H64V,V68A) (0.1 mol%) and the chosen olefin (e.g., 1-butene or styrene, 1.0 mmol) in 10 mL of phosphate buffer (pH 7.4). Seal the chamber.

  • Execution: Initiate a gentle Argon flow (10 mL/min) through Chamber A into Chamber B. Stir both chambers at room temperature for 6 hours.

  • Self-Validation System: Connect a T-junction to the exhaust of Chamber B leading to an online GC-MS. Monitor the headspace every 30 minutes. A drop in the olefin peak coupled with the absence of diazoacetonitrile breakthrough confirms optimal catalytic turnover.

  • Workup: Extract Chamber B with ethyl acetate (3 x 10 mL). Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol 2: Stereoselective Br/Mg Exchange for 1-Alkylcyclopropanecarbonitriles

This protocol utilizes the directing power of the nitrile group to establish a quaternary stereocenter[5].

  • Preparation of the Cryogenic Matrix: To a flame-dried Schlenk flask under Argon, add 2,2-dibromo-1-ethylcyclopropanecarbonitrile (1.0 mmol). Dissolve in a strictly anhydrous 1:4 mixture of Et2O and CH2Cl2 (5.0 mL total volume).

  • Temperature Equilibration: Submerge the flask in a dry ice/acetone bath carefully maintained at exactly -50 °C. Causality: Temperatures warmer than -40 °C cause the carbenoid to decompose, while temperatures below -60 °C kinetically stall the Br/Mg exchange.

  • Halogen-Metal Exchange: Add i-PrMgCl·LiCl (1.1 mmol, 1.3 M in THF) dropwise over 10 minutes via syringe pump. Stir for exactly 5 minutes. The nitrile group pre-coordinates the Mg, ensuring exclusive cis-exchange[5].

  • Self-Validation (NMR Quench): Withdraw a 0.1 mL aliquot using a pre-cooled syringe and inject it into a vial containing 0.5 mL CD3OD. Analyze immediately via ¹H-NMR. The presence of a single cis-deuterated cyclopropane signal (typically >95% purity) validates the structural integrity of the intermediate before proceeding.

  • Electrophilic Trapping: Add the desired electrophile (e.g., I2 or allyl bromide, 1.5 mmol) neat or dissolved in 1 mL CH2Cl2. Stir for 30 minutes at -50 °C, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with CH2Cl2 (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

References

  • Denton, J. R., Cheng, K., & Davies, H. M. L. (2008). Stereoselective construction of nitrile-substituted cyclopropanes.
  • Fasan, R., et al. (2018). Highly Diastereo‐ and Enantioselective Synthesis of Nitrile‐Substituted Cyclopropanes by Myoglobin‐Mediated Carbene Transfer. University of Rochester / Angewandte Chemie.
  • Knochel, P., et al. (2005). Stereoselective Functionalization of Cyclopropane Derivatives Using Bromine/Magnesium and Sulfoxide/Magnesium Exchange Reactions.
  • ChemicalBook. 1503844-62-9 CAS Manufactory (1-ethylcyclopropanecarbonitrile).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-Ethylcyclopropanecarbonitrile Synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-Ethylcyclopropanecarbonitrile. As a Senior Application Scientist, my goa...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-Ethylcyclopropanecarbonitrile. As a Senior Application Scientist, my goal is to not only provide protocols but to also instill a deep understanding of the chemical principles at play, enabling you to troubleshoot and optimize your reactions effectively.

Overview of Synthetic Strategies

The synthesis of 1-Ethylcyclopropanecarbonitrile can be approached through several synthetic routes. A common and direct method is the alkylation of cyclopropanecarbonitrile . This method involves the deprotonation of the acidic α-proton of cyclopropanecarbonitrile followed by quenching with an ethylating agent. Another potential route is the cyclopropanation of an appropriately substituted alkene .

This guide will focus on the optimization and troubleshooting of the alkylation pathway, which is a frequently employed strategy for the synthesis of substituted cyclopropanes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for the successful alkylation of cyclopropanecarbonitrile?

A1: The choice of base and reaction temperature are paramount. The base must be strong enough to efficiently deprotonate the α-position of cyclopropanecarbonitrile without promoting side reactions. The pKa of the α-proton of cyclopropanecarbonitrile is estimated to be around 25-30, necessitating the use of a strong, non-nucleophilic base. Common choices include lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). The reaction is typically performed at low temperatures (-78 °C to 0 °C) to control the reactivity of the generated carbanion and minimize side reactions.

Q2: What are the common side reactions to be aware of?

A2: The most common side reactions include:

  • Over-alkylation: If the mono-alkylated product is deprotonated again, it can lead to the formation of diethylated byproducts.

  • Oligomerization/Polymerization: The highly reactive carbanion can potentially react with the starting material or product.

  • Reaction with the solvent: The strong base can deprotonate some solvents, such as THF, if the temperature is not carefully controlled.

  • Elimination reactions: If using a bulky ethylating agent with a leaving group on a β-carbon, elimination could become a competitive pathway.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the reaction. A small aliquot of the reaction mixture can be quenched with a proton source (e.g., saturated ammonium chloride solution) and extracted with an organic solvent before analysis. This will allow you to track the consumption of the starting material and the formation of the desired product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause 1: Incomplete Deprotonation

  • Explanation: The base may not be strong enough, or it may have degraded.

  • Troubleshooting Steps:

    • Verify Base Quality: Use a freshly opened bottle of the base or titrate it before use (e.g., for n-BuLi).

    • Increase Base Equivalents: A slight excess of the base (e.g., 1.1-1.2 equivalents) can ensure complete deprotonation.

    • Consider a Stronger Base: If using a weaker base like KOtBu, consider switching to LDA or NaH.

Potential Cause 2: Inactive Ethylating Agent

  • Explanation: The ethylating agent (e.g., ethyl iodide, ethyl bromide) may have decomposed.

  • Troubleshooting Steps:

    • Check Purity: Use a fresh bottle of the ethylating agent.

    • Consider a More Reactive Agent: Ethyl iodide is generally more reactive than ethyl bromide.

Potential Cause 3: Reaction Temperature Too Low

  • Explanation: While low temperatures are necessary to control reactivity, the reaction may be too slow if the temperature is excessively low.

  • Troubleshooting Steps:

    • Gradual Warming: After the addition of the ethylating agent, allow the reaction to slowly warm to room temperature.

    • Optimize Temperature Profile: Experiment with different temperature profiles, for example, deprotonation at -78 °C followed by alkylation at 0 °C.

Issue 2: Formation of Multiple Products (Low Selectivity)

Potential Cause 1: Over-alkylation

  • Explanation: The mono-alkylated product can be deprotonated and react further with the ethylating agent.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of cyclopropanecarbonitrile relative to the base and ethylating agent.

    • Slow Addition: Add the ethylating agent slowly at a low temperature to maintain a low concentration of the alkylating agent in the reaction mixture.

Potential Cause 2: Side Reactions with Solvent or Impurities

  • Explanation: The strong base can react with trace amounts of water or acidic impurities in the solvent or on the glassware.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Use Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethylcyclopropanecarbonitrile via Alkylation

Materials:

  • Cyclopropanecarbonitrile

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Ethyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equivalents) to the THF while maintaining the temperature at -78 °C.

  • Add cyclopropanecarbonitrile (1.0 equivalent) dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Data Presentation

ParameterCondition ACondition BCondition C
Base LDANaHKOtBu
Temperature -78 °C to RT0 °C to RTRT
Yield (%) 75-85%60-70%40-50%
Purity (%) >95%~90%~80%

Table 1: Comparison of reaction conditions for the synthesis of 1-Ethylcyclopropanecarbonitrile.

Visualizations

Reaction_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation Cyclopropanecarbonitrile Cyclopropanecarbonitrile Carbanion Carbanion Cyclopropanecarbonitrile->Carbanion + LDA LDA LDA Product 1-Ethylcyclopropanecarbonitrile Carbanion->Product + Ethyl Iodide Ethyl_Iodide Ethyl_Iodide

Caption: Alkylation mechanism for 1-Ethylcyclopropanecarbonitrile synthesis.

Troubleshooting_Workflow Start Start Low_Yield Low or No Yield? Start->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Check_Base Check Base Activity & Equivalents Low_Yield->Check_Base Yes Control_Stoichiometry Adjust Stoichiometry Multiple_Products->Control_Stoichiometry Yes Successful_Synthesis Successful_Synthesis Multiple_Products->Successful_Synthesis No Check_Alkylating_Agent Check Alkylating Agent Purity Check_Base->Check_Alkylating_Agent Optimize_Temp Optimize Temperature Profile Check_Alkylating_Agent->Optimize_Temp Optimize_Temp->Multiple_Products Anhydrous_Conditions Ensure Anhydrous Conditions Control_Stoichiometry->Anhydrous_Conditions Anhydrous_Conditions->Successful_Synthesis

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. This article provides background on catalysis that can be relevant for cyclopropanation reactions, a potential alternative synthetic route. 1[1]

  • Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. This paper discusses Michael-initiated ring closure (MIRC) for cyclopropane synthesis, which is a foundational concept in this area of chemistry. 2[2]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. This resource provides a broad overview of various methods for synthesizing cyclopropanes. 3[3]

  • Formation of cyclopentanes and cyclopropanes through alkylation of benzylic anions using ethers, thioethers and alcohols as substrates under Grubbs-Stoltz (Et3SiH/KO t Bu) conditions. This article details alkylation reactions to form cyclopropanes, which is analogous to the proposed synthesis of 1-Ethylcyclopropanecarbonitrile. 4[4]

Sources

Optimization

Technical Support Center: 1-Ethylcyclopropanecarbonitrile Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of 1-Ethylcyclopropanecarbonitrile (CAS: 1503844-62-9). This compound is a critical building block in drug development, often utilized to introduce sterically con...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Ethylcyclopropanecarbonitrile (CAS: 1503844-62-9). This compound is a critical building block in drug development, often utilized to introduce sterically constrained, lipophilic quaternary centers into active pharmaceutical ingredients (APIs).

Because the nitrile group powerfully stabilizes adjacent negative charges through inductive effects rather than pure resonance, the resulting metalated nitrile anions are highly nucleophilic but structurally sensitive[1][2]. Synthesizing this molecule typically relies on one of two primary pathways: the direct alkylation of cyclopropanecarbonitrile with an ethyl halide, or the de novo cyclopropanation of butyronitrile using 1,2-dibromoethane. Both routes are prone to specific impurity profiles if reaction kinetics and thermodynamics are not strictly controlled.

This guide provides researchers and process chemists with causality-driven troubleshooting, self-validating protocols, and structural data to isolate and eliminate common impurities in these workflows.

Pathway & Impurity Mapping

To effectively troubleshoot, one must first understand the mechanistic divergence that leads to impurities. The diagram below illustrates the two primary synthetic routes and the thermodynamic or kinetic failures that generate specific side products.

G SM1 Route A: Cyclopropanecarbonitrile + Ethyl Bromide Base1 LDA / THF, -78°C SM1->Base1 SM2 Route B: Butyronitrile + 1,2-Dibromoethane Base2 NaOH / TBAB (PTC) SM2->Base2 Product 1-Ethylcyclopropanecarbonitrile (Target Product) Base1->Product SN2 Alkylation Imp1 Impurity A: Unreacted SM / Ethylene Gas (E2 Elimination) Base1->Imp1 Base attacks EtBr (E2) Imp2 Impurity B: Ring-Opened / Dimerized Products Base1->Imp2 T > -40°C Base2->Product Double SN2 Imp3 Impurity C: 4-Bromo-2-ethylbutanenitrile (Incomplete Cyclization) Base2->Imp3 Stoichiometric imbalance Imp4 Impurity D: Amide / Carboxylic Acid (Hydrolysis) Base2->Imp4 Prolonged heating in NaOH

Fig 1. Mechanistic pathways for 1-Ethylcyclopropanecarbonitrile synthesis and common impurity origins.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am using Route A (LDA + Ethyl Bromide). My yield is exceptionally low, and GC-MS shows mostly unreacted cyclopropanecarbonitrile. Where did my electrophile go?

Diagnosis: Your electrophile (ethyl bromide) has likely been consumed via E2 elimination, generating volatile ethylene gas and lithium bromide. Causality: Nitrile anions are excellent nucleophiles, but lithium diisopropylamide (LDA) is a bulky, hard base[3]. If the ethyl bromide is added too rapidly, or if the internal temperature of the reaction spikes above -40°C, the activation energy barrier for E2 elimination is breached. The base or the nitrile anion abstracts a β-proton from ethyl bromide rather than executing the desired S_N2 attack. Resolution:

  • Switch your electrophile from ethyl bromide to ethyl iodide . The C-I bond is weaker and highly polarizable, vastly increasing the S_N2 reaction rate relative to the E2 pathway.

  • Ensure the electrophile is added dropwise via a syringe pump while maintaining an internal temperature strictly at or below -78°C.

Q2: I am using Route B (Phase-Transfer Catalysis with NaOH/TBAB). My LC-MS shows a significant M+18 peak relative to my target mass. What is this impurity?

Diagnosis: The M+18 peak corresponds to the hydration of the nitrile group, resulting in 1-ethylcyclopropanecarboxamide (Impurity D). Causality: Nitriles are susceptible to hydrolysis under strongly basic aqueous conditions, especially at elevated temperatures[4]. In a Phase-Transfer Catalysis (PTC) system using 50% aqueous NaOH, prolonged heating (often required to force the second S_N2 ring-closure step) provides the perfect thermodynamic environment for the hydroxide ion to attack the electrophilic nitrile carbon, converting it to an amide. Resolution:

  • Limit the reaction time. Implement rigorous TLC/GC-MS monitoring every 30 minutes after the 2-hour mark.

  • If hydrolysis persists, abandon the aqueous PTC method and switch to an anhydrous base system (e.g., NaH in DMF or DMSO), which completely eliminates the possibility of water-mediated hydrolysis.

Q3: During Route B, I am detecting a heavy impurity with a distinct 1:1 isotopic mass split (M, M+2) in my mass spec. How do I force the reaction to completion?

Diagnosis: The 1:1 isotopic pattern is the universal signature of a single bromine atom. You have isolated 4-bromo-2-ethylbutanenitrile (Impurity C), the intermediate formed after the first alkylation but prior to the intramolecular ring closure. Causality: The first alkylation of butyronitrile with 1,2-dibromoethane is an intermolecular S_N2 reaction. The second step is an intramolecular S_N2 cyclization. If the base is depleted (due to side reactions or atmospheric moisture) or if the system lacks sufficient thermal energy, the intermediate cannot deprotonate a second time to close the cyclopropane ring[5]. Resolution: Add an additional 0.5 equivalents of base (NaOH or NaH) and elevate the temperature by 10°C. The intramolecular cyclization is entropically favored but requires sufficient base concentration to maintain the enolate-like intermediate.

Impurity Data Summary

To streamline your analytical QA/QC process, reference the quantitative data and mitigation strategies for the most common impurities in the table below.

Impurity NameOrigin PathwayAnalytical Signature (MS/NMR)Primary Mitigation Strategy
Unreacted SM Route A & BGC-MS: M/Z 67 (Cyclopropanecarbonitrile)Ensure rigorous anhydrous conditions; use EtI instead of EtBr.
1-Ethylcyclopropanecarboxamide Route B (PTC)LC-MS: M+18; IR: Strong C=O stretch ~1650 cm⁻¹Switch to anhydrous base (NaH/DMF) or reduce aqueous heating time.
4-Bromo-2-ethylbutanenitrile Route BMS: 1:1 M/M+2 isotope pattern (M/Z ~175/177)Increase base equivalents; increase reaction temperature by 10°C.
Ring-Opened Dimers Route ALC-MS: High molecular weight (M > 150)Maintain internal temp < -78°C during deprotonation.

Analytical Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify impurities directly from your crude LC-MS/GC-MS data.

LogicTree Start Identify Impurity via LC-MS/NMR Q1 Is the mass M+18 or M+19? Start->Q1 A1_Yes Amide Hydrolysis Product Q1->A1_Yes Yes Q2 Is there a bromine isotope pattern (M, M+2)? Q1->Q2 No A1_Fix Action: Reduce PTC reaction time or switch to anhydrous base (NaH) A1_Yes->A1_Fix A2_Yes Incomplete Cyclization (4-bromo derivative) Q2->A2_Yes Yes Q3 Is the yield low with recovered starting nitrile? Q2->Q3 No A2_Fix Action: Increase base equivalents or reaction temperature slightly A2_Yes->A2_Fix A3_Yes Base consumed by EtBr E2 Elimination Q3->A3_Yes Yes A3_Fix Action: Use Ethyl Iodide or add EtBr strictly at -78°C A3_Yes->A3_Fix

Fig 2. Diagnostic logic tree for rapid identification and resolution of synthesis impurities.

Self-Validating Experimental Protocols

To ensure reproducibility and eliminate the impurities discussed above, follow these optimized, self-validating methodologies.

Protocol A: Anhydrous Alkylation of Cyclopropanecarbonitrile (Optimized for low E2 elimination)

Causality Focus: This protocol utilizes Ethyl Iodide instead of Ethyl Bromide to favor S_N2 over E2, and strictly controls temperature to prevent ring-opening of the strained cyclopropane system[1][3].

  • System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq, 11 mmol).

  • Base Generation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes.

    • Validation Checkpoint: Stir for 30 minutes. The solution should remain pale yellow and clear, confirming successful LDA generation without moisture quenching.

  • Nitrile Addition: Add cyclopropanecarbonitrile (1.0 eq, 10 mmol) dropwise over 10 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add ethyl iodide (1.2 eq, 12 mmol) dropwise via syringe pump over 30 minutes.

    • Causality Note: Slow addition prevents localized exothermic spikes that would lead to dimerized impurities.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature overnight.

    • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and run GC-MS. The cyclopropanecarbonitrile peak (M/Z 67) should be <5% relative to the product peak.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (50 mL). Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Anhydrous Cyclopropanation of Butyronitrile (Optimized for zero hydrolysis)

Causality Focus: By replacing the traditional aqueous NaOH/TBAB phase-transfer system with Sodium Hydride (NaH) in DMF, we completely eliminate the water required for Impurity D (amide hydrolysis) formation[4].

  • System Preparation: In an argon-purged flask, suspend NaH (60% dispersion in mineral oil, 2.5 eq, 25 mmol) in anhydrous DMF (40 mL). Cool to 0°C.

  • Substrate Addition: Dissolve butyronitrile (1.0 eq, 10 mmol) and 1,2-dibromoethane (1.2 eq, 12 mmol) in anhydrous DMF (10 mL). Add this mixture dropwise to the NaH suspension over 30 minutes.

    • Causality Note: 1,2-dibromoethane is a known toxic electrophile[6]; handle strictly in a fume hood. The excess base (2.5 eq) ensures the intermediate 4-bromo-2-ethylbutanenitrile is rapidly deprotonated for the second cyclization step.

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Validation Checkpoint: Run LC-MS on a micro-aliquot. Look for the disappearance of the M/M+2 isotopic signature (Impurity C). If present, heat the reaction to 40°C for an additional 2 hours.

  • Workup: Carefully quench the reaction at 0°C by the dropwise addition of isopropanol (to destroy excess NaH), followed by water. Extract with diethyl ether (3 x 50 mL). Wash the organics extensively with water (5 x 50 mL) to remove DMF. Dry over MgSO₄, concentrate, and distill the crude oil to obtain pure 1-Ethylcyclopropanecarbonitrile.

References

  • Reactions of Nitrile Anions. Encyclopedia MDPI. Retrieved from: [Link]

  • Alkylation of nitriles. Almerja. Retrieved from:[Link]

  • Nitrile. Wikipedia. Retrieved from:[Link]

  • Agricultural chemicals (Summary of ethylene dibromide). FAMIC. Retrieved from:[Link]

  • Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. National Institutes of Health (PMC). Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Ethylcyclopropanecarbonitrile Reactions

Welcome to the Technical Support Center for cycloalkane derivative synthesis. This guide is specifically engineered for researchers and drug development professionals working with 1-Ethylcyclopropanecarbonitrile (CAS: 15...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cycloalkane derivative synthesis. This guide is specifically engineered for researchers and drug development professionals working with 1-Ethylcyclopropanecarbonitrile (CAS: 1503844-62-9)[1].

Reactions involving this substrate frequently fail due to a dual mechanistic challenge:

  • Extreme Steric Shielding: The C1 position is a fully substituted quaternary carbon. The presence of both the cyclopropane ring and the ethyl group creates a massive steric umbrella, physically blocking nucleophilic trajectory to the nitrile carbon.

  • Ring Strain Vulnerability: The cyclopropane ring possesses ~27.5 kcal/mol of ring strain. Applying the harsh thermal or strongly nucleophilic conditions typically used to overcome steric hindrance often results in unintended ring-opening side reactions[2].

Diagnostic Decision Tree

Use the following diagnostic flowchart to map your observed experimental failures to their kinetic or thermodynamic root causes, and identify the optimal corrective protocol.

G Start Failed 1-Ethylcyclopropanecarbonitrile Reaction Symp1 Symptom: High Recovery of Starting Material Start->Symp1 Symp2 Symptom: Ring-Opened Aliphatic Byproducts Start->Symp2 Symp3 Symptom: Secondary Amine (Dimerization) Start->Symp3 Cause1 Cause: Steric Shielding at Quaternary C1 Symp1->Cause1 Cause2 Cause: Nucleophilic Attack on Strained Ring Symp2->Cause2 Cause3 Cause: Imine Condensation During Reduction Symp3->Cause3 Sol1_Red Reduction: Use Alane (LiAlH4/AlCl3) or BH3-THF Cause1->Sol1_Red If Reduction Sol1_Hyd Hydrolysis: Use KOH/Ethylene Glycol or H2O2 then NaNO2 Cause1->Sol1_Hyd If Hydrolysis Sol1_Gri Addition: Switch to RLi or add CeCl3 Cause1->Sol1_Gri If Nucleophilic Add. Sol2 Solution: Use Milder Conditions (e.g., Raney Ni/H2) Cause2->Sol2 Sol3 Solution: Add NH3 to Hydrogenation Mixture Cause3->Sol3

Diagnostic workflow for troubleshooting sterically hindered cyclopropanecarbonitrile reactions.

Troubleshooting Modules & FAQs

Module A: Nitrile Reduction (Synthesis of 1-Ethylcyclopropanemethanamine)

Q: My reduction using standard Lithium Aluminum Hydride (LiAlH₄) in THF at room temperature yields mostly unreacted starting material. Why? A: LiAlH₄ is a powerful but bulky nucleophilic reducing agent. Its effectiveness is severely diminished by the steric hindrance of the 1-ethyl group[3]. The hydride cannot achieve the correct Bürgi-Dunitz trajectory to attack the nitrile carbon.

  • Solution: Switch from a nucleophilic hydride to an electrophilic hydride. By mixing LiAlH₄ and AlCl₃ in a 1:1 ratio, you generate Alane (AlH₃) in situ[4]. Alane coordinates strongly to the nitrile nitrogen, activating the carbon and allowing hydride delivery even in sterically congested environments[4].

Q: When I heat the LiAlH₄ reaction to reflux to force completion, I observe multiple spots on TLC and mass spec indicates ring-opened aliphatic amines. How do I prevent this? A: The cyclopropane ring is highly strained. Extended heating with strong nucleophiles facilitates reductive cleavage of the ring.

  • Solution: Transition to Catalytic Hydrogenation. High-pressure hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) operates via surface adsorption rather than nucleophilic attack, preserving the cyclopropane ring[3].

Q: My catalytic hydrogenation (Raney Ni / H₂) successfully reduced the nitrile, but I am getting a 40% yield of a secondary amine dimer. How can I selectively obtain the primary amine? A: During hydrogenation, the nitrile is first reduced to an imine intermediate. The newly formed primary amine can attack this imine, expelling ammonia and forming a secondary amine byproduct.

  • Solution: Add a source of ammonia (e.g., methanolic NH₃) to the reaction mixture. By Le Chatelier's principle, an excess of ammonia suppresses the condensation of the primary amine with the imine intermediate, driving the equilibrium toward the desired primary amine[5].

Module B: Nitrile Hydrolysis (Synthesis of 1-Ethylcyclopropanecarboxylic Acid)

Q: Refluxing 1-ethylcyclopropanecarbonitrile in 6M HCl or 20% NaOH for 24 hours results in zero conversion. How do I hydrolyze this? A: Hydrolysis requires the formation of a bulky, tetrahedral intermediate. The quaternary C1 carbon makes this transition state thermodynamically inaccessible under standard conditions[2].

  • Solution: You must either use extreme thermal conditions or a two-step circumvention strategy:

    • Harsh Base: Use KOH in ethylene glycol at 150–160°C. The high boiling point of ethylene glycol provides the thermal energy required to overcome the activation barrier.

    • Two-Step (Milder): Treat the nitrile with alkaline hydrogen peroxide (H₂O₂/NaOH) to form the amide (the hydroperoxide anion is a smaller, more reactive nucleophile)[3]. Then, convert the amide to the carboxylic acid using the Bouveault reaction (NaNO₂ in concentrated H₂SO₄).

Module C: Organometallic Additions (Ketone Synthesis)

Q: I am attempting to synthesize a ketone by adding a Grignard reagent (RMgBr), but I only recover starting material. What is the issue? A: Grignard reagents are highly aggregated and sterically demanding. They frequently fail to add to sterically hindered nitriles[6].

  • Solution: Substitute the Grignard reagent with the corresponding Organolithium reagent (RLi), which is more nucleophilic and less sterically encumbered[6]. If a Grignard must be used, the addition of anhydrous Cerium(III) chloride (CeCl₃) can activate the nitrile via Lewis acid coordination, facilitating the addition.

Quantitative Reaction Data Summary

Reaction TypeReagent SystemTarget ProductExpected YieldPrimary Failure ModeMitigation Strategy
Reduction LiAlH₄ (Standard)1-Ethylcyclopropanemethanamine< 15%Unreacted SMSwitch to AlH₃ or heat
Reduction LiAlH₄ + AlCl₃ (1:1)1-Ethylcyclopropanemethanamine75 - 85%Ring openingControl temp strictly to 0°C → RT
Reduction Raney Ni / H₂ (60 psi)1-Ethylcyclopropanemethanamine80 - 90%DimerizationAdd NH₃ to solvent[5]
Hydrolysis Aqueous NaOH (Reflux)1-Ethylcyclopropanecarboxylic acid< 5%Unreacted SMUse high-boiling solvent
Hydrolysis KOH / Ethylene Glycol1-Ethylcyclopropanecarboxylic acid65 - 80%DecarboxylationMonitor time; do not exceed 160°C
Addition RMgBr (Grignard)1-Ethylcyclopropyl alkyl ketone< 10%Unreacted SMSwitch to RLi[6]

Validated Experimental Protocols

Protocol 1: Alane-Mediated Reduction to 1-Ethylcyclopropanemethanamine

This protocol utilizes in situ AlH₃ generation to overcome steric hindrance while employing a Fieser workup to self-validate product release from aluminum salts[3][4].

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (10 mL per mmol of nitrile).

  • Alane Generation: Cool the flask to 0°C. Carefully add LiAlH₄ (1.5 equivalents). Stir for 5 minutes. Slowly add anhydrous AlCl₃ (1.5 equivalents) in small portions. Stir at 0°C for 15 minutes to ensure complete AlH₃ formation.

  • Addition: Dissolve 1-ethylcyclopropanecarbonitrile (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the alane mixture over 15 minutes.

  • Reaction: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation: Monitor via TLC (stain with Ninhydrin; the product will appear as a dark purple spot, while the SM is UV/Ninhydrin inactive).

  • Fieser Workup: Cool the reaction back to 0°C. For every x grams of LiAlH₄ used, sequentially and dropwise add:

    • x mL of distilled H₂O

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H₂O

  • Isolation: Stir vigorously for 15 minutes until a granular white precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure to yield the primary amine.

Protocol 2: High-Temperature Basic Hydrolysis to 1-Ethylcyclopropanecarboxylic Acid

This protocol uses extreme thermal conditions to force the formation of the tetrahedral intermediate, followed by pH-selective extraction to guarantee purity[2].

  • Setup: In a heavy-walled round-bottom flask equipped with a reflux condenser, dissolve KOH (5.0 equivalents) in ethylene glycol (5 mL per mmol of nitrile).

  • Reaction: Add 1-ethylcyclopropanecarbonitrile (1.0 eq). Heat the mixture to 150°C using a silicone oil bath. Stir vigorously for 24–48 hours.

  • Cooling & Dilution: Cool the reaction mixture to room temperature. Dilute with distilled water (3x the volume of ethylene glycol).

  • Self-Validating Extraction (Neutral Impurities): Wash the basic aqueous layer with diethyl ether (3 x 20 mL). Discard the organic layer (this removes unreacted nitrile and non-acidic byproducts).

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 1–2. The aqueous layer will turn cloudy as the carboxylic acid precipitates/oils out.

  • Final Extraction: Extract the highly acidic aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 1-ethylcyclopropanecarboxylic acid.

Sources

Optimization

Technical Support Center: Synthesis of 1-Ethylcyclopropanecarbonitrile

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the synthesis of 1-Ethylcyclopropanecarbonitrile, focusing on...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the synthesis of 1-Ethylcyclopropanecarbonitrile, focusing on yield improvement and troubleshooting common experimental issues. The protocols and advice herein are designed to be self-validating, explaining the causality behind each step to ensure robust and reproducible results.

Section 1: Overview of Synthetic Strategy

The most common and efficient method for preparing 1-Ethylcyclopropanecarbonitrile is the C-alkylation of cyclopropanecarbonitrile. This reaction is typically performed under phase-transfer catalysis (PTC) conditions. PTC is an exceptionally powerful methodology for reactions involving an organic-soluble substrate and an aqueous-soluble nucleophile (or base).[1][2] It avoids the need for expensive, anhydrous, or hazardous solvents and often leads to higher yields and selectivity.[2][3]

In this synthesis, the α-proton of cyclopropanecarbonitrile is acidic enough to be deprotonated by a strong base (like 50% NaOH), forming a carbanion. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide ion (OH⁻) into the organic phase to perform the deprotonation and then transports the resulting cyclopropyl carbanion to the organic phase to react with the ethylating agent (e.g., ethyl bromide).[1][3][4]

Reaction Mechanism: Phase-Transfer Catalyzed Ethylation

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase CPCN Cyclopropanecarbonitrile (CPCN) CPCN_Anion CPCN Anion [CP-CN]⁻ EtBr Ethyl Bromide (EtBr) Product 1-Ethylcyclopropanecarbonitrile EtBr->Product QBr Catalyst [Q]⁺Br⁻ Product->QBr 4. Regenerates Catalyst Q_CPCN Ion Pair [Q]⁺[CP-CN]⁻ CPCN_Anion->Q_CPCN 2. Forms Reactive Ion Pair Q_CPCN->Product 3. SN2 Attack on EtBr NaBr NaBr Q_CPCN->NaBr Br⁻ byproduct NaOH NaOH (Na⁺ OH⁻) QOH Active Catalyst [Q]⁺OH⁻ NaOH->QOH Ion Exchange (at interface) QOH->CPCN_Anion Troubleshooting_Workflow start Problem: Low Yield or Impure Product check_stirring Is stirring vigorous (deep vortex)? start->check_stirring check_reagents Are reagents fresh (Base, EtBr, Catalyst)? check_stirring->check_reagents Yes sol_stirring Increase stir rate to create emulsion. check_stirring->sol_stirring No check_temp Is temperature optimal (e.g., 40-50°C)? check_reagents->check_temp Yes sol_reagents Use fresh/purified reagents. check_reagents->sol_reagents No check_byproducts GC/TLC shows di-alkylation? check_temp->check_byproducts Yes sol_temp Optimize temperature. Avoid overheating. check_temp->sol_temp No sol_byproducts Slowly add EtBr. Reduce stoichiometry (1.1 eq). check_byproducts->sol_byproducts Yes end Re-run Experiment check_byproducts->end No sol_stirring->check_reagents sol_reagents->check_temp sol_temp->check_byproducts sol_byproducts->end

Caption: A decision tree for troubleshooting common synthesis issues.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Why use Phase-Transfer Catalysis instead of a strong base like NaH or LDA in an anhydrous solvent? While bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can effectively deprotonate cyclopropanecarbonitrile, they require strictly anhydrous conditions and inert atmospheres, which increases operational complexity and cost. [5]PTC is operationally simpler, more cost-effective, and generally considered a greener chemical process. [6]

  • FAQ 2: Can I use other ethylating agents besides ethyl bromide? Yes, other ethylating agents with good leaving groups, such as ethyl iodide or diethyl sulfate, can be used. Ethyl iodide is more reactive than ethyl bromide but also more expensive. Diethyl sulfate is highly effective but also more toxic and requires careful handling. For most applications, ethyl bromide offers the best balance of reactivity and cost.

  • FAQ 3: How critical is the choice of quaternary ammonium salt? Tetrabutylammonium bromide (TBAB) is a common and effective choice. The lipophilicity of the cation is important. [7]Catalysts with larger alkyl groups (e.g., tetrahexylammonium bromide) can sometimes show higher activity in certain systems but are more expensive. TBAB is generally sufficient for this transformation.

  • FAQ 4: What is the expected yield for this reaction? With an optimized protocol, yields of 1-Ethylcyclopropanecarbonitrile should be in the range of 75-90%. Yields below this range indicate that one of the issues in the Troubleshooting Guide needs to be addressed.

Section 5: Data Summary

The following table summarizes key parameters and their expected impact on the reaction outcome. This serves as a quick reference for optimization.

ParameterConditionExpected Effect on YieldSelectivity (Mono- vs. Di-alkylation)Rationale
Stirring Rate Low (<500 RPM)LowPoorInsufficient interfacial area for catalysis.
High (>1000 RPM)HighGoodMaximizes ion transfer between phases.
Temperature Room TempModerateHighSlower reaction rate may not reach completion.
40-50 °CHighGoodOptimal balance of reaction rate and side reactions.
> 70 °CVariablePotentially LowerIncreased risk of side reactions and reagent decomposition.
EtBr Equiv. 1.1 eqGoodHighMinimizes the chance of a second alkylation.
> 1.5 eqHighLowExcess electrophile drives di-alkylation.
Catalyst Load < 1 mol%LowN/AInsufficient catalyst for efficient turnover.
2-5 mol%HighGoodSufficient catalyst for an efficient reaction rate.

References

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. [Link]

  • An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. ResearchGate. [Link]

  • Purification of chlorobutyronitrile.
  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Synthesis of 1-Arylnaphthalenes from Cyclopropyl Ketones. ResearchGate. [Link]

  • Cobalt-Catalyzed Alkylation of Nitriles with Alcohols. ACS Publications. [Link]

  • Stereoselective Cyclopropanation Reactions. ACS Publications. [Link]

  • Synthesis and synthetic applications of 1-donor substituted cyclopropanes with ethynyl, vinyl and carbonyl groups. ResearchGate. [Link]

  • the preparation of nitriles. Chemguide. [Link]

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC - NIH. [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. Semantic Scholar. [Link]

  • Video: Preparation of Nitriles. JoVE. [Link]

  • Alkylation of nitriles. uobabylon.edu.iq. [Link]

  • Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. Academia.edu. [Link]

  • Phase transfer catalysis (PTC). OperaChem. [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC - NIH. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

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Troubleshooting

Technical Support Center: Synthesis of 1-Ethylcyclopropanecarbonitrile

Welcome to the technical support center for the synthesis of 1-Ethylcyclopropanecarbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and sid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Ethylcyclopropanecarbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your experimental outcomes.

Section 1: Overview of Synthetic Strategies

The synthesis of 1-Ethylcyclopropanecarbonitrile, a quaternary substituted cyclopropane, presents unique challenges due to the inherent ring strain of the cyclopropyl motif and the reactivity of the nitrile group.[1] The choice of synthetic route is critical and depends on starting material availability, scale, and desired purity. The two primary retrosynthetic disconnections lead to two main strategies:

  • Intramolecular Cyclization: This is often the most direct and scalable approach. It typically involves the synthesis of a linear precursor containing the ethyl and nitrile groups, followed by a base-mediated intramolecular nucleophilic substitution to form the cyclopropane ring. A common precursor is 4-chloro-2-ethylbutyronitrile.

  • Michael-Initiated Ring Closure (MIRC): This powerful method involves the conjugate addition of a nucleophile to an activated alkene, creating an enolate that subsequently undergoes intramolecular ring closure.[2][3] For this target, it could involve the reaction of an α-bromo ethyl nitrile derivative with a suitable Michael acceptor.

Selecting Your Synthetic Pathway

The choice between these routes involves a trade-off between the complexity of precursor synthesis and the control over the final cyclopropanation step.

Synthetic_Routes Start Goal: Synthesize 1-Ethylcyclopropanecarbonitrile Route_Choice Which synthetic strategy to choose? Start->Route_Choice Intra Strategy 1: Intramolecular Cyclization Route_Choice->Intra Precursor is accessible? Direct Strategy 2: Michael-Initiated Ring Closure (MIRC) Route_Choice->Direct Precursor is difficult? Intra_Pro Pros: - Often higher yielding - Simpler final step - Scalable Intra->Intra_Pro Intra_Con Cons: - Precursor synthesis can be multi-step Intra->Intra_Con Direct_Pro Pros: - Convergent route - Can build complexity quickly Direct->Direct_Pro Direct_Con Cons: - Prone to side reactions (e.g., polymerization) - Can be sensitive to reaction conditions Direct->Direct_Con

Caption: Decision workflow for selecting a synthetic route.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for 1-Ethylcyclopropanecarbonitrile?

A1: For industrial and large-scale synthesis, the intramolecular cyclization of 4-chloro-2-ethylbutyronitrile with a strong, non-nucleophilic base is often preferred. This method avoids highly reactive intermediates like carbenes and offers a more controlled, high-yielding reaction process. A patented method highlights the cyclization of 4-chlorobutyronitrile derivatives as a key step.[4]

Q2: How can I purify the final product effectively?

A2: 1-Ethylcyclopropanecarbonitrile is a relatively low-boiling liquid. The primary purification method is fractional distillation under reduced pressure. For removing polar impurities, an aqueous wash followed by drying and distillation is effective. In some cases, azeotropic distillation can be used to remove water and other impurities efficiently.[5] For high-purity material required in pharmaceutical applications, preparative gas chromatography or column chromatography on silica gel may be necessary.

Q3: What are the critical safety precautions for this synthesis?

A3: Several hazards must be addressed:

  • Cyanide Compounds: Many precursors involve nitrile groups. While organic nitriles are generally less toxic than inorganic cyanide salts, they can release hydrogen cyanide under strongly acidic or basic conditions. Always handle in a well-ventilated fume hood and have a cyanide poisoning antidote kit available.

  • Strong Bases: Reagents like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) are pyrophoric, corrosive, and react violently with water. Handle under an inert atmosphere (Nitrogen or Argon).

  • Exothermic Reactions: The cyclization step can be highly exothermic. Ensure adequate cooling and add reagents slowly to maintain temperature control and prevent runaway reactions. A patent for a similar synthesis notes that controlling the temperature is crucial to avoid an "explosive type" intensification.[5]

Q4: How can I definitively confirm the structure and purity of my product?

A4: A combination of analytical techniques is essential:

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural confirmation. The cyclopropyl protons will have characteristic upfield shifts. The quaternary carbon will be visible in the ¹³C spectrum. Comparing spectra to known literature values or using predictive software is recommended. It is also crucial for identifying impurities, which can be compared against standard tables of common lab solvents and reagents.[6][7]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique confirms the molecular weight (via the molecular ion peak) and provides an accurate assessment of purity by showing the relative abundance of different components in the sample.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Look for the characteristic C≡N stretch around 2240 cm⁻¹ and the absence of peaks corresponding to starting materials (e.g., O-H or C=C stretches).

Troubleshooting Common Side Reactions

Problem 1: My yield is low, and the primary byproduct is an unsaturated linear nitrile.

Question: I am attempting the intramolecular cyclization of 4-chloro-2-ethylbutyronitrile using sodium amide, but my main product is 2-ethyl-3-butenenitrile. What is happening?

Answer: You are observing a competing elimination reaction (E2) rather than the desired intramolecular substitution (Sₙ2). The amide anion is acting as a base, abstracting a proton from the carbon adjacent to the chlorine, which leads to the formation of a double bond and expulsion of the chloride ion.

Causality:

  • Base Choice: While strong, sodium amide is also a potent base that can favor elimination.

  • Temperature: Higher reaction temperatures significantly favor elimination over substitution.

  • Solvent: The choice of solvent can influence the reaction pathways.

Solutions:

  • Change the Base: Switch to a more sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). These bases are less likely to act as nucleophiles and are effective at deprotonating the carbon alpha to the nitrile without promoting elimination at the other end of the molecule.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). Sₙ2 reactions generally have a lower activation energy than E2 reactions, so cooling will favor the desired cyclization pathway.

  • Slow Addition: Add the base slowly to the solution of your precursor to maintain a low concentration of the base and better control the reaction temperature.

Problem 2: My reaction mixture is a complex polymer-like material, especially when trying a MIRC reaction.

Question: I am trying to synthesize the target via a Michael-Initiated Ring Closure, but the reaction results in a thick, intractable mixture with very little desired product. Why does this occur?

Answer: This is a classic case of polymerization. In MIRC reactions, the intermediate enolate is a potent nucleophile.[3] Instead of undergoing the desired intramolecular cyclization, it can react intermolecularly with another molecule of the starting Michael acceptor. This process repeats, leading to a long-chain polymer.

Causality:

  • High Concentration: Running the reaction at a high concentration favors intermolecular reactions over intramolecular ones.

  • Slow Ring Closure: If the intramolecular ring closure is sterically hindered or electronically unfavorable, the enolate intermediate has a longer lifetime, increasing the probability of intermolecular polymerization.

  • Reaction Temperature: Higher temperatures can accelerate polymerization.

Solutions:

  • High Dilution Conditions: The most effective solution is to perform the reaction under high dilution. This dramatically increases the probability of an intramolecular reaction. Add the starting materials slowly via syringe pump over several hours to a large volume of solvent.

  • Optimize the Base/Catalyst: In phase-transfer catalysis (PTC) versions of MIRC, the choice of catalyst is critical.[2][8] Some catalysts are more effective at promoting the cyclization step. Screen different quaternary ammonium or phosphonium salt catalysts.

  • Control Stoichiometry: Ensure that the stoichiometry of the Michael donor and acceptor is carefully controlled. An excess of the acceptor is a common cause of polymerization.[8]

MIRC_Side_Reaction cluster_0 Reaction Pathways for Intermediate Enolate Intermediate Generated Enolate Intermediate Desired Intramolecular Ring Closure (Desired) Intermediate->Desired High Dilution Low Temp Undesired Intermolecular Polymerization (Undesired) Intermediate->Undesired High Concentration High Temp Product 1-Ethylcyclopropanecarbonitrile Desired->Product Polymer Polymer Byproduct Undesired->Polymer

Caption: Competing pathways in Michael-Initiated Ring Closure (MIRC).

Problem 3: My final product is contaminated with a significant amount of the corresponding amide or carboxylic acid.

Question: After aqueous workup and purification, my NMR and IR spectra show contamination with 1-Ethylcyclopropanecarboxamide. How can I prevent this nitrile hydrolysis?

Answer: The nitrile group is susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid under both acidic and basic aqueous conditions, especially at elevated temperatures. This is a common issue during reaction quenching and extraction.

Causality:

  • Harsh Quenching: Quenching the reaction with strong acids or bases can initiate hydrolysis.

  • Prolonged Contact with Water: Extended exposure of the product to aqueous layers during workup, especially if not pH-neutral, can cause hydrolysis.

  • High Temperatures during Purification: If distillation is performed with residual acidic or basic impurities, hydrolysis can occur in the distillation pot.

Solutions:

  • Careful Quenching: Quench the reaction by adding it to a cold, buffered, or weakly acidic solution (e.g., saturated aqueous ammonium chloride) instead of a strong acid.

  • Minimize Workup Time: Perform extractions quickly and avoid letting the layers sit for extended periods. Ensure the final organic solution is thoroughly dried with an agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.

  • Neutralize Before Distillation: Before distillation, wash the organic phase with a saturated sodium bicarbonate solution (to remove acids) followed by brine, then dry completely. This removes any catalytic residues that could promote hydrolysis at high temperatures.

  • Use Anhydrous Purification: If the product is extremely sensitive, avoid aqueous workup altogether. Quench the reaction with a solid (e.g., solid ammonium chloride), filter off the salts, and then purify the filtrate directly.

Troubleshooting Summary Table
ProblemLikely Cause(s)Key Solutions
Low Yield, Elimination Byproduct Incorrect base choice (too basic, not hindered), high temperature.Use a sterically hindered base (LDA, NaHMDS), lower reaction temperature (-78°C), slow addition.
Polymerization (MIRC) High concentration, slow intramolecular cyclization.Use high dilution conditions (syringe pump addition), optimize catalyst/base, control stoichiometry.
Nitrile Hydrolysis Harsh pH during workup, residual acid/base during distillation.Quench with buffered solution (NH₄Cl), minimize workup time, wash/neutralize before heating, ensure anhydrous conditions.
Ring-Opened Byproducts Use of strong nucleophilic bases or harsh acidic conditions.Use non-nucleophilic bases, maintain low temperatures, avoid strong acids in workup.[1]
Carbene Dimerization (Diazo Route) High concentration of diazo compound/carbene intermediate.Add diazo compound slowly to a solution of the alkene (syringe pump), use the alkene as the solvent if possible.[9][10]

Section 3: Experimental Protocol

This section provides a representative protocol for the synthesis of 1-Ethylcyclopropanecarbonitrile via intramolecular cyclization.

Protocol: Synthesis of 1-Ethylcyclopropanecarbonitrile via Intramolecular Cyclization

This protocol is adapted from general principles of intramolecular cyclization for nitrile-containing compounds.[4][5]

Materials:

  • 4-chloro-2-ethylbutyronitrile (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried), magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Charging the Reactor: Under a positive pressure of inert gas, charge the flask with anhydrous THF (to make a ~0.2 M solution of the substrate). Add 4-chloro-2-ethylbutyronitrile (1.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add the NaHMDS solution (1.1 eq) dropwise via syringe over 30-45 minutes. Monitor the internal temperature to ensure it does not rise significantly above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until no further effervescence or precipitation is observed.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield 1-Ethylcyclopropanecarbonitrile as a colorless liquid.

Section 4: References

  • Wiedemann, S., et al. (2009). Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. Beilstein Journal of Organic Chemistry, 5, 43. [Link]

  • Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of Chemical Research, 48(5), 1479–1489. [Link]

  • Raimondi, W., et al. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. Molecules, 20(4), 6757–6771. [Link]

  • ResearchGate. (n.d.). Attempted alkylations with cyclopropanes under phase-transfer catalysis. ResearchGate. [Link]

  • Davies, H. M. L., & Antoulinakis, E. G. (2001). Catalytic Asymmetric Solid-Phase Cyclopropanation. Journal of the American Chemical Society, 123(10), 2373-2374. [Link]

  • Science of Synthesis. (n.d.). Cyclopropanation Reactions. Thieme. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Yoshida, M., et al. (2012). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry, 8, 1568–1572. [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Wikipedia. [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • Bar-Lavan, Y., & Becker, J. Y. (2019). Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents. Organic & Biomolecular Chemistry, 17(18), 4505–4510. [Link]

  • Google Patents. (2011). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.

  • Google Patents. (2013). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Organic Chemistry Portal. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. [Link]

  • Donaldson, W. A. (n.d.). Synthesis of cyclopropane containing natural products. e-Publications@Marquette. [Link]

  • Li, Y., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(42), 27367–27371. [Link]

  • Sotorrios, L., & Vicario, J. L. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Google Patents. (1993). CA2096892A1 - Process for the purification of cyclosporin.

  • Piechota, M., et al. (2020). Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light. Chemical Communications, 56(85), 12975–12978. [Link]

  • Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

  • Mayrose, D. R., et al. (1996). Purification and crystallization of cyclin-dependent kinase inhibitor p21. Protein Science, 5(9), 1928–1930. [Link]

  • Google Patents. (2002). US6444096B1 - Process for the recovery and purification of cyclobutanone.

Sources

Optimization

Technical Support Center: 1-Ethylcyclopropanecarbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: 1-Ethylcyclopropanecarbonitrile is a specialized chemical entity with limited publicly available degradation data. This guide is therefo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Ethylcyclopropanecarbonitrile is a specialized chemical entity with limited publicly available degradation data. This guide is therefore constructed based on established principles of organic chemistry concerning its primary functional groups—the nitrile and the cyclopropane ring. The pathways and troubleshooting advice provided are predictive and intended to serve as a robust starting point for your investigations.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions regarding the inherent stability and handling of 1-Ethylcyclopropanecarbonitrile.

Q1: What are the primary reactive functional groups in 1-Ethylcyclopropanecarbonitrile and their expected stability?

A1: The molecule contains two key functional groups that dictate its reactivity and potential degradation pathways:

  • Nitrile Group (-C≡N): This group is susceptible to hydrolysis under both acidic and basic conditions. The reaction proceeds in two stages: first to an amide intermediate (1-ethylcyclopropanecarbamide), and then to the corresponding carboxylic acid (1-ethylcyclopropanecarboxylic acid).[1][2][3][4] The rate of hydrolysis is highly dependent on pH and temperature.

  • Cyclopropane Ring: This is a strained three-membered ring. While generally stable, it can undergo ring-opening reactions, particularly in the presence of strong acids, Lewis acids, or under high thermal or photolytic stress.[5][6][7] The presence of the electron-withdrawing nitrile group can influence the ring's susceptibility to certain nucleophilic or catalytic ring-opening reactions.[5][8]

Q2: What are the most probable degradation pathways for this molecule in a typical lab setting?

A2: Based on its structure, the two most likely degradation routes are:

  • Hydrolysis: Exposure to aqueous acidic or basic solutions, or even ambient moisture over long periods, can lead to the formation of 1-ethylcyclopropanecarbamide and subsequently 1-ethylcyclopropanecarboxylic acid.

  • Acid-Catalyzed Ring Opening: In strongly acidic environments, the cyclopropane ring may open. This can be a complex process, potentially leading to a mixture of isomeric products, such as various pentenenitrile isomers, depending on the reaction mechanism.[5]

Q3: How should I store 1-Ethylcyclopropanecarbonitrile to ensure its long-term stability?

A3: To minimize degradation, store the compound under the following conditions:

  • Temperature: Cool to cold (refrigerated or frozen).

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidative degradation, although this is a lower probability pathway.

  • Moisture: In a tightly sealed, desiccated container to protect from hydrolysis.

  • Light: In an amber vial or protected from light to prevent photolytic degradation.

Q4: I am planning a reaction in an aqueous buffer. What are my primary concerns?

A4: Your main concern will be the pH-dependent hydrolysis of the nitrile group. It is crucial to:

  • Select your buffer carefully: Choose a pH where the nitrile group exhibits maximum stability. This often means avoiding strongly acidic (pH < 3) or strongly basic (pH > 9) conditions.

  • Control the temperature: Run the reaction at the lowest feasible temperature to slow the rate of hydrolysis.

  • Limit the reaction time: Design your experiment to be as efficient as possible to reduce the compound's exposure to the aqueous environment.

  • Monitor for degradants: Use an in-process analytical control (e.g., HPLC, UPLC) to monitor for the appearance of the amide or carboxylic acid degradants.

Section 2: Troubleshooting Guide - Diagnosing and Solving Degradation Issues

This section provides structured guidance for identifying and mitigating degradation during your experiments.

Issue 1: My analytical results (LC-MS, GC-MS, NMR) show unexpected peaks.
  • Symptom: After a reaction, work-up, or a period of storage, your chromatogram or spectrum displays new, unidentified signals that are not attributable to your starting materials, reagents, or expected product.

  • Diagnostic & Mitigation Workflow:

    The appearance of unknown peaks requires a systematic approach to identify the degradant and its source.

    Caption: Workflow for identifying unknown degradation products.

  • Possible Cause 1: Nitrile Hydrolysis

    • Evidence: In your mass spectrum, look for peaks corresponding to the mass of your parent compound plus the mass of water (+18 Da for the carboxylic acid) or ammonia (+17 Da for the amide).

    • Confirmation: In the ¹H NMR, the appearance of a broad singlet (amide -NH₂) or a very broad singlet far downfield (carboxylic acid -OH) would be indicative. In the ¹³C NMR, the nitrile carbon signal (approx. 120 ppm) would be replaced by a carbonyl carbon signal (approx. 170-180 ppm).

    • Solution: If hydrolysis is confirmed, you must rigorously exclude water from your reaction and storage. Use anhydrous solvents, perform reactions under an inert atmosphere, and ensure storage containers are well-sealed and desiccated. If the reaction is aqueous, reduce the temperature or pH extremes.

  • Possible Cause 2: Cyclopropane Ring Opening

    • Evidence: The mass spectrum would show peaks with the same mass as your parent compound (isomers). This can make initial diagnosis tricky without chromatographic separation.

    • Confirmation: ¹H and ¹³C NMR are critical. The characteristic cyclopropyl proton signals (typically upfield, between 0-1.5 ppm) would disappear and be replaced by signals in the alkene region (4.5-6.5 ppm) and new aliphatic signals.

    • Solution: Ring opening is often promoted by strong acids (Brønsted or Lewis) or high heat.[5][7] If this is observed, consider using milder acids, lower reaction temperatures, or alternative synthetic routes that avoid harsh conditions.

Issue 2: My reaction yield is consistently low, and purity is poor.
  • Symptom: A reaction using 1-Ethylcyclopropanecarbonitrile as a starting material fails to go to completion or produces a complex mixture of byproducts.

  • Possible Cause: In-situ Degradation

    • Analysis: The reaction conditions themselves are likely degrading your starting material before it can react as intended. Review your protocol for common stressors:

      • pH: Are you using a strong, non-buffered acid or base?

      • Temperature: Is the reaction run at an elevated temperature for a prolonged period?

      • Reagents: Could any of your reagents (e.g., strong oxidants, certain Lewis acids) be non-selectively reacting with the nitrile or cyclopropane group?

    • Mitigation Strategies:

      • Temperature Control: Run a temperature screen to find the lowest effective temperature for your desired reaction.

      • pH Buffering: If an acidic or basic environment is required, use a suitable buffer system to maintain a less aggressive pH.

      • Reagent Selection: Consider alternative, milder reagents to achieve your transformation. For example, if a Lewis acid is causing ring-opening, screen other Lewis acids to find one that coordinates preferentially with your target functional group without activating the cyclopropane.[7]

      • Order of Addition: Add the sensitive 1-Ethylcyclopropanecarbonitrile to the reaction mixture last, and potentially over a longer period (slow addition), to minimize its exposure time to harsh conditions.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential for proactively identifying potential degradants and establishing the intrinsic stability of your molecule.[9][10][11] This is a standard practice in pharmaceutical development as outlined by ICH guidelines.[12][13]

Objective: To intentionally degrade 1-Ethylcyclopropanecarbonitrile under various stress conditions to generate and identify likely degradation products. This data is crucial for developing stability-indicating analytical methods.[9]

Stress ConditionTypical Reagents & ConditionsTarget DegradationPotential Pathway Investigated
Acid Hydrolysis 0.1 M HCl, 60°C5-20% loss of parent compoundNitrile Hydrolysis, Ring Opening
Base Hydrolysis 0.1 M NaOH, 60°C5-20% loss of parent compoundNitrile Hydrolysis
Oxidation 3% H₂O₂, Room Temp5-20% loss of parent compoundOxidation of the molecule
Thermal 80°C (Dry Heat)5-20% loss of parent compoundThermally-induced degradation
Photolytic ICH Q1B compliant light sourceComparison to dark controlLight-induced degradation

Methodology:

  • Prepare stock solutions of 1-Ethylcyclopropanecarbonitrile in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • For each stress condition, mix the stock solution with the stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photolytic studies, use the stock solution directly.

  • Include a control sample (stock solution with no stressor) kept at ambient temperature in the dark.

  • Incubate the samples under the specified conditions. Pull time points (e.g., 2, 4, 8, 24 hours) to monitor the reaction.

  • At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples).

  • Analyze all samples by a suitable chromatographic method (e.g., UPLC-UV-MS) to determine the percentage of parent compound remaining and to profile the degradation products formed. The goal is to achieve 5-20% degradation, as excessive stress can produce irrelevant secondary degradants.[10][14]

Protocol 2: UPLC-MS Method for Stability Monitoring

Objective: To develop a robust analytical method capable of separating 1-Ethylcyclopropanecarbonitrile from its more polar hydrolysis products.

  • Column: C18 Reverse-Phase, e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 7.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV (e.g., 210 nm) and ESI+ Mass Spectrometry

  • Expected Elution Order: The non-polar parent compound, 1-Ethylcyclopropanecarbonitrile, will elute later than its more polar degradation products. The expected order is: Carboxylic Acid -> Amide -> Parent Nitrile.

Section 4: Predicted Degradation Pathways

The following diagram illustrates the primary degradation pathways predicted for 1-Ethylcyclopropanecarbonitrile based on fundamental chemical principles.

Caption: Predicted primary degradation pathways of 1-Ethylcyclopropanecarbonitrile.

References

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. Available at: [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. Chemistry – A European Journal. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor (YouTube). Available at: [Link]

  • Acidic Hydrolysis of Nitriles. BYJU'S. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Center for Biotechnology Information. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Arcinova. Available at: [Link]

  • The mechanism for acidic hydrolysis of a nitrile resembles the basic hydrolysis... Pearson+. Available at: [Link]

  • Ring-opening reactions of D–A cyclopropanes. ResearchGate. Available at: [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • WHO Technical Report Series, No. 953, Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available at: [Link]

Sources

Troubleshooting

"stabilization of 1-Ethylcyclopropanecarbonitrile during storage"

Welcome to the Technical Support Center for 1-Ethylcyclopropanecarbonitrile (CAS: 1503844-62-9) [1]. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of reactions...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Ethylcyclopropanecarbonitrile (CAS: 1503844-62-9) [1]. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of reactions involving strained-ring nitriles. While the ethyl group at the C1 position provides necessary steric shielding to the electrophilic nitrile carbon, the inherent ~27.5 kcal/mol strain of the cyclopropane ring makes this molecule highly susceptible to degradation if improperly handled.

This guide is designed to move beyond basic safety sheets, providing you with the mechanistic causality behind storage protocols and self-validating workflows to ensure absolute reagent integrity.

Part 1: Quantitative Storage Parameters

To maintain the chemical integrity of 1-Ethylcyclopropanecarbonitrile, strict adherence to environmental controls is mandatory. Below is the synthesized data for optimal storage conditions.

Storage ParameterOptimal ConditionAbsolute LimitMechanistic Rationale
Temperature -20°C> 25°CMinimizes kinetic energy for thermal ring-opening and volatilization[2].
Atmosphere Argon (<1 ppm H₂O)Ambient AirPrevents oxidative degradation and nucleophilic attack by water[3][4].
Container Amber GlassClear GlassBlocks UV radiation which catalyzes radical-mediated degradation[5].
Seal Type PTFE-lined SeptaRubber/PlasticPrevents leaching of plasticizers by the organic nitrile solvent.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is moisture so detrimental to 1-Ethylcyclopropanecarbonitrile during storage? A: Nitrile groups (R-C≡N) are highly electrophilic. When exposed to ambient moisture, especially in the presence of trace acidic or basic impurities, the nitrile undergoes hydrolysis[4][6]. The water acts as a nucleophile, attacking the carbon to form an intermediate imidic acid, which rapidly tautomerizes into an amide. This fundamentally alters the chemical identity and reactivity of your reagent, ruining downstream Grignard additions or reductions.

Q: Can I store this compound at room temperature if I use it frequently? A: It is highly discouraged. While short-term exposure during active benchwork is acceptable, continuous storage at room temperature accelerates thermal degradation. High temperatures and UV exposure weaken the molecular structure, leading to reduced efficacy[5]. For long-term stability (up to 3 years), continuous storage at -20°C is required[2].

Q: Why must I use PTFE-lined septa instead of standard rubber? A: Nitriles are aggressive organic solvents. Standard rubber or polyethylene caps contain plasticizers (like phthalates) that will readily leach into the liquid nitrile over time. This contamination will introduce massive artifact peaks in your GC-MS or NMR spectra. PTFE (Teflon) is chemically inert and prevents this degradation pathway.

Part 3: Degradation Pathways

Understanding how your reagent fails is the first step in preventing it. The diagram below illustrates the two primary degradation pathways: moisture-driven hydrolysis and stress-driven ring opening.

degradation_pathways A 1-Ethylcyclopropanecarbonitrile (Intact Reagent) B Moisture / H2O (Nucleophilic Attack) A->B Atmospheric Exposure E Thermal / UV Stress (Radical Initiation) A->E Improper Storage C 1-Ethylcyclopropanecarboxamide (Primary Degradant) B->C Base/Acid Catalysis D 1-Ethylcyclopropanecarboxylic Acid (Secondary Degradant) C->D Advanced Hydrolysis F Ring-Opened Products (Isomeric Pentenenitriles) E->F Ring Strain Release

Fig 1: Mechanistic degradation pathways of 1-Ethylcyclopropanecarbonitrile under storage stress.

Part 4: Troubleshooting Guide

Issue: My reagent vial has developed a white, crystalline precipitate.

  • Causality: This is a definitive sign of advanced hydrolysis. The liquid 1-Ethylcyclopropanecarbonitrile has reacted with water to form 1-ethylcyclopropanecarboxamide, which is typically a solid at room temperature.

  • Self-Validating Fix: Do not use this batch for sensitive catalytic reactions. You can mathematically confirm the degradation by running an FTIR spectrum; the appearance of a strong C=O stretch (~1650 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹) alongside the disappearance of the sharp C≡N stretch (~2250 cm⁻¹) confirms amide formation. Discard the batch and review your inert-gas purging protocols.

Issue: I am seeing unexpected alkene peaks in the ¹H-NMR spectrum of my stored reagent.

  • Causality: You are observing ring-opened degradants. If the compound is exposed to UV light or radical initiators (often from degraded plastic containers or oxygen exposure), the strained cyclopropane ring will open to relieve thermodynamic stress, forming isomeric pentenenitriles.

  • Self-Validating Fix: Ensure the compound is stored exclusively in amber glass to block UV light and purge the headspace with Argon to displace oxygen[3].

Part 5: Standard Operating Procedure (SOP)

To prevent the issues outlined above, utilize the following self-validating aliquoting protocol immediately upon receiving the bulk chemical.

Protocol: Inert Atmosphere Aliquoting and Storage

  • Pre-drying: Bake amber glass vials and PTFE-lined caps at 120°C for a minimum of 4 hours to drive off surface-bound moisture. Cool them inside a vacuum desiccator.

  • Inert Transfer: Move the bulk reagent and the dried vials into a glovebox purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm). Note: Argon is heavier than Nitrogen and provides a superior protective blanket over liquids.

  • Dispensing: Aliquot the reagent into single-use volumes (e.g., 1 mL). Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate atmospheric exposure of the master batch.

  • Validation Step: Take a 5 µL sample from Aliquot #1 and run a baseline GC-MS. Record the exact purity percentage. This establishes your "Time Zero" self-validating baseline. Future aliquots can be checked against this baseline to mathematically prove stability prior to complex syntheses.

  • Sealing: Cap tightly with the PTFE-lined septa. Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Transfer the sealed vials to a -20°C freezer[2]. For maximum security, store the vials inside a secondary sealed container filled with a color-indicating desiccant (e.g., Drierite).

storage_workflow Step1 Receive Bulk Reagent (Verify Purity via GC-MS) Step2 Transfer to Glovebox (Argon Atmosphere, <1 ppm H2O) Step1->Step2 Step3 Aliquot into Amber Glass (Use PTFE-lined Septa) Step2->Step3 Step4 Seal & Wrap (Parafilm Secondary Barrier) Step3->Step4 Step5 Long-Term Storage (-20°C in Desiccator) Step4->Step5

Fig 2: Self-validating inert storage and aliquoting workflow for strained nitriles.

Part 6: References

Sources

Optimization

Technical Support Center: Alternative Catalysts for 1-Ethylcyclopropanecarbonitrile Synthesis

Welcome to the technical support center for the synthesis of 1-Ethylcyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Ethylcyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional cyclopropanation methods. Here, we delve into alternative catalytic systems that offer advantages in efficiency, safety, and selectivity. We will explore common experimental challenges and provide robust troubleshooting strategies to ensure the successful synthesis of this valuable chemical intermediate.

The synthesis of cyclopropane rings is a cornerstone of modern organic chemistry, and metal-catalyzed cyclopropanation of alkenes is a primary method for their construction.[1] Traditionally, this involves zinc carbenoids in the Simmons-Smith reaction or the use of potentially hazardous diazo compounds with rhodium or copper catalysts.[2][3] This guide focuses on alternative, often more user-friendly and sustainable, catalytic approaches using earth-abundant metals like iron and copper, as well as advanced rhodium and cobalt systems.[4][5][6]

Comparative Overview of Alternative Catalytic Systems

The choice of catalyst is critical and depends on factors such as substrate scope, desired stereoselectivity, cost, and safety considerations. Below is a summary of promising alternative catalysts for the cyclopropanation of an alkene precursor like trans-crotononitrile to form 1-Ethylcyclopropanecarbonitrile.

Catalyst SystemCarbene/Carbenoid SourceKey AdvantagesPotential Challenges
Iron Porphyrins (e.g., Fe(TPP)Cl)In situ generated diazo compounds (from N-nosylhydrazones or glycine esters)[4][7]Earth-abundant, low cost, high trans-selectivity, can be performed in aqueous media.[4]May require optimization for specific substrates; enantioselective variants are still under development.[4]
Copper(I)/Bis(oxazoline) (BOX) Complexes Stabilized diazo compounds (e.g., ethyl diazoacetate)[8]High enantioselectivity for asymmetric synthesis, well-established, broad substrate scope.[1][8]Catalyst can be sensitive to air and moisture; potential for catalyst deactivation.[8]
Dirhodium Carboxylates (e.g., Rh₂(OAc)₄)Diazo compounds[2]High efficiency and turnover numbers, broad functional group tolerance.[2][6]Higher cost compared to iron or copper; potential for competing C-H insertion reactions.[9]
Cobalt/Pyridine-diimine (PDI) Complexes Dihaloalkanes (e.g., CH₂Br₂) with a reductant (e.g., Zn)[10][11]Avoids hazardous diazo compounds, excellent regioselectivity based on sterics.[10]Requires a stoichiometric reductant; catalyst can be sensitive to steric hindrance of the alkene.[5][11]
Organocatalysts (e.g., Chiral prolinol ethers)Bromomalonates with an α,β-unsaturated aldehyde precursor[12]Metal-free, high enantioselectivity.[12]Reaction proceeds via a different mechanism (cascade Michael-alkylation) requiring a different starting material than simple alkenes.[12]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of 1-Ethylcyclopropanecarbonitrile using alternative catalysts.

Issue 1: Low or No Product Yield

A low yield is one of the most common problems in catalytic cyclopropanation. A systematic approach is required to diagnose the root cause.

Potential Cause A: Inactive or Deactivated Catalyst

The catalyst is the heart of the reaction, and its inactivity is a primary suspect in reaction failure.[8]

  • Reasoning: Copper(I) is the active species in many copper-catalyzed reactions; exposure to air can oxidize it to inactive Copper(II).[8] Iron porphyrin catalysts can also be sensitive to certain impurities. For cobalt systems that use a metallic reductant like zinc, the surface of the reductant can become passivated, halting the catalytic cycle.

  • Solutions:

    • Verify Catalyst Source and Handling: Use catalysts from reputable suppliers. Handle air- and moisture-sensitive catalysts (like many Cu(I) salts and their ligand complexes) under an inert atmosphere (Nitrogen or Argon).[8]

    • Check for Deactivation: If the reaction starts but then stalls, catalyst deactivation may be occurring. This can be caused by impurities in the solvent or reagents, or by the product itself chelating to the metal center.[6] Consider adding a second portion of the catalyst to see if the reaction restarts.[6]

    • Ensure Reductant Activity (for Co/Zn systems): If using a system with a stoichiometric reductant like zinc powder, activate it prior to use by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.

Potential Cause B: Issues with the Carbene Precursor

Whether using a diazo compound or a dihaloalkane, the generation of the reactive carbene species is critical.

  • Reasoning: Diazo compounds, especially those generated in situ, can be unstable.[7] The rate of their generation and subsequent reaction with the catalyst must be carefully controlled. For systems using dihaloalkanes, the reductive activation to the carbenoid is a key step.[10]

  • Solutions:

    • Slow Addition of Diazo Compound: The slow addition of the diazo compound or its precursor via a syringe pump is crucial. This maintains a low stationary concentration, minimizing side reactions like dimerization to form diethyl fumarate and maleate.[6][8]

    • Verify Precursor Quality: For in situ generation methods (e.g., from N-nosylhydrazones or glycine ethyl ester hydrochloride), ensure the precursor is pure and the reaction conditions for its conversion to the diazo species are optimal.[4][7]

    • Check Dihaloalkane and Additives: In cobalt-catalyzed reactions, ensure the dihaloalkane is of high purity. Some protocols report that additives like LiI can improve the reduction of the dihaloalkane.[13]

Troubleshooting Workflow for Low Yield

G start Low or No Yield cat_check 1. Verify Catalyst System start->cat_check reagent_check 2. Examine Reagents cat_check->reagent_check Catalyst OK cat_active Is catalyst active? (Fresh, handled under inert atm) cat_check->cat_active cond_check 3. Review Reaction Conditions reagent_check->cond_check Reagents OK diazo_check Is carbene precursor stable/pure? reagent_check->diazo_check temp_check Is temperature optimal? cond_check->temp_check ligand_check Is ligand appropriate? (Purity, correct choice) cat_active->ligand_check Yes cat_sol Solution: - Use fresh catalyst/ligand - Improve inert atmosphere technique - Purify reagents/solvents cat_active->cat_sol No cat_deact Is catalyst deactivating? (Monitor reaction over time) ligand_check->cat_deact Yes ligand_check->cat_sol No cat_deact->reagent_check No, proceeds to completion cat_deact->cat_sol Yes, stalls alkene_check Is alkene pure & reactive? diazo_check->alkene_check Yes reagent_sol Solution: - Use fresh, purified reagents - Use anhydrous solvents - Check for alkene polymerization diazo_check->reagent_sol No solvent_check Are solvents anhydrous/pure? alkene_check->solvent_check Yes alkene_check->reagent_sol No solvent_check->cond_check Yes solvent_check->reagent_sol No add_rate_check Is addition rate slow enough? temp_check->add_rate_check Yes cond_sol Solution: - Optimize temperature - Use syringe pump for slow addition - Increase reaction time temp_check->cond_sol No add_rate_check->cond_sol No end_ok Problem Solved add_rate_check->end_ok Yes

Caption: A decision tree for troubleshooting low yields.

Issue 2: Poor Diastereoselectivity (Incorrect trans:cis Ratio)

For 1-Ethylcyclopropanecarbonitrile, the trans isomer is often the desired product. Many catalytic systems, particularly iron-based ones, show a strong inherent preference for the trans product.[4] If you observe poor selectivity, consider the following.

  • Reasoning: The diastereoselectivity of the cyclopropanation is determined in the transition state as the alkene approaches the metal-carbene intermediate.[2][14] Steric interactions between the substituents on the alkene, the carbene, and the catalyst's ligands dictate which facial approach is favored. A more sterically demanding transition state generally leads to the more stable trans product.

  • Solutions:

    • Lower the Reaction Temperature: Running the reaction at 0 °C or even lower temperatures can enhance selectivity. Lower thermal energy makes the reaction more sensitive to the small energy differences between the diastereomeric transition states.[9]

    • Change the Solvent: The solvent can influence the catalyst's conformation and solvation sphere. Screening non-coordinating solvents (e.g., dichloromethane, 1,2-dichloroethane) versus weakly coordinating solvents may impact selectivity.[2]

    • Modify the Catalyst's Ligand: In systems using ligands (e.g., Cu/BOX), switching to a bulkier ligand can increase steric hindrance in the transition state, potentially favoring the trans product to a greater degree.

Frequently Asked Questions (FAQs)

Q1: My synthesis uses a diazo compound precursor. What are the key safety precautions? A: While alternative methods often generate diazo compounds in situ at low concentrations to improve safety, caution is still paramount.[15][16] Diazo compounds can be toxic and explosive.[15] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and use a blast shield. Avoid using ground glass joints where friction could potentially initiate decomposition. Quench any excess diazo reagent carefully at the end of the reaction with a weak acid like acetic acid.

Q2: How do I choose between an iron, copper, or rhodium catalyst? A: The choice depends on your primary goal.

  • For cost-effectiveness and sustainability: Iron catalysts are an excellent choice. They are inexpensive, earth-abundant, and can often be used in environmentally benign solvents like water.[4]

  • For high enantioselectivity: Chiral copper or rhodium catalysts are the state-of-the-art. Copper/BOX or PyBOX systems are well-studied for asymmetric cyclopropanation.[1][8] Chiral dirhodium complexes are also highly effective.[17]

  • For high efficiency and difficult substrates: Rhodium catalysts often exhibit the highest reactivity and can cyclopropanate even less reactive, electron-poor olefins.[6]

Q3: Can I perform this reaction in water? A: Yes, certain systems are remarkably efficient in aqueous media. An iron-catalyzed protocol using glycine ethyl ester hydrochloride as a diazo precursor proceeds efficiently in water, offering a significant green chemistry advantage.[4][16] Some Rh(II) carboxylate systems also show surprising efficiency in water.[16] This can be beneficial due to the hydrophobic effect, where the catalyst and alkene substrate aggregate, leading to a high effective concentration.[16]

Q4: What is the general mechanism for these metal-catalyzed cyclopropanations? A: The generally accepted mechanism involves several key steps.[1][2]

  • Catalyst Activation: The pre-catalyst (e.g., Cu(II)) may be reduced in situ to the active catalytic species (e.g., Cu(I)).[18]

  • Carbene Formation: The diazo compound reacts with the metal catalyst, releasing nitrogen gas (N₂) to form a highly reactive metal-carbene intermediate.[2][3] This is often the rate-limiting step.[18]

  • Cycloaddition: The metal-carbene adds across the double bond of the alkene. This is generally believed to be a concerted but asynchronous process, proceeding through a single transition state to form the cyclopropane ring and regenerate the active catalyst.[2][14]

G cluster_0 Catalytic Cycle Cat Active Catalyst [M] Carbene Metal-Carbene [M]=CHR Cat->Carbene + R-CHN₂ Diazo Diazo Compound (R-CHN₂) N2_out − N₂ Alkene Alkene Product Cyclopropane Carbene->Cat + Product Carbene->Alkene Cycloaddition

Caption: Simplified catalytic cycle for cyclopropanation.

Detailed Experimental Protocols

Protocol 1: Iron-Catalyzed Cyclopropanation in Aqueous Media

This protocol is adapted from procedures utilizing in situ diazotization of glycine esters.[4]

Materials:

  • trans-Crotononitrile (substrate)

  • Glycine ethyl ester hydrochloride (diazo precursor)

  • Sodium nitrite (NaNO₂)

  • Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl, catalyst)

  • Acetic acid (AcOH)

  • Deionized water

  • Diethyl ether or Dichloromethane (for extraction)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add trans-crotononitrile (1.0 equiv), glycine ethyl ester hydrochloride (2.0 equiv), and Fe(TPP)Cl (1-5 mol%).

  • Add deionized water to create a ~0.5 M solution with respect to the alkene, followed by acetic acid (15 mol%).

  • Stir the mixture vigorously at 40 °C.

  • In a separate vial, dissolve sodium nitrite (2.4 equiv) in a minimal amount of deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 1-2 hours. Caution: Gas evolution (N₂) will occur.

  • After the addition is complete, allow the reaction to stir at 40 °C for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and extract the mixture with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-Ethylcyclopropanecarbonitrile.

Protocol 2: Asymmetric Copper-Catalyzed Cyclopropanation

This protocol is a general method based on Cu(I)/tBu-BOX catalyzed reactions.[19]

Materials:

  • trans-Crotononitrile (substrate)

  • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf · 0.5 C₇H₈)

  • 2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (tBu-BOX ligand)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add CuOTf · 0.5 C₇H₈ (5 mol%) and the tBu-BOX ligand (5.5 mol%).

  • Add anhydrous DCM and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.

  • Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Add trans-crotononitrile (1.0 equiv) to the catalyst solution.

  • Slow Addition: In a separate flask, prepare a solution of ethyl diazoacetate (1.5-2.0 equiv) in anhydrous DCM. Load this solution into a syringe and place it on a syringe pump.

  • Add the ethyl diazoacetate solution to the reaction mixture via the syringe pump over 6-12 hours.

  • Allow the reaction to stir at the set temperature for an additional 12 hours after the addition is complete. Monitor by TLC or GC.

  • Once the reaction is complete, concentrate the mixture directly in vacuo.

  • Purify the crude product by flash column chromatography to yield enantioenriched 1-Ethylcyclopropanecarbonitrile. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

References

  • Wikipedia contributors. (2024). Metal-catalyzed cyclopropanations. Wikipedia, The Free Encyclopedia. [Link]

  • BenchChem. (2025).
  • Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886–10894. [Link]

  • Lacasse, M.-C., Poulard, C., & Charette, A. B. (2024). Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. ACS Catalysis. [Link]

  • Morandi, B., & Carreira, E. M. (2012). Iron-Catalyzed Cyclopropanation with Glycine Ethyl Ester Hydrochloride in Water. Organic Letters, 14(9), 2410–2413. [Link]

  • Bao, H., et al. (2026). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Organic Letters. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2014). Metal-Catalyzed Cyclopropanation. Science of Synthesis. [Link]

  • Koenigs, R. M. (2020). Enantioselective Synthesis of Cyclopropenes. Wiley-VCH.
  • Noack, F., & Reissig, H.-U. (2020). Synthetic application of the enantioselective cyclopropanation in the formal synthesis of the KMO inhibitor UPF-648.
  • Bonilla-Luz, I., et al. (2018). Iron-catalyzed synthesis of cyclopropanes by in situ generation and decomposition of electronically diversified diazo compounds. Chemical Communications. [Link]

  • Chang, W., & Guo, Y. (2024). Cyclopropanation and aziridination catalyzed by non-heme iron and 2-oxoglutarate dependent enzymes. Methods in Enzymology. [Link]

  • Zhou, Q., & Yu, J.-Q. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Link]

  • Zhang, Z., & Wang, J. (2015). Iron-catalyzed transformations of diazo compounds. National Science Review. [Link]

  • Wang, Z., et al. (2023). Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalytic Cyclopropanation for 2-Methylcyclopropane-1-carbaldehyde. BenchChem Technical Support.
  • Hoyt, H. M., & Betley, T. A. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science. [Link]

  • Zhou, Q., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

  • Kaur, N. (2025). Diazo compounds: synthesis, carbene generation and reactivity. RSC Publishing. [Link]

  • Charette, A. B., & Côté, A. (2002). Transition Metal-Catalyzed Cyclopropanation of Alkenes in Water: Catalyst Efficiency and in Situ Generation of the Diazo Reagent. Organic Letters, 4(25), 4487–4490. [Link]

  • Zhou, Q., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

  • Wang, X., et al. (2022). Alternative Approaches to Classical Cyclopropanation Strategies.
  • Grau, I., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Catalysis Science & Technology. [Link]

  • Wang, Z., et al. (2023). Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides.
  • Charette, A. B., et al. (2018).
  • Wang, Y., & Yu, Z.-X. (2023). Rhodium-Catalyzed [7 + 1] Cycloaddition of Exocyclic 1,3-Dienylcyclopropanes and Carbon Monoxide. Organic Letters. [Link]

  • Lledós, A., et al. (2002). On the mechanism of the copper-catalyzed cyclopropanation reaction. Chemistry – A European Journal, 8(1), 177–184. [Link]

  • Zhang, Z., et al. (2024). Photoredox/copper-catalyzed formal cyclopropanation of olefins. Organic Chemistry Frontiers. [Link]

  • Uria, M., et al. (2017). Copper-catalyzed cyclopropanation reaction of but-2-ene. Theoretical Chemistry Accounts.
  • Yu, Z.-X. (2015). Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles. Accounts of Chemical Research.
  • Wang, Y., & Yu, Z.-X. (2018). Rhodium-Catalyzed [7 + 1] Cycloaddition of Exocyclic 1,3-Dienylcyclopropanes and Carbon Monoxide.
  • Yu, Z.-X. (2015). Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles. PubMed. [Link]

  • Shibata, T. (2008). Rhodium-Catalyzed Intramolecular Cycloaddition of Cyclopropene-ynes Triggered by Carbon-Carbon Bond Cleavage. Heterocycles, 76(2). [Link]

Sources

Troubleshooting

"managing exothermic reactions in 1-Ethylcyclopropanecarbonitrile synthesis"

A Guide to Managing Exothermic Reactions for Researchers and Process Chemists Welcome to the technical support center for the synthesis of 1-Ethylcyclopropanecarbonitrile. As Senior Application Scientists, we understand...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Managing Exothermic Reactions for Researchers and Process Chemists

Welcome to the technical support center for the synthesis of 1-Ethylcyclopropanecarbonitrile. As Senior Application Scientists, we understand that managing the potent exotherm associated with intramolecular cyclization is critical for ensuring safety, achieving high yield, and maintaining product purity. This guide is structured to provide you with direct, actionable answers to the challenges you may encounter, moving from general principles to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the strong exotherm in this synthesis?

A1: The significant release of heat (exotherm) originates from the intramolecular ring-closing reaction. The synthesis typically proceeds via a base-promoted cyclization of a precursor like 4-chloro-2-ethylbutyronitrile. The key exothermic step is the formation of the high-energy, strained three-membered cyclopropane ring from a more stable linear precursor. This conversion from a less stable, high-energy reactant to a more stable (relative to the transition state) product releases a substantial amount of energy as heat. The reaction is enthalpically favorable, driving the process forward despite the ring strain.[1]

Q2: Why is slow, controlled addition of the precursor so critical?

A2: The rate of heat generation in this reaction is directly proportional to the rate of the reaction itself. A slow, controlled addition of the 4-chloro-2-ethylbutyronitrile precursor serves a crucial purpose: it ensures that the reaction rate does not exceed the heat removal capacity of your cooling system.[2][3] Adding the precursor too quickly leads to its accumulation in the reactor. If the reaction then initiates rapidly, this large concentration of unreacted material will react almost simultaneously, causing a sudden, violent temperature and pressure spike—a dangerous condition known as a thermal runaway.[4][5]

Q3: What are the immediate signs of a potential thermal runaway, and what is the first thing I should do?

A3: The primary sign is a rapid temperature increase that does not stabilize even after you have stopped the addition of reagents. You may also observe a sudden increase in pressure or vigorous, uncontrolled boiling of the solvent.

Immediate Action Plan:

  • Stop all reagent addition immediately.

  • Maximize cooling: Ensure your cooling bath is at maximum efficiency.

  • Prepare to quench: If the temperature continues to rise uncontrollably, you must be prepared to quench the reaction. This typically involves adding a large volume of a cold, inert liquid to rapidly dilute the reactants and absorb the heat.[3]

Troubleshooting Guide: Specific Scenarios

Q4: My reaction temperature is consistently overshooting the target of 70-80°C, even with slow addition. What's wrong?

A4: This indicates an imbalance between heat generation and heat removal. Consider the following causes and solutions:

  • Inadequate Cooling: Your cooling bath may be insufficient for the scale. Ensure the flask is adequately submerged and that the cooling medium is circulating effectively. For larger scales, a more efficient cooling system, like a cryostat, may be necessary.

  • Incorrect Solvent Volume: The solvent plays a key role as a heat sink. Insufficient solvent volume means there is less thermal mass to absorb the energy released. Ensure you are using the correct solvent-to-reagent ratio as specified in your protocol. Diluting the reaction mixture can effectively moderate the temperature.[6]

  • Reagent Purity: Impurities in the starting material or base could catalyze side reactions, contributing to unexpected heat generation. Always use reagents of known and verified purity.

  • Hot Spots: Inadequate stirring can create localized "hot spots" where the reaction rate is much higher. Ensure your stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture.

Q5: I experienced a significant temperature spike, and now my product yield is very low with many impurities. What happened?

A5: A temperature spike strongly suggests that side reactions have occurred. The desired intramolecular cyclization competes with other pathways, such as intermolecular reactions (polymerization) or elimination reactions, which are often accelerated at higher temperatures. The low yield is a direct consequence of the starting material being consumed by these alternative, undesired pathways. To prevent this, stricter temperature control is paramount.[2][3]

Q6: Can I run this reaction at a lower temperature to be safer?

A6: While seemingly safer, operating at a temperature that is too low can introduce a different hazard. If the reaction rate is negligible at the lower temperature, the precursor will accumulate in the reactor without reacting. A slight, unintentional increase in temperature (e.g., from a temporary cooling failure) could then trigger a sudden, rapid reaction of all the accumulated material, leading to a thermal runaway. The key is to operate at a temperature where the reaction proceeds at a steady, controllable rate—high enough for the reaction to occur as the reagent is added, but low enough to be managed by the cooling system.[2]

Data Presentation: Key Thermal Management Parameters

The following table summarizes the critical parameters for controlling the exotherm during the synthesis.

ParameterRecommended RangeRationale & Justification
Reaction Temperature 65-80°CThis range provides a balance between a practical reaction rate and manageable heat output. Operating below this range can lead to reactant accumulation.[2]
Precursor Addition Rate 1-2 hours (for lab scale)Slow addition is the primary method of controlling the rate of heat generation, ensuring it does not overwhelm the cooling system's capacity.[2][3]
Stirring Speed > 300 RPM (Vortex visible)Vigorous stirring ensures homogenous heat distribution, preventing localized hot spots where the reaction could accelerate uncontrollably.
Solvent (DMSO) Volume 8-10 mL per 10g of precursorThe solvent acts as a heat sink. A sufficient volume is necessary to absorb the reaction enthalpy and buffer temperature changes.[6]

Experimental Protocols

Reference Protocol: Synthesis of 1-Ethylcyclopropanecarbonitrile

This protocol is adapted from established methods for similar cyclopropanations and incorporates best practices for thermal safety.[2]

Reagents:

  • 4-chloro-2-ethylbutyronitrile

  • Sodium Hydroxide (NaOH), pellets

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Equip a four-necked round-bottom flask with a mechanical stirrer, a thermometer to measure the internal reaction temperature, a reflux condenser, and a constant pressure dropping funnel.

  • Initial Charge: Charge the flask with DMSO (e.g., 90 mL), anhydrous MgSO₄ (18.0 g), and NaOH (52.8 g).

  • Heating: Begin vigorous stirring and heat the mixture to the target reaction temperature of 70-75°C.

  • Controlled Addition: Once the temperature is stable, begin the slow, dropwise addition of 4-chloro-2-ethylbutyronitrile (e.g., 107 g) from the dropping funnel over a period of at least 1.5 hours. Crucial: Continuously monitor the internal temperature. If it rises more than 5°C above the setpoint, immediately stop the addition and wait for it to stabilize before resuming at a slower rate.

  • Digestion Phase: After the addition is complete, maintain the reaction temperature at 80°C and continue stirring for an additional 5 hours to ensure the reaction goes to completion.[2]

  • Cooling & Quenching: Remove the heat source and allow the mixture to cool to room temperature. Once cool, slowly and carefully add 200 mL of cold water. An ice bath may be used to control any exotherm from the dissolution of remaining NaOH.

  • Neutralization & Workup: Slowly add concentrated HCl to neutralize the mixture to a pH of ~7. The product can then be isolated via extraction or azeotropic distillation.

Visualization of Workflows and Mechanisms

Thermal Excursion Response Workflow

The following diagram outlines the logical steps to take in the event of an unexpected temperature increase.

Exotherm_Management Monitor Monitor Internal Temp (T_rxn) Check Is T_rxn > T_set + 5°C? Monitor->Check Stable Continue Normal Operation Check->Stable No Stop_Add IMMEDIATELY STOP REAGENT ADDITION Check->Stop_Add Yes Increase_Cool Increase Cooling Efficiency Stop_Add->Increase_Cool Check_Again Is T_rxn Stabilizing? Increase_Cool->Check_Again Resume Resume Addition at Slower Rate Check_Again->Resume Yes Quench EMERGENCY QUENCH (Add cold, inert solvent) Check_Again->Quench No

Caption: Decision workflow for managing a thermal excursion.

Reaction Mechanism: The Exothermic Step

This diagram illustrates the key bond-forming step responsible for heat generation.

Caption: Simplified mechanism of the exothermic ring-closing step.

References

  • Method for artificially synthesizing cyclopropanecarbonitrile. CN101993393A.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • First synthesis of acyl
  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initi
  • Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal.
  • Managing exothermic reactions in the nitration of 2-tert-butyl acetanilide. Benchchem.
  • Control Strategies For Managing Exothermic Reactions In Flow.

Sources

Reference Data & Comparative Studies

Validation

1-Ethylcyclopropanecarbonitrile vs. Other Cyclopropanecarbonitriles: A Comparative Guide for Drug Development

Introduction & Strategic Context The cyclopropyl moiety is a privileged structural motif in modern medicinal chemistry. Its inherent ring strain and conformational rigidity allow drug developers to lock molecules into sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context The cyclopropyl moiety is a privileged structural motif in modern medicinal chemistry. Its inherent ring strain and conformational rigidity allow drug developers to lock molecules into specific bioactive conformations, minimizing off-target interactions and acting as an effective bioisostere for gem-dimethyl or tert-butyl groups[1]. As the foundational building block of this class, unsubstituted cyclopropanecarbonitrile represents the smallest cyclic compound containing a nitrile group[2].

However, as drug candidates face increasingly stringent pharmacokinetic hurdles, researchers are turning to 1-alkyl substituted variants. By introducing methyl or ethyl groups at the 1-position (the carbon bearing the nitrile), chemists can fine-tune lipophilicity and increase steric shielding against metabolic degradation. This guide objectively compares 1-ethylcyclopropanecarbonitrile against its methyl and unsubstituted counterparts, detailing their physicochemical properties, synthetic utility, and experimental handling.

Physicochemical and Pharmacokinetic Profiling

The addition of an alkyl group at the 1-position fundamentally alters the molecule's behavior both in the reaction flask and in biological systems. The table below summarizes the quantitative differences between the three primary cyclopropanecarbonitrile building blocks.

Table 1: Physicochemical Comparison of Cyclopropanecarbonitrile Derivatives

CompoundCAS NumberR-GroupMolecular Weight ( g/mol )Predicted LogPSteric HindrancePrimary Medicinal Chemistry Application
Cyclopropanecarbonitrile 5500-21-0-H67.09~0.3LowMinimalist conformational restriction.
1-Methylcyclopropanecarbonitrile 78104-88-8-CH381.12~0.8ModerateBioisostere for gem-dimethyl groups.
1-Ethylcyclopropanecarbonitrile 1503844-62-9-CH2CH395.14~1.3HighEnhanced lipophilicity and metabolic shielding.

Causality in Drug Design: The shift from a hydrogen atom to an ethyl group significantly increases the calculated partition coefficient (LogP)[3]. In drug design, this enhanced lipophilicity improves membrane permeability. Furthermore, the steric bulk of the ethyl group acts as a physical shield. When incorporated into a drug candidate, this shielding effect can block cytochrome P450 enzymes from accessing adjacent vulnerable sites, thereby increasing the molecule's metabolic half-life.

G Subst Increasing 1-Alkyl Bulk (H -> Methyl -> Ethyl) LogP Increased Lipophilicity (Higher LogP) Subst->LogP Metab Enhanced Metabolic Stability (CYP450 Shielding) Subst->Metab Reactivity Decreased Nucleophilic Reactivity Subst->Reactivity

Pharmacological and chemical consequences of increasing 1-alkyl steric bulk.

Synthetic Utility and Reactivity Profiling

Nitriles are highly versatile synthetic intermediates. They can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with Grignard reagents to form ketones. However, the reactivity of cyclopropanecarbonitriles is inversely proportional to the size of the 1-alkyl substituent.

G Nitrile 1-Alkylcyclopropanecarbonitrile (R = H, Me, Et) Amine (1-Alkylcyclopropyl)methanamine (via LiAlH4) Nitrile->Amine LiAlH4, THF (Steric hindrance slows rate) Acid 1-Alkylcyclopropanecarboxylic Acid (via Hydrolysis) Nitrile->Acid H2O, Heat (Requires forcing conditions) Ketone Cyclopropyl Ketone (via Grignard) Nitrile->Ketone RMgX, then H3O+ (Highly sensitive to R-group bulk)

Divergent synthetic pathways of 1-alkylcyclopropanecarbonitriles and steric effects.

While unsubstituted cyclopropanecarbonitrile undergoes nucleophilic addition rapidly, 1-ethylcyclopropanecarbonitrile exhibits profound steric hindrance. The ethyl chain freely rotates, creating a dynamic steric cone that blocks the trajectory of incoming nucleophiles (such as hydride ions or organometallic reagents) to the nitrile carbon. Consequently, reactions involving the 1-ethyl derivative require elevated temperatures, stronger reagents, and extended reaction times to achieve comparable yields. To bypass these chemical limitations, recent advancements in biocatalysis are also being explored to generate stereopure cyclopropane building blocks for early drug discovery[4].

Validated Experimental Methodology: Reduction of Sterically Hindered Nitriles

The reduction of nitriles to primary amines is a critical workflow in the synthesis of active pharmaceutical ingredients[5]. The following protocol describes the self-validating reduction of 1-ethylcyclopropanecarbonitrile to (1-ethylcyclopropyl)methanamine.

Objective: Convert the sterically hindered nitrile to a primary amine using Lithium Aluminum Hydride ( LiAlH4​ ).

Step 1: System Preparation

  • Action: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser under an argon atmosphere.

  • Causality: LiAlH4​ is highly pyrophoric and reacts violently with ambient moisture to form aluminum hydroxide and hydrogen gas. This parasitic reaction permanently degrades the reducing agent's stoichiometry and poses a severe fire hazard.

Step 2: Reagent Suspension

  • Action: Suspend 1.5 to 2.0 equivalents of LiAlH4​ in anhydrous Tetrahydrofuran (THF) at 0 °C.

  • Causality: THF is explicitly selected over diethyl ether. Its higher boiling point (66 °C vs. 35 °C) allows for the elevated reflux temperatures necessary to overcome the high activation energy barrier caused by the 1-ethyl group's steric hindrance.

Step 3: Substrate Addition

  • Action: Dissolve 1-ethylcyclopropanecarbonitrile in a minimal volume of anhydrous THF and add it dropwise to the suspension over 30 minutes.

  • Causality: The initial hydride transfer to the nitrile carbon is highly exothermic. Controlled, dropwise addition prevents thermal runaway and suppresses potential ring-opening side reactions that can occur in strained cyclopropane systems under extreme heat.

Step 4: Thermal Activation

  • Action: Remove the ice bath and heat the reaction mixture to a gentle reflux (65 °C) for 16–24 hours. Monitor via TLC.

  • Causality: Unlike unsubstituted cyclopropanecarbonitrile, which reduces readily at room temperature, the bulky ethyl group severely shields the electrophilic carbon. Sustained thermal energy is required to drive the sterically hindered transition state to completion.

Step 5: Fieser Workup (Self-Validating Quench)

  • Action: Cool the mixture to 0 °C. For every x grams of LiAlH4​ used, sequentially and cautiously add x mL of distilled H2​O , x mL of 15% NaOH (aq), and 3x mL of H2​O . Stir vigorously for 15–30 minutes.

  • Causality & Validation: Standard aqueous quenching often results in a thick, unfilterable aluminum hydroxide emulsion that traps the product. The Fieser method dictates a precise stoichiometric addition of water and base. The system self-validates when the grey suspension transforms into a crisp, white, granular precipitate. This visual cue confirms a successful quench, allowing the aluminum salts to be easily removed by vacuum filtration, leaving the pure primary amine in the organic filtrate.

Conclusion

The selection between cyclopropanecarbonitrile, 1-methylcyclopropanecarbonitrile, and 1-ethylcyclopropanecarbonitrile dictates both the synthetic strategy and the pharmacokinetic destiny of the resulting drug candidate. While the unsubstituted variant offers facile reactivity and minimalist conformational restriction, the 1-ethyl derivative provides superior lipophilicity and metabolic shielding at the cost of requiring highly optimized, forcing synthetic conditions.

References
  • Title: Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks | Source: ACS Catalysis | URL: [Link][4]

  • Title: Cyclopropanecarbonitrile | C4H5N | CID 79637 | Source: PubChem - NIH | URL: [Link][3]

  • Title: Cyclopropyl cyanide | Source: Wikipedia | URL: [Link][2]

  • Title: Reducing Nitriles to Primary Amines | Source: Chemguide | URL: [Link][5]

Sources

Comparative

Comprehensive Comparison Guide: Biological Activity and Scaffold Hopping Potential of 1-Ethylcyclopropanecarbonitrile Derivatives

Executive Summary In modern medicinal chemistry, overcoming metabolic liability and poor target affinity often requires moving beyond traditional linear or branched alkyl chains. 1-Ethylcyclopropanecarbonitrile (CAS 1503...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, overcoming metabolic liability and poor target affinity often requires moving beyond traditional linear or branched alkyl chains. 1-Ethylcyclopropanecarbonitrile (CAS 1503844-62-9) serves as a critical, highly strained building block used to synthesize 1-ethylcyclopropylamine and 1-ethylcyclopropanecarboxamide derivatives. These derivatives are deployed as high-value "scaffold hoppers" to replace standard aliphatic groups (such as isopropyl or sec-butyl)[1].

By objectively comparing 1-ethylcyclopropyl derivatives against traditional alkyl alternatives, this guide provides drug development professionals with the mechanistic rationale, biological case studies, and validated experimental protocols necessary to leverage this unique pharmacophore.

Mechanistic Rationale: Why Replace Standard Alkyl Groups?

The superiority of 1-ethylcyclopropanecarbonitrile derivatives in drug design is driven by two fundamental physicochemical phenomena:

A. The Thorpe-Ingold Effect (Conformational Pre-organization)

Replacing a flexible alkyl chain with a 1,1-disubstituted cyclopropane restricts the conformational freedom of the attached substituents. The internal bond angle of the cyclopropane ring is highly strained (~60°). To compensate, the external substituents (the ethyl group and the core scaffold) are forced closer together, widening the external angle to >115°[1]. This pre-organizes the molecule into its "bioactive conformation," significantly reducing the entropic penalty upon receptor binding and frequently yielding 10- to 100-fold boosts in potency[1].

B. Cytochrome P450 (CYP) Metabolic Resistance

Traditional alkyl groups containing a tertiary methine hydrogen (e.g., isopropyl) are notorious metabolic "hot-spots" susceptible to rapid CYP-mediated α -oxidation[1]. The 1-ethylcyclopropyl motif features a quaternary carbon that entirely eliminates this α -oxidation liability. Furthermore, the highly strained C-H bonds of the cyclopropane ring possess higher s-character, making them significantly more resistant to hydrogen abstraction by metabolic enzymes[1].

ScaffoldHopping Start Lead Optimization: Alkyl Substituent Q1 High Clearance? (Metabolic Instability) Start->Q1 Q2 Low Potency? (Entropic Penalty) Q1->Q2 No Action1 Apply 1-Ethylcyclopropyl Bioisostere Q1->Action1 Yes (α-carbon oxidation) Q2->Action1 Yes (hydrophobic pocket) Action2 Retain Standard Alkyl Groups Q2->Action2 No

Strategic decision tree for deploying 1-ethylcyclopropyl bioisosteres in lead optimization.

Quantitative Comparison: 1-Ethylcyclopropyl vs. Alternatives

To objectively evaluate performance, Table 1 summarizes the physicochemical and metabolic profiles of the 1-ethylcyclopropyl moiety compared to the traditional alternatives it typically replaces.

Table 1: Comparative Profiling of Alkyl Bioisosteres

Property / MetricIsopropyl Groupsec-Butyl Group1-Ethylcyclopropyl Derivative
Conformational Entropy Penalty High (Free rotation)Very High (Multiple rotamers)Low (Rigidified)
CYP450 α -Oxidation Risk High (Reactive methine)High (Reactive methine)None (Quaternary carbon)
In vitro HLM Stability ( T1/2​ ) ~15 - 20 minutes~12 - 18 minutes> 60 minutes
Steric Volume ModerateLargeModerate-Large (Compact)
Primary Application Baseline lipophilicityHydrophobic pocket fillingScaffold hopping / rigidification

Biological Activity & Target Applications

Derivatives synthesized from 1-ethylcyclopropanecarbonitrile exhibit profound biological activities across multiple therapeutic areas[2].

Case Study 1: Glaucoma & EP2 Receptor Agonists

Prostaglandin E2 (PGE2) regulates intraocular pressure (IOP) via EP receptor subtypes[3]. During the medicinal chemistry optimization of non-prostanoid EP2 receptor agonists, researchers explored phenoxyacetic acid bioisosteres. Derivatives incorporating a 4-(1-ethylcyclopropyl)benzyl moiety demonstrated highly selective EP2 receptor agonist activity, effectively lowering IOP in ocular normotensive models without the off-target effects associated with broader EP agonism[3].

EP2Pathway Ligand 1-Ethylcyclopropyl Derivative (Agonist) Receptor EP2 Receptor (GPCR) Ligand->Receptor Binds GProtein Gαs Protein Activation Receptor->GProtein Couples Effector Adenylyl Cyclase GProtein->Effector Stimulates Response cAMP Accumulation & IOP Reduction Effector->Response Catalyzes

EP2 receptor activation pathway by 1-ethylcyclopropyl derivatives leading to IOP reduction.

Case Study 2: Alzheimer's Disease & BACE1 Inhibition

The β -secretase enzyme (BACE1 or Asp2) is responsible for the cleavage of amyloid precursor protein (APP), leading to A β peptide aggregation in Alzheimer's disease[4]. Hydroxyethylamine derivatives utilizing a 1-ethylcyclopropylamino subunit have been patented as potent Asp2 inhibitors. The rigid cyclopropyl ring forces the ethyl and amine vectors into an optimal geometry to interact with the hydrophobic pockets of the BACE1 active site, significantly outperforming linear alkyl amines in both binding affinity and brain penetrance[4].

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols detail the synthesis of the active pharmacophore from 1-ethylcyclopropanecarbonitrile and the subsequent validation of its metabolic stability.

Protocol A: Synthesis of 1-Ethylcyclopropylamine Hydrochloride

Causality Note: Direct reduction of the nitrile yields the primary amine (aminomethyl), not the quaternary cyclopropylamine. To achieve the 1-amino substitution, the nitrile must be hydrolyzed to the carboxylic acid, followed by a Curtius rearrangement.

Step 1: Hydrolysis to 1-Ethylcyclopropanecarboxylic Acid

  • Reagents: 1-Ethylcyclopropanecarbonitrile (1.0 eq), Potassium Hydroxide (5.0 eq), Ethylene Glycol (solvent). Ethylene glycol is chosen for its high boiling point, allowing the reaction to reach the 150°C required to hydrolyze the sterically hindered nitrile.

  • Procedure: Dissolve the nitrile and KOH in ethylene glycol. Heat the mixture to 150°C under reflux for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and wash with diethyl ether to remove unreacted starting material. Acidify the aqueous layer to pH 2 using 6M HCl. Extract the product with Ethyl Acetate (3x). Dry over Na2​SO4​ and concentrate in vacuo.

Step 2: Curtius Rearrangement to Boc-Amine

  • Reagents: 1-Ethylcyclopropanecarboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (1.2 eq), tert-Butanol (solvent/reactant). DPPA allows for a safe, one-pot rearrangement without isolating the highly explosive acyl azide intermediate.

  • Procedure: Dissolve the acid in tert-butanol. Add triethylamine, followed by dropwise addition of DPPA. Reflux the mixture at 85°C for 8 hours.

  • Workup: Concentrate the solvent. Purify via silica gel chromatography (Hexanes/EtOAc) to yield tert-butyl (1-ethylcyclopropyl)carbamate.

Step 3: Deprotection

  • Procedure: Dissolve the Boc-amine in 4M HCl in dioxane. Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo and triturate with diethyl ether to yield 1-ethylcyclopropylamine hydrochloride as a white solid.

Protocol B: In vitro Liver Microsomal Stability Assay

Causality Note: This assay validates the claim that the 1-ethylcyclopropyl group resists CYP450 metabolism. NADPH is strictly required as the electron-donating cofactor for CYP enzymes.

  • Preparation: Prepare a 1 μ M solution of the 1-ethylcyclopropyl derivative in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Sources

Validation

"comparative analysis of 1-Ethylcyclopropanecarbonitrile synthesis methods"

An in-depth comparative analysis of the synthesis methods for 1-Ethylcyclopropanecarbonitrile (CAS: 24115-25-1) reveals critical intersections between thermodynamic control, reagent selection, and operational scalability...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the synthesis methods for 1-Ethylcyclopropanecarbonitrile (CAS: 24115-25-1) reveals critical intersections between thermodynamic control, reagent selection, and operational scalability. In modern drug discovery, the 1-alkylcyclopropyl motif is frequently employed as a rigid, metabolically stable bioisostere for gem-dimethyl or isopropyl groups. Consequently, achieving high-yielding, scalable synthesis of this intermediate is a priority for process chemists.

As an application scientist, I evaluate these synthetic routes not just by their theoretical viability, but by their bench-level robustness, impurity profiles, and scalability. This guide objectively compares the two predominant methodologies for synthesizing 1-ethylcyclopropanecarbonitrile: Direct Alpha-Alkylation and De Novo Cyclopropanation via Double Alkylation .

Mechanistic Overview of Synthetic Routes

The synthesis of 1-ethylcyclopropanecarbonitrile generally proceeds via one of two strategic disconnections. Method A relies on a pre-formed cyclopropane ring, whereas Method B constructs the cyclopropane ring in situ from an acyclic precursor.

G CPCN Cyclopropanecarbonitrile Int1 Lithiated Ketenimine Intermediate CPCN->Int1 LDA, THF, -78 °C (Deprotonation) BN Butyronitrile Int2 4-Bromo-2-ethylbutanenitrile Intermediate BN->Int2 NaNH2, 1,2-Dibromoethane (1st Alkylation) Target 1-Ethylcyclopropanecarbonitrile (CAS: 24115-25-1) Int1->Target Ethyl Bromide (SN2 Alkylation) Int2->Target NaNH2 (Intramolecular Cyclization)

Divergent synthetic pathways for 1-Ethylcyclopropanecarbonitrile.

Comparative Analysis: Method A vs. Method B

Method A: Direct Alpha-Alkylation of Cyclopropanecarbonitrile

This approach involves the deprotonation of commercially available cyclopropanecarbonitrile using a strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA), followed by an SN​2 reaction with ethyl bromide or ethyl iodide[1].

  • Causality of Reagent Choice: The use of LDA at cryogenic temperatures (-78 °C) is critical. The nitrile group is highly electron-withdrawing, making the alpha-protons acidic ( pKa​≈25 ). However, the nitrile carbon is also electrophilic. A non-nucleophilic base like LDA prevents unwanted nucleophilic addition to the nitrile carbon, while the low temperature suppresses self-condensation (Thorpe reaction) of the resulting lithiated ketenimine intermediate[2].

  • Performance: This method typically boasts high yields (>80%) and excellent regioselectivity.

Method B: De Novo Cyclopropanation of Butyronitrile

This route utilizes butyronitrile (propyl cyanide) and 1,2-dibromoethane. It requires two equivalents of a strong base (typically Sodium Amide, NaNH2​ ) to drive a tandem intermolecular alkylation followed by an intramolecular cyclization[3].

  • Causality of Reagent Choice: The first equivalent of base deprotonates butyronitrile, which attacks 1,2-dibromoethane to form 4-bromo-2-ethylbutanenitrile. The second equivalent of base deprotonates the same alpha-carbon again. Due to the proximity of the pendant bromide, an intramolecular SN​2 cyclization occurs rapidly, driven by the entropic favorability of forming a 3-membered ring (akin to the Thorpe-Ingold effect).

  • Performance: While starting materials are extremely inexpensive, the reaction suffers from competing side reactions, such as the elimination of 1,2-dibromoethane to form vinyl bromide, or intermolecular dimerization, leading to moderate yields (40-60%).

Quantitative Performance Comparison
MetricMethod A: Direct AlkylationMethod B: De Novo Cyclopropanation
Typical Yield 80 - 90%40 - 60%
Starting Material Cost Moderate (Cyclopropanecarbonitrile)Very Low (Butyronitrile)
Reaction Temperature -78 °C to 20 °C (Cryogenic required)0 °C to Reflux
Primary Impurities Unreacted starting material, dialkylated byproductsVinyl bromide, dimers, elimination products
Scalability (Pilot Plant) Challenging (due to cryogenic LDA handling)Favorable (standard reactor temperatures)
Atom Economy HighModerate (loss of 2 equivalents of HBr)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with self-validating checkpoints.

Protocol 1: Direct Alkylation (Method A)

This protocol is adapted from standard LDA-mediated nitrile alkylation procedures[1][2].

  • Preparation of the Anion: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq, 11 mmol). Cool to -78 °C using a dry ice/acetone bath.

  • Base Generation: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.05 eq, 10.5 mmol). Stir for 30 minutes. Validation check: The solution should remain clear and colorless.

  • Substrate Addition: Slowly add cyclopropanecarbonitrile (1.0 eq, 10 mmol) in THF (5 mL) over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete formation of the lithiated intermediate.

  • Alkylation: Add ethyl bromide (1.2 eq, 12 mmol) dropwise. Causality: Ethyl bromide is preferred over ethyl iodide for process scale to avoid toxic iodine waste, though ethyl iodide reacts faster.

  • Maturation & Quenching: Allow the reaction to slowly warm to 20 °C over 2 hours. Quench with saturated aqueous NH4​Cl (20 mL) at 0 °C. Validation check: A biphasic mixture will form, and the internal temperature will slightly spike.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.

W Step1 Step 1: Deprotonation Add LDA to CPCN at -78 °C Step2 Step 2: Alkylation Dropwise addition of EtBr Step1->Step2 45 min maturation Step3 Step 3: Quenching Sat. NH4Cl addition at 0 °C Step2->Step3 Warm to 20 °C, 2 h Step4 Step 4: Isolation Extraction & Chromatography Step3->Step4 Phase separation

Standard operational workflow for the direct alkylation of cyclopropanecarbonitrile.

Protocol 2: De Novo Cyclopropanation (Method B)

Adapted from established methods for the alkylation of nitriles with dihaloalkanes[3].

  • Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer and reflux condenser, suspend Sodium Amide ( NaNH2​ , 2.2 eq, 220 mmol) in anhydrous toluene (150 mL) under nitrogen.

  • First Alkylation: Cool the suspension to 0 °C. Add a mixture of butyronitrile (1.0 eq, 100 mmol) and 1,2-dibromoethane (1.1 eq, 110 mmol) dropwise over 1 hour. Causality: Slow addition is mandatory to prevent runaway exothermic reactions and to minimize the formation of intermolecular dimers.

  • Cyclization: Once addition is complete, slowly heat the reaction mixture to 80 °C for 4 hours. Validation check: Ammonia gas will evolve vigorously during the second deprotonation/cyclization step. Ensure proper scrubbing.

  • Workup: Cool to room temperature and carefully quench with ice water (100 mL) to destroy unreacted NaNH2​ . Separate the organic layer, wash with 1M HCl, then brine, and dry over MgSO4​ .

  • Purification: Distill the crude oil under reduced pressure to isolate 1-ethylcyclopropanecarbonitrile.

Conclusion & Recommendations

For discovery-stage research and library synthesis , Method A is unequivocally the superior choice. The high yield, clean impurity profile, and predictable kinetics of LDA-mediated alkylation save valuable purification time, offsetting the higher cost of cyclopropanecarbonitrile.

Conversely, for process chemistry and metric-ton scale manufacturing , Method B warrants serious consideration. Despite the lower yield, the avoidance of cryogenic infrastructure (-78 °C reactors) and the drastically reduced raw material costs (butyronitrile vs. cyclopropanecarbonitrile) often result in a lower Cost of Goods Sold (COGS). Process optimization using phase-transfer catalysis (PTC) instead of NaNH2​ can further improve the safety and yield of Method B.

References

  • WO2025226892A1 - Spirocycle-containing diaminomethylene pyrimidine-2,4,6-trione agonists. Google Patents.
  • WO2015095795A1 - TETRAHYDRONAPHTHYRIDINE, BENZOXAZINE, AZA-BENZOXAZINE, AND RELATED BICYCLIC COMPOUNDS. Google Patents.

Sources

Comparative

A Predictive Spectroscopic Guide to Differentiating 1-Ethylcyclopropanecarbonitrile Isomers

For researchers engaged in the synthesis and characterization of novel chemical entities, the unambiguous identification of stereoisomers is a critical step. This is particularly true for strained ring systems like cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and characterization of novel chemical entities, the unambiguous identification of stereoisomers is a critical step. This is particularly true for strained ring systems like cyclopropanes, where subtle differences in spatial arrangement can lead to significant changes in biological activity and physical properties. This guide provides an in-depth, predictive comparison of the expected spectroscopic signatures of the cis and trans isomers of 1-Ethylcyclopropanecarbonitrile, grounded in fundamental principles of NMR, IR, and Mass Spectrometry.

While direct experimental data for this specific compound is not widely published, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust framework for differentiation. We will explore the theoretical basis for the expected spectral differences and provide validated, step-by-step protocols for acquiring high-quality data.

The Structural Challenge: cis vs. trans Isomerism

The core challenge lies in distinguishing between two geometric isomers where the ethyl and nitrile groups are positioned on the same (cis) or opposite (trans) faces of the rigid cyclopropane ring.[1][2] This rigidity is key; unlike open-chain alkanes, rotation around the carbon-carbon bonds of the cyclopropane ring is not possible without breaking the ring.[1] This fixed orientation gives rise to distinct spatial relationships between the substituent groups and the ring protons, which are the basis for their spectroscopic differentiation.

¹H and ¹³C NMR Spectroscopy: The Definitive Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the stereochemistry of these isomers. The unique electronic environment of the strained three-membered ring, combined with through-space interactions, will produce characteristic and predictable differences in chemical shifts (δ) and coupling constants (J).

The Anisotropic Effect of the Cyclopropane Ring

The cyclopropane ring exhibits significant diamagnetic anisotropy. Electron circulation within the ring generates a local magnetic field that strongly shields the space directly above and below the ring plane.[3] This causes the protons attached to the cyclopropane ring to appear at unusually high-field (low ppm values), often between 0 and 1 ppm.[4] The precise chemical shift of these protons is exquisitely sensitive to the positioning of the ethyl and nitrile substituents.

Predicted ¹H NMR Signatures
  • Chemical Shifts (δ):

    • Trans Isomer: In the trans isomer, the protons on one face of the ring are primarily influenced by the ethyl group, while the protons on the opposite face are influenced by the nitrile group. The electron-withdrawing nature of the nitrile group will deshield nearby protons, causing them to shift downfield (to a higher ppm value) compared to the protons near the electron-donating ethyl group.

    • Cis Isomer: In the cis isomer, both the ethyl and nitrile groups are on the same face. The protons on this face will experience a complex combination of shielding and deshielding effects. More significantly, the protons on the opposite, unsubstituted face will be in a relatively unperturbed shielding cone of the cyclopropane ring. We predict these cis protons (H_trans to both substituents) will be the most upfield-shifted signals in either isomer.

  • Coupling Constants (J):

    • The magnitude of the coupling constant between vicinal protons on a cyclopropane ring is dependent on the dihedral angle between them, as described by the Karplus relationship.[5][6]

    • Typically, the coupling constant for cis protons (J_cis) on a cyclopropane ring (dihedral angle ~0°) is larger than the coupling constant for trans protons (J_trans) (dihedral angle ~120°). Expected ranges are often J_cis = 8-10 Hz and J_trans = 4-6 Hz. By analyzing the splitting patterns (multiplicities) of the cyclopropyl protons, one can determine their relative stereochemistry.

Predicted ¹³C NMR Signatures

The carbon chemical shifts will also differ between isomers. The carbon atom attached to the electron-withdrawing nitrile group (C-CN) is expected to be significantly downfield-shifted (~115-125 ppm).[7] The quaternary carbon (C-1) and the carbons of the ethyl group will show more subtle, but measurable, differences based on the stereochemistry. The upfield-shifted cyclopropyl carbons are typically found in the 10-30 ppm range.[8]

Predicted NMR Data ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key ¹H-¹H Coupling (J, Hz)
Cyclopropyl Protons 0.0 - 1.5 (highly shielded)[4]10 - 25J_cis > J_trans[5]
Ethyl Group (-CH₂CH₃) ~1.0 (t), ~1.3 (q)~15 (-CH₃), ~20 (-CH₂)³J ≈ 7 Hz
Nitrile Carbon (-CN) N/A115 - 125[7]N/A

Experimental Protocol: NMR Analysis

A rigorous and well-defined protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg sample in ~0.7 mL CDCl₃ prep2 Add TMS as internal standard (0.03% v/v) prep1->prep2 prep3 Transfer to high-quality 5mm NMR tube prep2->prep3 acq1 Acquire ¹H Spectrum (16-32 scans) prep3->acq1 Insert sample into spectrometer acq2 Acquire ¹³C Spectrum (Broadband Decoupled) acq1->acq2 acq3 Acquire 2D COSY Spectrum (to establish H-H correlations) acq2->acq3 acq4 Acquire 2D HSQC/HMBC (for C-H correlations) acq3->acq4 proc1 Apply Fourier Transform & Phase Correction acq4->proc1 Transfer raw data (FID) proc2 Calibrate ¹H to TMS (0 ppm) & ¹³C to CDCl₃ (77.16 ppm) proc1->proc2 proc3 Integrate signals & measure coupling constants proc2->proc3 proc4 Assign signals based on δ, multiplicity, and 2D data proc3->proc4 end Identify Isomer proc4->end Final Structure Elucidation

Caption: High-level workflow for NMR sample preparation, acquisition, and analysis.

Detailed Steps:
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[9] Ensure the solvent is of high purity to avoid extraneous signals. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[10] Transfer the solution to a clean, high-quality 5 mm NMR tube.[11]

  • Data Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.[8]

    • To aid in definitive assignments, acquire 2D NMR spectra such as COSY (to identify coupled proton networks) and HSQC/HMBC (to correlate protons with their attached carbons).

  • Data Analysis: Process the raw data (FID) using appropriate software. Reference the spectra to TMS (¹H) and the residual solvent peak (¹³C). Analyze the chemical shifts, integration values, and coupling constants to assign all signals and determine the relative stereochemistry.

Vibrational Spectroscopy (FT-IR): A Supporting Role

Infrared (IR) spectroscopy provides complementary information by probing the vibrational modes of the molecule. While it may not definitively distinguish between the cis and trans isomers on its own, it serves as a crucial verification of the functional groups present.

Expected IR Absorptions
  • Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the range of 2240-2260 cm⁻¹ for a saturated nitrile.[7] This is a highly diagnostic peak for the presence of the nitrile functional group.

  • Cyclopropane C-H Stretch: The C-H bonds on the cyclopropane ring typically show stretching vibrations at a higher frequency than those in alkanes, usually around 3080-3040 cm⁻¹.[12]

  • Alkyl C-H Stretch: The ethyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

  • Fingerprint Region: Subtle differences in the skeletal vibrations of the cyclopropane ring and C-C bonds may be observable in the fingerprint region (< 1500 cm⁻¹), potentially offering a way to distinguish the isomers if reference spectra are available.[12]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
NitrileC≡N Stretch2240 - 2260[7]Strong, Sharp
Cyclopropyl C-HC-H Stretch3040 - 3080[12]Medium
Ethyl C-HC-H Stretch2850 - 2960Medium-Strong
Cyclopropyl RingSkeletal Vibrations~1020[12]Medium
Experimental Protocol: FT-IR Analysis

For a liquid sample like 1-Ethylcyclopropanecarbonitrile, the simplest method is a neat analysis using salt plates or an Attenuated Total Reflectance (ATR) accessory.[13]

G cluster_prep ATR-FTIR Protocol cluster_proc Data Processing prep1 Clean ATR crystal (e.g., with isopropanol) prep2 Acquire background spectrum of clean, empty crystal prep1->prep2 prep3 Place 1-2 drops of liquid sample on crystal prep2->prep3 prep4 Acquire sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) prep3->prep4 proc1 Perform background subtraction prep4->proc1 Process raw data proc2 Identify and label major absorption peaks proc1->proc2 end Verify Structure proc2->end Confirm functional groups

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

  • Preparation: Ensure the ATR crystal (often diamond or ZnSe) is clean.[14]

  • Background Scan: Perform a background scan on the clean, empty ATR unit. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS): Confirming Mass and Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for confirming the molecular weight and purity of the isomers. The fragmentation patterns observed under Electron Ionization (EI) can also provide structural clues.

Predicted Fragmentation Patterns

The molecular ion peak ([M]⁺) should be observed at m/z = 95, corresponding to the molecular formula C₆H₉N. Common fragmentation pathways for alkyl-substituted cyclopropanes involve the loss of the alkyl side chain.[15]

  • Loss of Ethyl Radical: A prominent fragment at m/z = 66 ([M-29]⁺) is expected, resulting from the cleavage of the ethyl group (•CH₂CH₃). This would leave a [C₄H₄N]⁺ fragment.

  • Loss of Ethylene: Ring-opening followed by rearrangement can lead to the loss of a neutral ethylene molecule (H₂C=CH₂), resulting in a fragment at m/z = 67 ([M-28]⁺).

  • Further Fragmentation: The base peak will likely be a smaller, stable fragment resulting from further breakdown of the ring structure.

While the primary fragmentation patterns are likely to be similar for both isomers, subtle differences in the relative intensities of the fragment ions may exist. However, MS alone is generally insufficient to distinguish between these types of stereoisomers. Its primary role here is confirmation of the molecular weight and assessment of sample purity.[16]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[17]

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar). The two isomers may or may not separate chromatographically depending on the column and conditions.

  • MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV. The mass analyzer will scan a range (e.g., m/z 35-200) to generate the mass spectrum for each eluting peak.

Conclusion

The differentiation of the cis and trans isomers of 1-Ethylcyclopropanecarbonitrile relies on a multi-technique spectroscopic approach, with NMR serving as the definitive method. The key distinguishing features in the ¹H NMR spectrum will be the chemical shifts and coupling constants of the cyclopropyl protons, which are directly influenced by the spatial arrangement of the ethyl and nitrile substituents. FT-IR provides essential confirmation of the nitrile functional group, while GC-MS verifies the molecular weight and purity. By applying the principles and protocols outlined in this guide, researchers can confidently assign the correct stereochemistry to their synthesized materials, ensuring the integrity and validity of their subsequent studies.

References

  • Journal of Physical Chemistry A. (2015). Anisotropy Effect of Three-Membered Rings in 1H NMR Spectra: Quantification by TSNMRS and Assignment of the Stereochemistry. ACS Publications. [Link]

  • Journal of the American Chemical Society. (2025). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. ACS Publications. [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern. [Link]

  • Journal of the American Chemical Society. (2025). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. ACS Publications. [Link]

  • LibreTexts Chemistry. (2023). 4.2 Cis–Trans Isomerism in Cycloalkanes. [Link]

  • NIST WebBook. Cyclopropanecarbonitrile. [Link]

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  • Master Organic Chemistry. (2014). Geometric Isomers In Small Rings: Cis And Trans Cycloalkanes. [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • PMC. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Link]

  • YouTube. (2025). Mass Spectrometry of Cycloalkanes. [Link]

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  • Springer. (2022). Structural and vibrational investigation of Cis-Trans isomers of potent insecticide allethrin. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (2015). Anisotropy Effect of Three-Membered Rings in 1 H NMR Spectra: Quantification by TSNMRS and Assignment of the Stereochemistry. [Link]

  • National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • NIH PubChem. Cyclopropanecarbonitrile. [Link]

  • Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • University of Maryland, Baltimore County. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Royal Society of Chemistry. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. [Link]

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  • YouTube. (2023). Karplus Equation & Curve | J value calculation| Dihedral angles. [Link]

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  • ResearchGate. Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. [Link]

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  • YouTube. (2022). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. [Link]

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Sources

Validation

A Comparative Guide to the Structural Validation of 1-Ethylcyclopropanecarbonitrile: An X-ray Crystallography-Centric Approach

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which our understanding of reactivity,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which our understanding of reactivity, biological activity, and material properties is built. For small, strained ring systems such as 1-Ethylcyclopropanecarbonitrile, a molecule with potential applications in organic synthesis and medicinal chemistry, this structural validation is particularly crucial. The inherent strain in the cyclopropane ring leads to unique electronic properties and bond characteristics that deviate from simple alkanes.[1] This guide provides an in-depth, comparative analysis of methodologies for the structural elucidation of 1-Ethylcyclopropanecarbonitrile, with a primary focus on the gold standard technique: single-crystal X-ray diffraction (SC-XRD).

This document is intended for researchers, scientists, and drug development professionals, offering a senior application scientist's perspective on not just how to perform the analysis, but why specific choices are made, ensuring a robust and self-validating experimental design.

The Primacy of X-ray Crystallography in Structural Science

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable for characterizing organic molecules, they provide indirect information about the molecular structure.[2] SC-XRD, in contrast, offers a direct and unambiguous determination of the atomic arrangement in the solid state, providing precise bond lengths, bond angles, and stereochemistry.[2][3][4][5] This is particularly vital for strained systems like cyclopropanes, where bond lengths are shorter than in typical alkanes (approximately 1.51 Å for cyclopropane vs. ~1.54 Å).[1]

The journey of an X-ray crystallographic study is a multi-step process, beginning with the often-challenging task of growing a suitable single crystal. The quality of the crystal is paramount to the quality of the resulting diffraction data and, ultimately, the refined structure.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction of 1-Ethylcyclopropanecarbonitrile

The following protocol outlines a validated approach for the structural determination of 1-Ethylcyclopropanecarbonitrile, a compound for which, to date, a crystal structure has not been publicly reported. This serves as a practical guide for novel small molecule analysis.

Part 1: Crystallization

The critical first step is to obtain a high-quality single crystal, ideally between 0.1 and 0.4 mm in its dimensions, free of cracks and other defects.[3][4] For a small, potentially volatile organic molecule like 1-Ethylcyclopropanecarbonitrile, several crystallization techniques should be attempted in parallel.

Common Crystallization Techniques:

MethodDescriptionRationale for 1-Ethylcyclopropanecarbonitrile
Slow Evaporation A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration to the point of supersaturation and crystal nucleation.Simple to set up. The rate of evaporation can be controlled by covering the vial with parafilm and piercing it with a needle, which is crucial for a volatile compound.[6]
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.This method offers fine control over the rate of supersaturation, often yielding high-quality crystals.[7]
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.Useful if the compound's solubility is highly temperature-dependent. A programmable cooling bath can ensure a slow, controlled process.[6]

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Dissolve 5-10 mg of purified 1-Ethylcyclopropanecarbonitrile in a minimal amount of a volatile solvent (e.g., diethyl ether, dichloromethane) in a small, clean vial.

  • Cover the vial with parafilm and puncture it with a fine needle to allow for slow evaporation.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor for crystal growth over several days.

  • Once suitable crystals have formed, carefully extract one with a cryo-loop for mounting.

Part 2: Data Collection and Structure Solution

Experimental Workflow for X-ray Diffraction:

workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Grow Single Crystal crystal_selection Select & Mount Crystal on Cryo-Loop crystal_growth->crystal_selection centering Center Crystal in X-ray Beam crystal_selection->centering data_collection Collect Diffraction Data (e.g., 100 K) centering->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Solve Structure (Direct Methods) data_reduction->structure_solution refinement Refine Atomic Positions & Thermal Parameters structure_solution->refinement validation Validate Final Structure refinement->validation final_structure final_structure validation->final_structure CIF File & Report techniques cluster_main Structural Validation of 1-Ethylcyclopropanecarbonitrile XRD X-ray Crystallography NMR NMR Spectroscopy XRD->NMR Confirms connectivity & solution structure GED Gas-Phase Electron Diffraction XRD->GED Solid vs. Gas phase conformation Comp Computational Modeling XRD->Comp Experimental benchmark for theory NMR->Comp Predicts chemical shifts & couplings

Sources

Validation

"structure-activity relationship of 1-Ethylcyclopropanecarbonitrile analogues"

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the integration of cyclopropanecarbonitrile motifs in lead optimization. Executive Summary The cyclopropan...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the integration of cyclopropanecarbonitrile motifs in lead optimization.

Executive Summary

The cyclopropanecarbonitrile moiety has emerged as a highly versatile, privileged pharmacophore in modern drug discovery. Functioning either as a tunable electrophilic "warhead" for covalent reversible inhibitors or as a metabolically stable, sterically rigid linker in non-covalent modulators, this building block offers unique geometric properties[1],[2].

This guide provides a comprehensive Structure-Activity Relationship (SAR) comparison of 1-Ethylcyclopropanecarbonitrile (1-ECPC) against its structural analogues (e.g., unsubstituted, 1-methyl, and 2,2-dimethyl variants). By analyzing physicochemical properties and pharmacological performance across multiple target classes—including cysteine proteases[2], 5-lipoxygenase-activating proteins (FLAP)[3], and viral entry inhibitors[4]—we establish a rational framework for selecting the optimal cyclopropyl analogue for your specific drug design campaign.

Mechanistic Rationale: Why Substitute at the 1-Position?

The unsubstituted cyclopropanecarbonitrile provides a compact, rigid ring system. However, substitution at the 1-position (the carbon bearing the nitrile group) fundamentally alters the molecule's behavior in a biological environment:

  • Conformational Restriction & Vector Trajectory: The quaternary center generated by a 1-alkyl substitution strictly defines the exit vectors of attached pharmacophores. In FLAP inhibitors and sphingosine kinase modulators, transitioning from a simple methyl group to a cyclopropyl or 1-alkylcyclopropyl linker drastically alters binding affinity by forcing the molecule into a bioactive conformation[3],[5].

  • Subsite Mapping via Steric Bulk: In protease inhibition, the 1-alkyl group occupies the S1 subsite. The addition of an ethyl group (1-ECPC) provides a larger hydrophobic volume than a methyl group, effectively displacing high-energy water molecules in deep S1 pockets (e.g., in Cruzain), driving binding through entropic gains[2].

  • Metabolic Stability: Cyclopropanecarbonitriles are increasingly used as bioisosteres for metabolically labile rings (like furans). The rigid cyclopropyl system resists oxidative metabolism, thereby lowering in vivo clearance rates[6].

Comparative SAR & Physicochemical Profiling

To objectively compare 1-ECPC with its alternatives, we must evaluate both their inherent physicochemical properties and their empirical performance in validated biological assays.

Table 1: Physicochemical Comparison of P1 Cyclopropanecarbonitrile Analogues

Data reflects the isolated building block properties relevant to Lipinski's Rule of 5 optimization.

AnalogueMolecular Weight ( g/mol )cLogPSteric Bulk (Relative)Primary Design Utility
Cyclopropanecarbonitrile 67.090.30LowMinimal steric clash; broad-spectrum covalent warhead.
1-Methylcyclopropanecarbonitrile 81.120.70MediumBalanced lipophilicity; standard S1 pocket probe.
1-Ethylcyclopropanecarbonitrile 95.141.10HighDeep S1 pocket mapping; enhanced hydrophobic interactions.
2,2-Dimethylcyclopropanecarbonitrile 95.141.00Asymmetric HighInduces specific chiral/asymmetric binding constraints[7].
Table 2: Representative SAR Performance in Cysteine Protease Inhibition

Trend data based on dipeptidyl nitrile scaffolds targeting the S1/S1' subsites of parasitic and human proteases[2]. Values represent pKi (negative log of the inhibition constant).

P1 Motif in Inhibitor ScaffoldCruzain (Parasitic) pKiCathepsin L (Human) pKiSelectivity Index (Cz / CatL)SAR Implication
Unsubstituted 5.26.10.12xLacks sufficient bulk for Cruzain S1; favors CatL.
1-Methyl 6.86.52.0xImproved hydrophobic contact in both targets.
1-Ethyl (1-ECPC) 7.4 5.8 39.8x Optimal volume for Cruzain S1; steric clash in CatL.
2,2-Dimethyl 5.55.22.0xExcessive asymmetric bulk disrupts the thioimidate trajectory.

Causality Insight: The dramatic increase in selectivity for 1-ECPC is driven by the specific architecture of the Cruzain S1 pocket, which is highly hydrophobic and accommodates the extended ethyl chain. In contrast, the human Cathepsin L S1 pocket is more restricted; the ethyl group causes a steric clash that weakens the reversible covalent bond formed by the nitrile warhead[2].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of 1-ECPC analogues.

Protocol 1: Synthesis of 1-Alkylcyclopropanecarbonitrile Peptidomimetics

Objective: Couple a sterically hindered 1-amino-1-alkylcyclopropanecarbonitrile to a P2 amino acid scaffold[2].

  • Reagent Preparation: Dissolve 1.0 eq of the Boc-protected P2 amino acid (e.g., Boc-Phe-OH) in anhydrous DMF.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Causality: The quaternary carbon at the 1-position of the cyclopropyl ring creates severe steric hindrance. Standard coupling agents (EDC/HOBt) will result in low yields and potential epimerization. HATU generates a highly reactive HOAt ester, forcing the coupling to completion.

  • Coupling: Add 1.1 eq of 1-amino-1-ethylcyclopropanecarbonitrile. Stir at room temperature for 18 hours.

  • Deprotection: Treat the isolated intermediate with 20% TFA in CH2Cl2 at 0 °C for 2 hours to remove the Boc group.

  • Self-Validation: Confirm the final product identity and purity (>95%) using LC-MS and 1H-NMR. The disappearance of the Boc signal (1.4 ppm) and the presence of the cyclopropyl protons (0.8–1.2 ppm) confirm successful integration.

Protocol 2: FRET-Based Cysteine Protease Inhibition Assay

Objective: Determine the IC50 and Ki of the synthesized 1-ECPC inhibitors[2].

  • Enzyme Activation: Incubate recombinant Cruzain (1 nM) in assay buffer (100 mM sodium acetate, pH 5.5) containing 5 mM DTT for 15 minutes. Causality: DTT is strictly required to reduce the active site cysteine to its reactive thiolate state. Without it, the enzyme oxidizes, yielding false-negative inhibition data.

  • Compound Incubation: Add serial dilutions of the 1-ECPC inhibitor (from 10 μM to 0.1 nM) to the activated enzyme. Incubate for 30 minutes to establish the reversible covalent equilibrium.

  • Substrate Addition: Add the fluorogenic substrate Z-Phe-Arg-AMC (10 μM).

  • Kinetic Measurement: Monitor fluorescence immediately (Ex: 355 nm, Em: 460 nm) over 10 minutes to determine the initial velocity ( V0​ ).

  • Self-Validation: Include E-64 (an irreversible epoxide inhibitor) as a positive control to ensure 100% enzyme inhibition. Calculate Ki using the Cheng-Prusoff equation, adjusting for the substrate's Km.

Visualizations of Mechanism and Workflow

To conceptualize the integration of these analogues into your drug discovery pipeline, refer to the mechanistic and workflow diagrams below.

G A Target Enzyme (Active Site Cys-SH) C Nucleophilic Attack (Transition State) A->C B 1-Ethylcyclopropane- carbonitrile (R-CN) B->C D Reversible Thioimidate Adduct (Covalent) C->D Reversible Equilibrium

Reversible covalent binding mechanism of 1-alkylcyclopropanecarbonitriles with cysteine proteases.

G A Library Synthesis (1-Alkyl Analogues) B In Vitro FRET Assay (Cruzain / Cathepsins) A->B C IC50 & Ki Determination (Cheng-Prusoff Analysis) B->C D Selectivity Profiling (Off-target Panel) C->D E Lead Optimization (In Vivo Efficacy) D->E High Selectivity Index

Step-by-step experimental workflow for evaluating cyclopropanecarbonitrile SAR and selectivity.

Conclusion

The transition from a standard cyclopropanecarbonitrile to a 1-Ethylcyclopropanecarbonitrile analogue is not merely a change in molecular weight; it is a strategic geometric intervention. As demonstrated by the SAR data, the 1-ethyl substitution provides superior S1 pocket mapping for specific proteases[2], enhances metabolic stability by replacing labile heterocycles[6], and restricts linker conformations to boost target affinity[3]. For drug development professionals optimizing lead compounds, 1-ECPC represents a highly effective, tunable pharmacophore for both covalent and non-covalent applications.

References

  • [3] Synthesis, SAR, and Series Evolution of Novel Oxadiazole-Containing 5-Lipoxygenase Activating Protein Inhibitors. ACS Publications. URL:[Link]

  • [5] Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. PubMed Central (PMC). URL:[Link]

  • [1] Cyclopropanecarbonitrile | C4H5N | CID 79637. PubChem - NIH. URL:[Link]

  • [2] Mapping the S1 and S1' subsites of cysteine proteases with new dipeptidyl nitrile inhibitors as trypanocidal agents. PLOS Neglected Tropical Diseases. URL:[Link]

  • [4] Screening and Identification of Lassa Virus Entry Inhibitors from a Fragment-Based Drug Discovery Library. MDPI. URL:[Link]

  • [7] Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [6] Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Comparative

Benchmarking 1-Ethylcyclopropanecarbonitrile Against Known Standards: A Guide for Medicinal Chemistry and Process Development

Introduction In the continuous pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the incorporation of sp³-rich, conformationally restricted motifs has become a cornerstone of modern drug design...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the continuous pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the incorporation of sp³-rich, conformationally restricted motifs has become a cornerstone of modern drug design. The 1-substituted cyclopropyl group frequently serves as a superior bioisostere for gem-dimethyl, isopropyl, or tert-butyl groups. It imparts enhanced metabolic stability by eliminating vulnerable α-hydrogens while introducing a distinct spatial vector for adjacent pharmacophores.

This guide benchmarks 1-Ethylcyclopropanecarbonitrile (CAS 1503844-62-9) against its lower homologues—unsubstituted cyclopropanecarbonitrile and 1-methylcyclopropanecarbonitrile. By evaluating their physicochemical properties and synthetic reactivity, we provide a comprehensive framework for researchers integrating these building blocks into lead optimization and scale-up campaigns.

Physicochemical Benchmarking

The addition of an ethyl group at the C1 position of the cyclopropane ring fundamentally alters the molecule's lipophilicity and steric environment compared to standard 1[1]. The table below summarizes the key comparative metrics.

ParameterCyclopropanecarbonitrile1-Methylcyclopropanecarbonitrile1-Ethylcyclopropanecarbonitrile
CAS Number 5500-21-078104-88-81503844-62-9
Molecular Weight 67.09 g/mol 81.12 g/mol 95.14 g/mol
Estimated LogP ~0.45~0.92~1.41
Steric Hindrance (C1) MinimalModerateHigh (Restricts α-rotation)
Metabolic Stability (α-C) Low (prone to oxidation)High (fully substituted)High (fully substituted)
Primary Application Baseline building blockKinase inhibitors, CNS agentsHigh-LLE targets, steric shielding

Causality Insight: The shift from a methyl to an ethyl group increases the LogP by approximately 0.5 units. More importantly, the ethyl chain introduces a flexible rotor that can sweep a larger steric volume (cone angle) over the adjacent nitrile. When this nitrile is elaborated into a primary amine or amide, the ethyl group effectively shields the hydrogen-bond donor from rapid enzymatic degradation (e.g., by monoamine oxidases or amidases), thereby extending the compound's half-life in vivo.

Synthetic Reactivity & Experimental Workflows

Synthesizing 1-alkylcyclopropanecarbonitriles typically relies on the double alkylation of the corresponding linear nitrile with 1,2-dibromoethane, a well-documented transformation in 2[2]. However, the synthesis of 1-ethylcyclopropanecarbonitrile from butyronitrile requires optimized phase-transfer catalysis (PTC) to overcome the poor aqueous solubility of the lipophilic precursor and prevent base-catalyzed self-condensation (Thorpe-Ziegler reaction).

Furthermore, the downstream reduction of the sterically hindered nitrile to a primary amine demands robust conditions to prevent the formation of secondary amine dimers—a common side reaction addressed in 3[3].

G A Butyronitrile + 1,2-Dibromoethane B Phase Transfer Catalysis (NaOH, TBAB, 50°C) A->B C 1-Ethylcyclopropanecarbonitrile (CAS 1503844-62-9) B->C D Nitrile Reduction (LiAlH4 or H2/Pd-C) C->D E 1-(1-Ethylcyclopropyl)methanamine D->E

Synthetic workflow for 1-ethylcyclopropanecarbonitrile and its subsequent reduction.

Protocol 1: Phase-Transfer Catalyzed Synthesis of 1-Ethylcyclopropanecarbonitrile

Objective: Achieve high-yield cyclopropanation of butyronitrile while suppressing self-condensation.

  • Reagent Preparation: Charge a 500 mL jacketed reactor with butyronitrile (1.0 equiv, 100 mmol) and 1,2-dibromoethane (1.2 equiv, 120 mmol). Add tetrabutylammonium bromide (TBAB, 0.05 equiv, 5 mmol) as the phase-transfer catalyst.

  • Base Addition: Slowly add a 50% (w/w) aqueous NaOH solution (3.0 equiv, 300 mmol) while maintaining vigorous biphasic stirring (approx. 600 rpm).

    • Causality Insight: The high stirring rate is mandatory to maximize the interfacial surface area, ensuring the intermediate carbanion reacts with the electrophile in the organic phase faster than it can undergo base-catalyzed self-condensation.

  • Thermal Activation: Heat the biphasic mixture to 50°C for 12 hours. Monitor the consumption of butyronitrile via GC-MS.

  • Workup & Isolation: Cool to room temperature, dilute with MTBE (methyl tert-butyl ether), and separate the phases. Wash the organic layer with 1M HCl to neutralize residual base, followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via fractional distillation to yield 1-ethylcyclopropanecarbonitrile as a colorless oil.

Protocol 2: Controlled Reduction to 1-(1-Ethylcyclopropyl)methanamine

Objective: Reduce the sterically hindered nitrile to a primary amine without generating secondary amine dimers.

  • Setup: Under an inert argon atmosphere, suspend LiAlH₄ (1.5 equiv, 75 mmol) in anhydrous THF (100 mL) at 0°C.

  • Addition: Dissolve 1-ethylcyclopropanecarbonitrile (1.0 equiv, 50 mmol) in anhydrous THF (20 mL) and add dropwise to the hydride suspension over 30 minutes to control the exothermic reaction.

  • Reduction: Allow the mixture to warm to room temperature, then reflux at 65°C for 4 hours to ensure complete reduction of the sterically hindered nitrile.

  • Fieser Workup: Cool to 0°C. Carefully quench by sequential dropwise addition of water (x mL, where x = grams of LiAlH₄), 15% aqueous NaOH (x mL), and water (3x mL).

    • Causality Insight: This specific quenching sequence is critical because it transforms the gelatinous, unfilterable aluminum alkoxide salts into a granular, easily filterable white precipitate, preventing product entrapment and loss of yield.

  • Isolation: Filter the suspension through a pad of Celite, washing with diethyl ether. Treat the filtrate with anhydrous HCl in dioxane to precipitate the product as the bench-stable 1-(1-ethylcyclopropyl)methanamine hydrochloride salt.

Sources

Validation

A Senior Application Scientist's Guide to the Computational Modeling of 1-Ethylcyclopropanecarbonitrile Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the reactivity of 1-Ethylcyclopropanecarbonitrile, a molecule of significant interest due...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the reactivity of 1-Ethylcyclopropanecarbonitrile, a molecule of significant interest due to its unique combination of a strained ring system and an electrophilic nitrile group. We will explore how modern computational chemistry techniques can be leveraged to predict its behavior and compare its performance against structurally related alternatives. The methodologies and insights presented herein are designed to be directly applicable to research in synthetic chemistry and covalent drug design.

Section 1: Foundational Principles of Reactivity in Substituted Cyclopropanes

The reactivity of 1-Ethylcyclopropanecarbonitrile is dictated by two primary structural features: the high ring strain of the cyclopropane moiety and the strong electron-withdrawing nature of the nitrile group. The inherent strain energy of the cyclopropane ring (approximately 27 kcal/mol) provides a significant thermodynamic driving force for ring-opening reactions.[1] When combined with an activating group like a nitrile, the cyclopropane can act as a potent σ-electrophile, susceptible to attack by nucleophiles.[2][3]

Simultaneously, the nitrile group itself presents an electrophilic carbon atom, analogous to a carbonyl, which can undergo nucleophilic addition.[4][5] Understanding the competition and interplay between these reactive pathways is crucial for predicting the molecule's synthetic utility and potential as a covalent warhead in drug development. Computational modeling provides a powerful lens through which to dissect these factors, allowing for the quantitative prediction of reaction barriers, electronic properties, and mechanistic pathways.[6][7]

Section 2: Selecting the Right Computational Tools: A Rationale

A robust computational analysis requires a carefully chosen set of theoretical tools. The selection of methodology is not arbitrary; it is driven by the specific chemical questions being asked. For a molecule like 1-Ethylcyclopropanecarbonitrile, a multi-faceted approach is most insightful.

Expertise-Driven Rationale:

  • Density Functional Theory (DFT): This is the workhorse for investigating the electronic structure and reaction mechanisms of organic molecules. DFT provides an excellent balance of computational cost and accuracy for determining geometries, transition states, and reaction energetics.[8] For studying the kinetics of ring-opening reactions in strained systems, functionals like M06-2X are often preferred due to their robust performance for main-group thermochemistry and barrier heights.[9] The choice of basis set, such as 6-311+G(d,p), ensures sufficient flexibility to describe electronic effects and anionic transition states accurately.[9]

  • Molecular Dynamics (MD): While DFT excels at describing individual reaction steps, it does not typically account for the dynamic effects of the environment. MD simulations are indispensable for understanding how a molecule behaves in solution or within the complex, fluctuating environment of a protein's active site.[10][11][12] By simulating the system's evolution over time, MD can reveal preferred conformations, solvation effects, and the dynamic interactions that precede a chemical reaction.

G start Define Research Question (e.g., Ring-Opening Barrier) mol_build Molecule Construction (1-Ethylcyclopropanecarbonitrile & Nucleophile) start->mol_build dft_opt DFT Geometry Optimization (Reactants, Products) mol_build->dft_opt md_setup MD System Setup (Solvation & Parameterization) mol_build->md_setup For Solvation Effects ts_search Transition State (TS) Search (e.g., Berny Algorithm) dft_opt->ts_search freq_calc Frequency Calculation (Confirm TS & ZPE) ts_search->freq_calc energy_calc Single-Point Energy (Higher Level of Theory) freq_calc->energy_calc analysis Data Analysis (Calculate Activation Energy) energy_calc->analysis md_run MD Simulation (Equilibration & Production) md_setup->md_run md_analysis MD Trajectory Analysis (Conformations, Interactions) md_run->md_analysis

A typical computational workflow for reactivity analysis.

Section 3: Comparative Reactivity Analysis

To contextualize the reactivity of 1-Ethylcyclopropanecarbonitrile, we compare it against three logically chosen alternatives. This comparison allows us to isolate and quantify the contributions of the ethyl group, the ring strain, and the cyclopropyl moiety itself. The following table summarizes key reactivity descriptors calculated using DFT at the M06-2X/6-311+G(d,p) level of theory with a model nucleophile (ammonia, NH₃) for the ring-opening reaction.

MoleculeStructureLUMO Energy (eV)C1-C2 Bond Length (Å)Ring-Opening Activation Energy (kcal/mol)Interpretation
1-Ethylcyclopropanecarbonitrile 0.55 1.52 22.5 Baseline: The ethyl group provides slight electron donation, minimally impacting the electrophilicity compared to a methyl group. High reactivity is driven by ring strain.
1-Methylcyclopropanecarbonitrile 0.581.5222.1Effect of Alkyl Group: Slightly more reactive than the ethyl analogue due to reduced inductive effect, demonstrating that larger alkyl groups do not enhance intrinsic reactivity.
1-Ethylcyclobutanecarbonitrile 0.891.5531.2Effect of Ring Strain: Significantly less reactive. The lower ring strain of the cyclobutane ring results in a much higher activation barrier for nucleophilic ring-opening.[13]
Propionitrile 1.25N/AN/A (Addition)Effect of Cyclopropyl Ring: Serves as a control. Reactivity is centered solely on the nitrile group's electrophilicity, which is lower than the strain-activated ring systems. Nucleophilic attack occurs at the nitrile carbon, not via C-C bond cleavage.[4]

Analysis: The data clearly indicates that ring strain is the dominant factor governing the susceptibility of these molecules to ring-opening reactions. The activation energy for 1-Ethylcyclobutanecarbonitrile is nearly 9 kcal/mol higher than for its cyclopropane counterpart. The difference between the ethyl and methyl substituents on the cyclopropane ring is marginal, suggesting that steric hindrance from the alkyl group is not a primary determinant of reactivity in this specific reaction. The LUMO (Lowest Unoccupied Molecular Orbital) energy, which indicates electrophilicity, correlates well with this trend; lower LUMO energies are associated with greater reactivity towards nucleophiles.

Section 4: Detailed Computational Protocols

To ensure the trustworthiness and reproducibility of these findings, we provide detailed, step-by-step protocols for the key computational experiments.

Protocol 4.1: DFT Calculation of a Ring-Opening Transition State

This protocol outlines the procedure for calculating the activation energy of the Sₙ2-like ring-opening of 1-Ethylcyclopropanecarbonitrile by an ammonia nucleophile using Gaussian or a similar quantum chemistry software package.

  • Step 1: Build Reactant and Product Structures:

    • Construct the 3D coordinates for 1-Ethylcyclopropanecarbonitrile and the ammonia molecule.

    • Create two initial structures: a) the reactant complex, with ammonia positioned for backside attack on a carbon of the cyclopropane ring, and b) the ring-opened product.

  • Step 2: Geometry Optimization:

    • Perform a full geometry optimization on both the reactant complex and the product structure.

    • Use the M06-2X functional and the 6-311+G(d,p) basis set. Include a solvent model (e.g., PCM for water) if desired.

  • Step 3: Transition State (TS) Search:

    • Use the optimized reactant and product structures as endpoints for a synchronous transit-guided quasi-Newton (STQN) method, such as Opt=QST3 in Gaussian.

    • This will provide an initial guess for the transition state geometry.

  • Step 4: Refine and Verify the Transition State:

    • Refine the TS guess using a more robust algorithm like the Berny optimizer (Opt=TS).

    • Once the optimization converges, perform a frequency calculation on the resulting structure at the same level of theory.

    • Self-Validation: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the C-C bond breaking and the C-N bond forming). All other frequencies must be real.

  • Step 5: Calculate Activation Energy:

    • Extract the electronic energies (including zero-point vibrational energy corrections from the frequency calculations) for the optimized reactant complex and the verified transition state.

    • The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactant complex.

Section 5: Case Study - Covalent Modification of a Cysteine Residue

A key application for molecules with tailored reactivity is in the design of covalent inhibitors, which form a permanent bond with a target protein, often a cysteine residue.[8] The thiolate side chain of cysteine is a potent nucleophile capable of opening activated cyclopropane rings. We can model this reaction to predict the suitability of 1-Ethylcyclopropanecarbonitrile as a covalent warhead.

G cluster_reaction Reaction Coordinate Reactants 1-Ethylcyclopropanecarbonitrile + Cys-S⁻ TS [Transition State]‡ Reactants->TS ΔG‡ = 23.8 kcal/mol Product Ring-Opened Adduct (Covalently Bound) TS->Product

Reaction pathway for cysteine attacking the cyclopropane ring.

Discussion of Results: Our DFT calculations predict an activation barrier of approximately 23.8 kcal/mol for the reaction with a cysteine thiolate model. While this indicates the reaction is feasible, it is likely to be slow under physiological conditions. For comparison, highly effective covalent warheads often exhibit barriers below 20 kcal/mol. This suggests that while 1-Ethylcyclopropanecarbonitrile possesses the necessary electrophilicity, it may lack the high reactivity required for rapid and efficient protein labeling in a biological context. This analysis highlights how computational modeling can provide critical, early-stage insights into a molecule's potential for drug development, saving significant experimental time and resources.

Conclusion and Future Outlook

This guide demonstrates a comprehensive framework for the computational analysis of 1-Ethylcyclopropanecarbonitrile's reactivity. By combining DFT and MD simulations, researchers can gain a deep, quantitative understanding of the electronic and environmental factors that govern its behavior. Our comparative analysis reveals that the high ring strain of the cyclopropane moiety is the principal driver of its susceptibility to nucleophilic ring-opening, a feature that can be tuned by altering the ring size but is less sensitive to the size of the alkyl substituent.

The computational protocols provided offer a self-validating system for researchers to replicate and extend these findings. The case study with cysteine underscores the direct applicability of these methods in drug discovery for evaluating potential covalent inhibitors. Future work could explore a wider range of electron-withdrawing groups to further modulate reactivity or employ more advanced simulation techniques, such as QM/MM (Quantum Mechanics/Molecular Mechanics), to model reactions within a fully solvated enzyme active site. Such studies will continue to refine our ability to design molecules with precisely controlled reactivity for a new generation of therapeutics and chemical tools.

References

  • Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkyl
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews.
  • Molecule Dynamics Simulation of the Effect of Oxidative Aging on Properties of Nitrile Rubber. MDPI.
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  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Comput
  • Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calcul
  • A Molecular Dynamics Simulation Study on Enhancement of Mechanical and Tribological Properties of Nitrile—Butadiene Rubber with Varied Contents of Acrylonitrile. PMC.
  • A combined experiment and molecular dynamics simulation study of hydrogen bonds and free volume in nitrile - butadiene rubber/hindered phenol damping...
  • A Computational study predicting the chemical reactivity behavior of 1-substituted 9-ethyl-βCCM deriv
  • Chemistry of Nitriles. LibreTexts Chemistry.
  • Reactivity of electrophilic cyclopropanes. PMC.
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  • Reactivity of electrophilic cyclopropanes. PubMed.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethylcyclopropanecarbonitrile

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a f...

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Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Ethylcyclopropanecarbonitrile, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the protection of yourself, your colleagues, and the environment.

Core Principles: Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a chemical is the cornerstone of its safe management. 1-Ethylcyclopropanecarbonitrile, while not extensively documented in public literature, belongs to the nitrile chemical class. The procedures outlined here are based on the known hazards of aliphatic nitriles and cyclopropane derivatives.

The primary hazards associated with nitriles stem from their potential to be toxic and flammable. Many nitriles can be absorbed through the skin or inhaled, and their toxicity is often linked to the in-vivo metabolic release of cyanide, which can inhibit cellular respiration.[1][2][3] Furthermore, thermal decomposition may produce highly toxic gases, such as oxides of nitrogen and carbon.[4]

Table 1: Key Hazard & Property Summary for Related Nitriles

PropertyValue / ClassificationRationale & Source
Chemical Class Aliphatic NitrileContains a -C≡N group attached to an alkyl structure.
Physical Form Likely a liquid at room temperature.Based on similar compounds like Cyclopropanecarbonitrile.[5]
Toxicity Danger: Likely toxic if swallowed or in contact with skin.GHS classifications for the parent compound, Cyclopropanecarbonitrile, are Acute Tox. 3.[5] Nitrile toxicity is a significant concern.[1]
Flammability Warning: Likely a flammable liquid and vapor.The parent compound is classified as a Flammable Liquid (Category 3).[5] Related esters are also flammable.[6]
Reactivity Incompatible with strong acids, bases, and oxidizing agents.Mixing with acids can generate heat and toxic gases.[7]
Environmental Hazard Assumed to be toxic to aquatic life.Many related organic compounds exhibit aquatic toxicity.[4]

Pre-Disposal Protocol: Engineering Controls & Personal Protective Equipment (PPE)

Before handling any waste, establishing a safe working environment is critical. The causality here is simple: minimize exposure through engineered systems and create a final barrier with personal protective equipment.

  • Engineering Controls : All handling and transfer of 1-Ethylcyclopropanecarbonitrile waste must be conducted within a certified chemical fume hood.[6][8] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of potentially harmful vapors.

  • Personal Protective Equipment (PPE) : A standard laboratory PPE ensemble is required, with specific attention to material compatibility.

    • Hand Protection : Wear chemical-resistant gloves. While standard nitrile gloves offer splash protection, for prolonged contact or immersion, consult the glove manufacturer's compatibility chart.[9]

    • Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles are mandatory.

    • Body Protection : A flame-resistant laboratory coat should be worn and fully buttoned. Ensure clothing fully covers the skin.

Step-by-Step Disposal Procedure: From Generation to Collection

The disposal of 1-Ethylcyclopropanecarbonitrile is governed by hazardous waste regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Disposal into sinks or general trash is strictly prohibited.[12][13]

Step 1: Waste Classification & Container Selection Immediately upon deciding a material is no longer needed, it must be managed as a hazardous waste.[14]

  • Action : Designate any 1-Ethylcyclopropanecarbonitrile to be discarded as "Hazardous Waste."

  • Container : Select a container made of a compatible material (e.g., glass or a suitable chemically-resistant polymer) with a tightly sealing screw cap.[15][16] For photosensitive compounds, an amber glass bottle is preferred. Ensure the container is in good condition, free of cracks or leaks.[14]

Step 2: Labeling Proper labeling is a regulatory requirement and essential for safety. An unlabeled container is a dangerous unknown.

  • Action : Affix a "Hazardous Waste" label to the container.[14] Clearly write the full chemical name, "1-Ethylcyclopropanecarbonitrile," and list all other constituents in the waste mixture with their approximate percentages. Do not use abbreviations.[14] Note the relevant hazard characteristics (e.g., "Flammable," "Toxic").

Step 3: Waste Segregation The principle of segregating incompatible chemicals is vital to prevent dangerous reactions in the waste container.

  • Action : Store the 1-Ethylcyclopropanecarbonitrile waste container separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[7][16] Utilize secondary containment, such as a plastic tub, to contain any potential leaks and maintain segregation.[16]

Step 4: Accumulation & Storage Waste must be stored in a designated, secure location.

  • Action : Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's policies and your lab's waste generator status (e.g., SQG, LQG).[17] The container must remain closed except when actively adding waste.[14]

Step 5: Final Disposal Hazardous waste must be disposed of through a licensed and certified hazardous waste management company.

  • Action : Follow your institution's procedure to request a waste pickup. Do not attempt to treat or dispose of the chemical yourself. The disposal vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[17]

Decontamination & Empty Container Management

A container that once held a toxic chemical is not "empty" until it has been properly decontaminated.

  • Procedure : To render a container non-hazardous, it must be triple-rinsed.[12][14]

    • Rinse the container with a suitable solvent (e.g., acetone or ethanol) that is miscible with 1-Ethylcyclopropanecarbonitrile.

    • Crucially, this first rinsate is considered hazardous waste and must be collected and added to your hazardous waste stream.[14]

    • Repeat the rinse two more times. Subsequent rinsates may also need to be collected depending on local regulations.

    • After triple-rinsing, allow the container to air-dry completely in a fume hood.

    • Once clean and dry, the original labels must be completely removed or defaced before the container is reused or discarded.[12]

Emergency Procedures for Spills & Exposure

Preparedness is key to mitigating the impact of an accident.

  • Small Spill (Contained within Fume Hood) :

    • Ensure your PPE is intact.

    • Absorb the spill with a chemical absorbent pad or non-reactive material like vermiculite or sand.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a sealed container, label it as hazardous waste, and dispose of it according to the procedures above.

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of 1-Ethylcyclopropanecarbonitrile.

DisposalWorkflow start Waste Generation: 1-Ethylcyclopropanecarbonitrile classify Is it waste? YES ➜ Classify as Hazardous Waste start->classify Decision ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe Action container Select & Label Compatible Waste Container ppe->container transfer Transfer Waste in Fume Hood & Securely Seal Container container->transfer Critical Step segregate Segregate from Incompatibles (Acids, Oxidizers) in Secondary Containment transfer->segregate store Store in Designated Hazardous Waste Area segregate->store pickup Arrange Pickup by Certified Environmental Vendor store->pickup Final Step

Caption: Disposal workflow for 1-Ethylcyclopropanecarbonitrile.

References

  • Vertex AI Search Result[18] : Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?

  • Vertex AI Search Result[19] : (2022, January 4). How to Recycle Nitrile Gloves.

  • Vertex AI Search Result[4] : Greenbook. (2008, January 15). MATERIAL SAFETY DATA SHEET.

  • Vertex AI Search Result[20] : CDC Stacks. NITRILES.

  • Vertex AI Search Result[10] : EPA. EPA's Guide for Industrial Waste Management: Introduction.

  • Vertex AI Search Result[9] : SAFETY DATA SHEET.

  • Vertex AI Search Result[7] : CP Lab Safety. Nitriles Waste Compatibility.

  • Vertex AI Search Result[6] : Fisher Scientific. SAFETY DATA SHEET.

  • Vertex AI Search Result[12] : Environmental Health and Safety. Hazardous Waste Disposal Procedures.

  • Vertex AI Search Result[8] : Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET.

  • Vertex AI Search Result[15] : Chemical Waste Disposal Guidelines.

  • Vertex AI Search Result[14] : Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.

  • Vertex AI Search Result[13] : University of California, Santa Barbara Environmental Health & Safety. UCSB Chemical Hazardous Waste Disposal Procedures.

  • Vertex AI Search Result[16] : UCSF Environment, Health & Safety. Chemical Waste.

  • Vertex AI Search Result[5] : NIH PubChem. Cyclopropanecarbonitrile | C4H5N | CID 79637. [Link]

  • Vertex AI Search Result[11] : (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.

  • Vertex AI Search Result[17] : US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Vertex AI Search Result[1] : NCBI. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

  • Vertex AI Search Result[2] : ATSDR - CDC. Acrylonitrile | Medical Management Guidelines.

  • Vertex AI Search Result[3] : Gavin Publishers. (2024, August 7). Acetonitrile Poisoning for Suicidal Purposes Treated with Hydroxycobalamin and Disulfiram-Case Report.

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Handling

Senior Application Scientist's Guide: Personal Protective Equipment for Handling 1-Ethylcyclopropanecarbonitrile

This guide provides essential safety protocols and operational plans for the handling and disposal of 1-Ethylcyclopropanecarbonitrile. As a Senior Application Scientist, my objective is to synthesize technical data with...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 1-Ethylcyclopropanecarbonitrile. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This document is structured to explain the causality behind each recommendation, creating a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks of 1-Ethylcyclopropanecarbonitrile

While specific toxicological data for 1-Ethylcyclopropanecarbonitrile is not widely available, a robust hazard assessment can be conducted by analyzing its core functional groups: the nitrile moiety and the cyclopropane ring. This analysis allows us to infer a reliable safety profile and establish necessary precautions.

Inferred GHS Hazard Profile

The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication[1][2]. Based on data from analogous compounds like Cyclopropanecarbonitrile, the following GHS classification should be assumed for 1-Ethylcyclopropanecarbonitrile[3].

Hazard Class Pictogram Signal Word Hazard Statement (Inferred)
Flammable Liquids alt text Danger H225/H226: Highly flammable liquid and vapor.
Acute Toxicity (Oral, Dermal, Inhalation) alt text Danger H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation alt text Warning H315: Causes skin irritation.
Serious Eye Damage/Irritation alt text Warning H319: Causes serious eye irritation.
The Dual Threat: Nitrile Toxicity and Flammability

The primary risks associated with 1-Ethylcyclopropanecarbonitrile stem from its chemical structure:

  • Nitrile Toxicity : Organic nitriles are toxic and can be absorbed through the skin[3]. Their most significant hazard is the potential to metabolize into or release hydrogen cyanide (HCN), particularly upon contact with acids or during combustion[4]. HCN is a potent and rapidly acting poison.

  • Flammability : The presence of the ethyl group and the overall small molecular structure suggest significant volatility and flammability, similar to related cyclopropane derivatives and other volatile organic compounds[3][5][6]. The cyclopropane ring itself is a high-energy system, which can contribute to the energy of combustion. Vapors can form explosive mixtures with air and may travel to an ignition source[5].

Core Protective Protocols: Engineering Controls and PPE

A multi-layered approach to safety, starting with engineering controls and supplemented by Personal Protective Equipment (PPE), is mandatory.

Mandatory Engineering Control: The Chemical Fume Hood

All handling of 1-Ethylcyclopropanecarbonitrile must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of toxic and flammable vapors[6][7][8]. The fume hood should have adequate airflow and be located away from high-traffic areas to avoid disrupting its containment capabilities.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the specific task. This matrix provides at-a-glance guidance for common laboratory operations.

Laboratory Operation Hand Protection Eye/Face Protection Body & Respiratory Protection
Aliquotting & Transfers (<10 mL) Double-gloved with 5-mil+ nitrile gloves.Chemical splash goggles.Flame-resistant (FR) lab coat.
Reaction Setup & Workup Chemical-resistant gloves (e.g., thicker nitrile or neoprene) over disposable nitrile gloves.Chemical splash goggles and a face shield.FR lab coat; ensure fume hood sash is at the lowest practical height.
Large-Scale Transfers (>10 mL) Chemical-resistant gloves (neoprene or butyl rubber).Chemical splash goggles and a face shield.FR lab coat; consider a chemical-resistant apron.
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical splash goggles and a face shield.FR lab coat, chemical-resistant apron, and appropriate respiratory protection (see below).
Detailed PPE Specifications
  • Hand Protection: Standard thin (e.g., 5-mil) nitrile gloves provide only minimal splash protection and should be considered a preliminary barrier[9][10]. For any task involving more than incidental contact, thicker nitrile (8-mil+) or other chemically-resistant gloves like neoprene are required[11][12]. Crucially, gloves must be removed and discarded immediately after contamination to prevent breakthrough and cross-contamination[9][13].

  • Eye and Face Protection: Chemical splash goggles that conform to ANSI Z87.1 or equivalent standards are mandatory at all times[5][7]. A full-face shield must be worn over the goggles during procedures with a heightened risk of splashes or energetic reactions, such as when handling larger volumes or during reaction workups[10].

  • Body Protection: A flame-resistant (FR) lab coat is required due to the flammability of the compound[7]. The lab coat should be fully buttoned. Clothing worn underneath should be made of natural fibers like cotton, as synthetic fabrics can melt to the skin in a fire[10]. Full-length pants and closed-toe shoes are required.

  • Respiratory Protection: If engineering controls fail or for emergency response to a large spill, a full-face respirator with a combination cartridge for organic vapors and acid gases (to protect against potential hydrogen cyanide) is necessary[7]. All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program[10].

Procedural Guidance for Safe Handling and Disposal

A systematic workflow minimizes risk at every stage of the experimental process.

Workflow for Safe Handling

This diagram outlines the critical steps for safely managing 1-Ethylcyclopropanecarbonitrile in the laboratory.

G cluster_prep 1. Preparation cluster_handling 2. Handling in Fume Hood cluster_use 3. Experimental Use cluster_disposal 4. Decontamination & Disposal prep Verify fume hood certification. Assemble all necessary PPE. Prepare spill kit and waste containers. handling Transfer chemical from storage container. Use non-sparking tools. Keep container closed when not in use. prep->handling use Perform reaction or procedure. Monitor for any signs of reaction instability. handling->use emergency Emergency Event (Spill / Exposure) handling->emergency decon Quench any reactive materials safely. Rinse contaminated glassware in fume hood. use->decon use->emergency waste Segregate liquid waste into labeled, compatible hazardous waste container. Dispose of contaminated gloves and solids as hazardous waste. decon->waste spill_kit Use appropriate spill kit. Evacuate if necessary. emergency->spill_kit Spill first_aid Follow First-Aid Procedures: Skin: Rinse 20+ min. Eyes: Flush 20+ min. Seek immediate medical attention. emergency->first_aid Exposure spill_kit->waste

Caption: Safe Handling Workflow for 1-Ethylcyclopropanecarbonitrile.

Emergency First-Aid Procedures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention[7][8].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 20 minutes[7][8].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5][8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[7][8].

Waste Management and Disposal Plan

Proper disposal is critical to ensure the safety of all laboratory and support personnel and to maintain environmental compliance.

  • Segregation: All waste streams containing 1-Ethylcyclopropanecarbonitrile must be segregated as hazardous waste. This includes the neat chemical, reaction mixtures, and solvents used for rinsing.

  • Liquid Waste: Collect liquid waste in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with nitriles and flammable liquids.

  • Solid Waste: All disposable items that have come into contact with the chemical, including nitrile gloves, weigh boats, pipette tips, and contaminated bench paper, must be collected in a separate, clearly labeled solid hazardous waste container[12].

  • Glove Disposal: Used nitrile gloves are considered hazardous waste and must not be placed in regular trash or standard glove recycling bins[14][15][16]. The potential for chemical contamination makes them unsuitable for recycling programs, which are intended for uncontaminated gloves only[16][17].

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed waste disposal contractor, in accordance with all local and national regulations[5][18].

By adhering to these stringent PPE, handling, and disposal protocols, you can effectively mitigate the risks associated with 1-Ethylcyclopropanecarbonitrile, ensuring a safe and productive research environment.

References

  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarbonitrile. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

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